Imidazo[2,1-b]thiazole-6-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[2,1-b][1,3]thiazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-5(10)4-3-8-1-2-11-6(8)7-4/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKIBSRDBASFAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CN21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374755 | |
| Record name | Imidazo[2,1-b]thiazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53572-98-8 | |
| Record name | Imidazo[2,1-b]thiazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | imidazo[2,1-b][1,3]thiazole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Characteristics of Imidazo[2,1-b]thiazole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the core physicochemical properties of Imidazo[2,1-b]thiazole-6-carboxylic acid (CAS No: 53572-98-8), a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[2,1-b]thiazole scaffold is a key feature in a variety of biologically active molecules, demonstrating a wide range of therapeutic potential, including antiviral, antimycobacterial, anticancer, and anti-inflammatory activities.[1][2][3] Understanding the fundamental physicochemical characteristics of derivatives like the 6-carboxylic acid variant is crucial for optimizing drug design, formulation, and delivery.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that some values are computationally predicted and should be confirmed by experimental analysis.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O₂S | [4] |
| Molar Mass | 168.17 g/mol | [4][5] |
| Physical Form | Solid | [6] |
| Melting Point | 233 °C (Experimental) | [4] |
| 147.21 °C (Predicted) | [7] | |
| pKa | -4.46 (Predicted) | [4] |
| Water Solubility | 643.75 mg/L (Predicted) | [7] |
| Density | 1.74 g/cm³ (Predicted) | [4] |
| InChI Key | BAKIBSRDBASFAQ-UHFFFAOYSA-N | [6] |
| CAS Number | 53572-98-8 | [4] |
| Storage Temperature | 2-8 °C | [6] |
Experimental Protocols and Methodologies
Accurate determination of physicochemical properties is fundamental to chemical research and drug development. The following sections detail the standard experimental protocols for measuring the key parameters of this compound.
Melting Point Determination
The melting point is a critical indicator of a substance's purity.[8] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range. The capillary method is the standard technique for this determination.[8]
Protocol: Capillary Method
-
Sample Preparation: Ensure the sample is completely dry and in a fine powdered form. A small amount is packed into a thin-walled capillary tube, typically by tapping the sealed end of the tube on a hard surface to compact the powder.[8][9]
-
Apparatus Setup: The capillary tube is placed in a heating block or bath within a melting point apparatus, in close proximity to a calibrated thermometer.[8]
-
Initial Determination: A rapid heating rate is used initially to establish an approximate melting point.[10]
-
Accurate Determination: The apparatus is allowed to cool. A new sample is then heated slowly, typically at a rate of 1-2°C per minute, as the temperature approaches the approximate melting point.
-
Observation: The temperatures at which melting begins (the first appearance of liquid) and is complete (the entire sample is liquid) are recorded. This range is the melting point of the substance.
pKa Determination
The acid dissociation constant (pKa) is a measure of a molecule's acidity in solution. Potentiometric titration is a precise and widely used method for its determination.[11][12]
Protocol: Potentiometric Titration
-
Calibration: The pH meter and electrode are calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[11]
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., water or a co-solvent system) at a known concentration.[11] The solution is placed in a temperature-controlled vessel with a magnetic stirrer.
-
Titration: A standardized titrant (e.g., 0.1 M NaOH for an acidic compound) is added to the sample solution in small, precise increments.[11]
-
Data Collection: After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded.[11]
-
Analysis: The collected data (pH vs. volume of titrant added) is plotted to generate a titration curve. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the acid has been neutralized.[12][13]
Aqueous Solubility Measurement
Solubility is a critical parameter influencing a drug's absorption and bioavailability. The shake-flask method is considered the gold standard for determining equilibrium solubility.[14]
Protocol: Shake-Flask Method
-
Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., phosphate-buffered saline at a specific pH) in a sealed flask.[14][15]
-
Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant-temperature bath for a sufficient period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached between the dissolved and undissolved solute.[14]
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation or filtration, ensuring no solid particles contaminate the sample.[14]
-
Quantification: The concentration of the solute in the clear, saturated supernatant is determined using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[15]
-
Confirmation: To confirm equilibrium has been reached, the remaining solid can be re-equilibrated with fresh solvent, and the measurement repeated.[14]
Spectroscopic Characterization Protocols
Structural elucidation and confirmation are performed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the structure and chemical environment of atoms.[16]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation by vibrating covalent bonds.[19]
-
Protocol: For a solid sample, a spectrum can be obtained by grinding the compound with potassium bromide (KBr) and pressing the mixture into a thin disk, or by creating a mull (a fine paste) with an oil like Nujol and placing it between salt plates.[20] The sample is then placed in the path of an IR beam.
-
-
Mass Spectrometry (MS): MS measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.[21]
-
Protocol: The sample is introduced into the instrument and ionized using a suitable technique (e.g., Electrospray Ionization, ESI). The resulting ions are separated by a mass analyzer based on their m/z ratio and detected.[22][23] High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.[24]
-
Biological Context and Drug Discovery Workflow
This process begins with the synthesis of novel derivatives, which are then subjected to a battery of in vitro and in vivo assays to determine their biological activity (e.g., anticancer, antiviral) and to establish structure-activity relationships (SAR). Promising candidates undergo further preclinical development.
References
- 1. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 53572-98-8 [sigmaaldrich.com]
- 7. This compound (53572-98-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 8. thinksrs.com [thinksrs.com]
- 9. westlab.com [westlab.com]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 17. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 18. uwyo.edu [uwyo.edu]
- 19. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 20. webassign.net [webassign.net]
- 21. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 23. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 25. researchgate.net [researchgate.net]
Synthesis of Imidazo[2,1-b]thiazole-6-carboxylic Acid: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis and Biological Significance of the Imidazo[2,1-b]thiazole-6-carboxylic Acid Scaffold.
The imidazo[2,1-b]thiazole core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Its derivatives have shown promise as potent anticancer, anti-inflammatory, antiviral, and antimycobacterial agents. This technical guide provides a comprehensive overview of the synthesis of a key building block, this compound, and delves into the molecular pathways targeted by its derivatives, offering valuable insights for drug discovery and development programs.
I. Synthetic Routes to this compound
The synthesis of this compound is typically achieved through a two-step process involving the formation of an ester precursor, ethyl imidazo[2,1-b]thiazole-6-carboxylate, followed by its hydrolysis to the desired carboxylic acid.
Step 1: Synthesis of Ethyl Imidazo[2,1-b]thiazole-6-carboxylate
The most common approach for the synthesis of the ethyl ester intermediate is through the reaction of ethyl 2-mercapto-1H-imidazole-5-carboxylate with an appropriate α-haloketone, followed by an intramolecular cyclization. This reaction is a variation of the well-established Hantzsch thiazole synthesis.
Experimental Protocol:
A detailed experimental protocol for a related synthesis is described for the preparation of ethyl 6-methylimidazo-[2,1-b]-thiazole-5-carboxylate[1]. The following is an adapted general procedure for the synthesis of the unsubstituted ethyl imidazo[2,1-b]thiazole-6-carboxylate.
-
Reaction Setup: A solution of ethyl 2-mercapto-1H-imidazole-5-carboxylate (1.0 eq) and ethyl 2-chloroacetoacetate (2.0 eq) is prepared in 1,4-dioxane (10 volumes).
-
Reaction Execution: The reaction mixture is heated to reflux for 24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., 20% ethyl acetate in petroleum ether) to yield ethyl imidazo[2,1-b]thiazole-6-carboxylate.
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| Ethyl 2-mercapto-1H-imidazole-5-carboxylate | Ethyl 2-chloroacetoacetate | 1,4-Dioxane | 24 h | Reflux | ~80% | [1] |
Step 2: Hydrolysis of Ethyl Imidazo[2,1-b]thiazole-6-carboxylate
The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions.
Experimental Protocol:
A general procedure for the hydrolysis of a similar imidazole-5-carboxylate is detailed in a patent for the synthesis of an olmesartan intermediate[2]. An adapted protocol is provided below.
-
Reaction Setup: To a solution of ethyl imidazo[2,1-b]thiazole-6-carboxylate (1.0 eq) in a mixture of acetone and water, add a 10% aqueous solution of sodium hydroxide.
-
Reaction Execution: The mixture is refluxed for approximately 3 hours. The reaction progress can be monitored by TLC.
-
Work-up and Purification: After cooling the reaction mixture to 10°C, the pH is adjusted to around 6.4 using concentrated hydrochloric acid, which will cause the product to precipitate. The solid is collected by filtration, washed with water, and dried to yield this compound.
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| Ethyl imidazo[2,1-b]thiazole-6-carboxylate | Sodium Hydroxide | Acetone/Water | 3 h | Reflux | ~95% | [2] |
II. Alternative Synthetic Strategies
While the two-step approach is common, one-pot syntheses and microwave-assisted methods have also been developed to improve efficiency and reduce reaction times. The Groebke-Blackburn-Bienaymé reaction, an isocyanide-based multicomponent reaction, offers a greener alternative for the synthesis of substituted imidazo[2,1-b]thiazoles[3][4][5][6].
III. Biological Significance and Signaling Pathways
Derivatives of the imidazo[2,1-b]thiazole scaffold have been extensively investigated for their therapeutic potential, particularly in oncology and inflammatory diseases. The core structure serves as a versatile template for the design of inhibitors targeting key signaling pathways involved in disease progression.
A. Anticancer Activity
Imidazo[2,1-b]thiazole derivatives have demonstrated significant anticancer activity through various mechanisms of action.
Several imidazo[2,1-b]thiazole derivatives have been identified as potent inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Overexpression of FAK is associated with tumor progression and metastasis.
Caption: FAK Signaling Pathway and Inhibition.
Another important anticancer mechanism for this class of compounds is the inhibition of tubulin polymerization. Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
Caption: Tubulin Polymerization and Cell Cycle.
B. Anti-inflammatory Activity
Certain imidazo[2,1-b]thiazole derivatives have been shown to be selective inhibitors of cyclooxygenase-2 (COX-2)[7]. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors offer the potential for anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.
Caption: COX-2 Pathway in Inflammation.
IV. Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and biological activity of imidazo[2,1-b]thiazole derivatives.
Table 1: Synthesis Yields
| Step | Product | Yield (%) |
| 1 | Ethyl imidazo[2,1-b]thiazole-6-carboxylate | ~80 |
| 2 | This compound | ~95 |
Table 2: Biological Activity (IC50 Values)
| Derivative Class | Target | Cell Line | IC50 (µM) | Reference |
| Aryl hydrazones | Antiproliferative | MDA-MB-231 | 1.12 - 1.65 | |
| Benzimidazole conjugates | Tubulin Polymerization | A549 | 1.08 | |
| Phenylsulfonyl derivatives | COX-2 Inhibition | - | 0.08 - 0.16 | [7] |
| Various substituted | Anticancer | A375P (Melanoma) | Sub-micromolar | [8] |
V. Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutics. The synthetic routes outlined in this guide are robust and adaptable, allowing for the generation of diverse libraries of derivatives. The demonstrated activity of these compounds against key biological targets such as FAK, tubulin, and COX-2 underscores the potential of this scaffold in addressing unmet medical needs in oncology and inflammatory diseases. Further exploration of the structure-activity relationships of imidazo[2,1-b]thiazole derivatives will undoubtedly lead to the discovery of new and improved drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates - Google Patents [patents.google.com]
- 3. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Tubulin polymerization: Significance and symbolism [wisdomlib.org]
- 6. Tubulin: Structure, Functions and Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Differential expression of tubulin isotypes during the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Imidazo[2,1-b]thiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities. This technical guide provides an in-depth overview of the multifaceted biological potential of imidazo[2,1-b]thiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, provides detailed experimental protocols for cited assays, and visualizes relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Anticancer Activity
Imidazo[2,1-b]thiazole derivatives have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as Focal Adhesion Kinase (FAK) and Cyclooxygenase-2 (COX-2).
Quantitative Anticancer Data
The in vitro anticancer activity of various imidazo[2,1-b]thiazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against different cancer cell lines. A summary of reported IC50 values is presented below.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) |
| Series 1 | A375P (Melanoma) | Sub-micromolar for several compounds[1] |
| NCI-60 Panel | Varied, with selectivity for melanoma lines[1] | |
| Series 2 | A549 (Lung) | 1.08 for conjugate 6d |
| Series 3 | MCF-7 (Breast) | 35.81 for derivative 3c[2] |
| MCF-7 (Breast) | 1.81 and 4.95 for compounds 23 and 39, respectively[3] | |
| MDA-MB-231 (Breast) | 4.02 and 4.23 for derivatives 13a and 13b, respectively[4] | |
| Series 4 (EGFR Kinase Inhibitors) | EGFR Kinase | 0.099 and 0.086 for derivatives 11a and 11b, respectively[4] |
Antimicrobial Activity
The imidazo[2,1-b]thiazole core is also a key pharmacophore in the development of novel antimicrobial agents, exhibiting activity against a range of bacteria and fungi.
Quantitative Antimicrobial Data
The antimicrobial efficacy of these derivatives is commonly quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Antibacterial Activity
| Compound ID/Reference | Bacterial Strain | MIC (µg/mL) |
| Series 5 | Staphylococcus aureus | Slight to moderate activity[5][6] |
| Escherichia coli | Slight to moderate activity[5][6] | |
| Pseudomonas aeruginosa | Slight to moderate activity[5][6] | |
| Series 6 | Mycobacterium tuberculosis H37Rv | 1.6 for compounds 5b, 5d, and 5h |
Antifungal Activity
| Compound ID/Reference | Fungal Strain | MIC50 (µg/mL) |
| Series 7 | Candida albicans | 0.16 for compound 21a[7] |
| Aspergillus flavus | Mild to moderate activity | |
| Aspergillus niger | Mild to moderate activity | |
| Series 8 | Cytospora chrysosperma | 4.13 (EC50) for DL-21[8] |
| Sphaeropsis sapinea | 11.73 (EC50) for DL-27[8] |
Anti-inflammatory Activity
Several imidazo[2,1-b]thiazole derivatives have been investigated for their potential to mitigate inflammation, primarily through the inhibition of the COX-2 enzyme.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity is often assessed in vivo using models like the carrageenan-induced paw edema assay in rats, with results expressed as a percentage of edema inhibition.
| Compound ID/Reference | Edema Inhibition (%) at 5h |
| Series 9 | Similar or higher than ibuprofen |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments cited in the evaluation of imidazo[2,1-b]thiazole derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10][11][12]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test imidazo[2,1-b]thiazole derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating acute inflammation.[13][14][15][16][17]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Procedure:
-
Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week prior to the experiment.
-
Grouping and Dosing: Divide the animals into groups: a negative control group (vehicle), a positive control group (a standard anti-inflammatory drug like indomethacin or ibuprofen), and test groups receiving different doses of the imidazo[2,1-b]thiazole derivatives. Administer the compounds orally or via intraperitoneal injection.
-
Inflammation Induction: One hour after compound administration, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each test group compared to the negative control group at each time point.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the action of imidazo[2,1-b]thiazole derivatives can aid in understanding their mechanisms and in designing further experiments.
Focal Adhesion Kinase (FAK) Signaling Pathway
FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Its inhibition is a key target for anticancer therapies.
Caption: FAK signaling pathway and its inhibition.
Cyclooxygenase-2 (COX-2) Signaling Pathway
COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.
References
- 1. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular modeling simulations and anticancer activity of some new Imidazo[2,1-b]thiazole analogues as EGFR/HER2 and DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][1,3,4]thiadiazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Antifungal Evaluation, and Quantitative Structure-Activity Relationship of Novel Indole Derivatives Containing the Imidazo[2,1- b]thiazole Moiety against Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. static.igem.wiki [static.igem.wiki]
- 13. benchchem.com [benchchem.com]
- 14. inotiv.com [inotiv.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. bio-protocol.org [bio-protocol.org]
The Unveiling of a Privileged Scaffold: A Technical Guide to the Mechanism of Action of Imidazo[2,1-b]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[2,1-b]thiazole core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. While the parent compound, Imidazo[2,1-b]thiazole-6-carboxylic acid, primarily serves as a crucial synthetic intermediate, its derivatives have been extensively studied, revealing multiple mechanisms of action against a range of diseases. This technical guide provides an in-depth exploration of the primary molecular targets and signaling pathways modulated by this versatile scaffold, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Overview of Biological Activities
Derivatives of the imidazo[2,1-b]thiazole nucleus have demonstrated significant potential in several therapeutic areas, including:
-
Anti-inflammatory: Primarily through the inhibition of cyclooxygenase-2 (COX-2).
-
Anticancer: By targeting microtubule dynamics.
-
Antimycobacterial: Through the inhibition of essential bacterial enzymes.
-
Antiviral: Exhibiting activity against a diverse range of viruses.
-
Antioxidant: By scavenging free radicals.
This guide will focus on the most extensively characterized mechanisms of action: COX-2 inhibition, microtubule destabilization, and antimycobacterial activity.
Anti-inflammatory Activity: Selective COX-2 Inhibition
A significant area of investigation for imidazo[2,1-b]thiazole derivatives has been in the development of selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.
Mechanism of Action
Certain imidazo[2,1-b]thiazole analogs, particularly those bearing a methylsulfonylphenyl moiety at the 6-position, have been shown to be potent and selective inhibitors of the COX-2 isoenzyme.[1] This selectivity is crucial for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that also inhibit the constitutive COX-1 enzyme. The inhibitory activity is sensitive to the type and size of substituents at the C-5 position of the imidazo[2,1-b]thiazole ring.[1]
Signaling Pathway
Quantitative Data: COX-1 and COX-2 Inhibition
| Compound | Substituent at C-5 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| 6a | N,N-dimethylaminomethyl | >100 | 0.08 | >1250 |
| 6b | N,N-diethylaminomethyl | >100 | 0.11 | >909 |
| 6c | Pyrrolidin-1-ylmethyl | >100 | 0.12 | >833 |
| 6d | Piperidin-1-ylmethyl | >100 | 0.16 | >625 |
| 6e | Morpholin-4-ylmethyl | >100 | 0.14 | >714 |
| 6f | 4-Methylpiperazin-1-ylmethyl | >100 | 0.15 | >667 |
| 6g | 4-Phenylpiperazin-1-ylmethyl | >100 | 0.13 | >769 |
| Data sourced from a study on 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives.[1] |
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
The inhibitory activity of the compounds on COX-1 and COX-2 can be determined using a chemiluminescent enzyme assay.[1]
-
Enzyme Source: Ovine COX-1 and human recombinant COX-2.
-
Substrate: Arachidonic acid.
-
Assay Principle: The assay measures the peroxidase activity of COX. The hydroperoxide products generated by the oxygenase activity of COX are reduced, leading to the oxidation of a luminol derivative, which produces light.
-
Procedure: a. The test compounds are pre-incubated with the respective enzyme (COX-1 or COX-2) in a buffer solution (e.g., Tris-HCl) at room temperature for a specified time (e.g., 15 minutes). b. The reaction is initiated by the addition of arachidonic acid. c. The luminescence is measured using a luminometer. d. The IC50 values are calculated by plotting the percentage of inhibition against the concentration of the test compound.
Anticancer Activity: Microtubule Destabilization
Certain conjugates of imidazo[2,1-b]thiazole with other heterocyclic systems, such as benzimidazole, have been identified as potent anticancer agents that act by disrupting microtubule dynamics.
Mechanism of Action
These hybrid molecules inhibit the polymerization of tubulin, the protein subunit of microtubules.[2] By binding to the colchicine binding site on β-tubulin, they prevent the formation of the mitotic spindle, which is essential for cell division. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).[2]
Signaling Pathway
Quantitative Data: Cytotoxicity and Tubulin Polymerization Inhibition
| Compound | Cell Line | Cytotoxicity IC50 (µM) | Tubulin Polymerization IC50 (µM) |
| 6d | A549 (Lung) | 1.08 | 1.68 |
| 6d | HeLa (Cervical) | 1.12 | Not Reported |
| 6d | MCF-7 (Breast) | 1.24 | Not Reported |
| 6d | DU-145 (Prostate) | 1.32 | Not Reported |
| Data for a representative Imidazo[2,1-b]thiazole-benzimidazole conjugate.[2] |
Experimental Protocol: Tubulin Polymerization Assay
The effect of compounds on tubulin assembly can be monitored by measuring the increase in turbidity due to microtubule formation.[2]
-
Materials: Purified bovine brain tubulin, GTP, and a polymerization buffer (e.g., PIPES buffer).
-
Procedure: a. Tubulin is suspended in a cold polymerization buffer containing GTP. b. The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the tubulin solution. c. The mixture is transferred to a temperature-controlled spectrophotometer, and the temperature is raised to 37°C to initiate polymerization. d. The change in absorbance (turbidity) is monitored over time at 340 nm. e. The IC50 value is determined as the concentration of the compound that inhibits the rate of polymerization by 50%.
Antimycobacterial Activity: Targeting Pantothenate Synthetase
Derivatives of imidazo[2,1-b]thiazole and its benzo-fused analog have shown promising activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.
Mechanism of Action
Molecular docking and dynamics studies suggest that these compounds may act by inhibiting pantothenate synthetase (Mtb PS), an essential enzyme in the biosynthesis of pantothenate (vitamin B5), which is a precursor for coenzyme A.[3][4] Inhibition of this pathway would disrupt bacterial metabolism and growth. The activity of these compounds appears to be selective for Mtb over non-tuberculous mycobacteria.[3]
Experimental Workflow
Quantitative Data: Antimycobacterial Activity and Cytotoxicity
| Compound | Moiety | Mtb H37Ra IC50 (µM) | Mtb H37Ra IC90 (µM) | MRC-5 Cytotoxicity (µM) |
| IT06 | 2,4-dichloro phenyl | 2.03 | 15.22 | >128 |
| IT10 | 4-nitro phenyl | 2.32 | 7.05 | >128 |
| Data for representative benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide triazole derivatives.[3][4] |
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
This colorimetric assay is commonly used to determine the minimum inhibitory concentration (MIC) of compounds against Mtb.
-
Culture Medium: Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Procedure: a. Two-fold serial dilutions of the test compounds are prepared in a 96-well microplate. b. A standardized inoculum of M. tuberculosis H37Ra is added to each well. c. The plates are incubated at 37°C for a specified period (e.g., 7 days). d. A solution of Alamar Blue and Tween 80 is added to each well. e. The plates are re-incubated, and the color change (from blue to pink) is observed. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. f. The MIC is defined as the lowest concentration of the compound that prevents the color change.
Conclusion
The imidazo[2,1-b]thiazole scaffold is a highly versatile and "privileged" structure in drug discovery. While the parent this compound is primarily a synthetic precursor, its derivatives have been shown to modulate key biological targets through diverse mechanisms of action, including enzyme inhibition and disruption of protein-protein interactions. The well-documented activities against COX-2, tubulin, and mycobacterial targets underscore the immense therapeutic potential of this heterocyclic system. Future research will likely continue to uncover novel mechanisms and lead to the development of highly potent and selective clinical candidates based on this remarkable core structure.
References
- 1. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Data of Imidazo[2,1-b]thiazole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the core molecule, Imidazo[2,1-b]thiazole-6-carboxylic acid. Due to the limited availability of published experimental data for this specific unsubstituted compound, this guide presents a combination of a plausible synthetic protocol derived from established methods for analogous structures, and expected spectroscopic data based on the known chemical environment of the molecule's functional groups.
Experimental Protocols
A viable synthetic pathway to this compound involves a two-step process: the formation of the ethyl ester precursor followed by its hydrolysis. This approach is adapted from general synthetic methodologies reported for various substituted imidazo[2,1-b]thiazole derivatives.
Step 1: Synthesis of Ethyl Imidazo[2,1-b]thiazole-6-carboxylate
This initial step involves the cyclization reaction between 2-aminothiazole and ethyl bromopyruvate.
-
Materials: 2-aminothiazole, ethyl bromopyruvate, ethanol, sodium bicarbonate.
-
Procedure:
-
A solution of 2-aminothiazole (1 equivalent) in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Sodium bicarbonate (2 equivalents) is added to the solution to act as a base.
-
Ethyl bromopyruvate (1.1 equivalents) is added dropwise to the stirring mixture at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure ethyl imidazo[2,1-b]thiazole-6-carboxylate.
-
Step 2: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
-
Materials: Ethyl imidazo[2,1-b]thiazole-6-carboxylate, lithium hydroxide (or sodium hydroxide), tetrahydrofuran (THF), water, hydrochloric acid (HCl).
-
Procedure:
-
Ethyl imidazo[2,1-b]thiazole-6-carboxylate (1 equivalent) is dissolved in a mixture of THF and water.
-
An aqueous solution of lithium hydroxide (or sodium hydroxide) (2-3 equivalents) is added to the solution.
-
The reaction mixture is stirred at room temperature for 2-4 hours, with the progress monitored by TLC until the starting material is consumed.
-
The THF is removed under reduced pressure.
-
The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 3-4 with dilute hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
-
Spectroscopic Data Acquisition
The following are the standard methodologies for acquiring the spectroscopic data presented in this guide.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry (MS): The mass spectrum would be acquired using an electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.
Data Presentation
The following tables summarize the expected quantitative spectroscopic data for this compound. These values are predicted based on the analysis of structurally similar compounds and known chemical shift and absorption ranges for the respective functional groups.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.5 - 7.8 | d | ~4.0 - 5.0 |
| H-3 | ~7.0 - 7.3 | d | ~4.0 - 5.0 |
| H-5 | ~8.0 - 8.3 | s | - |
| -COOH | ~12.0 - 13.0 | br s | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~115 - 120 |
| C-3 | ~110 - 115 |
| C-5 | ~140 - 145 |
| C-6 | ~135 - 140 |
| C-7a | ~148 - 152 |
| C=O | ~165 - 170 |
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500-3300 | Broad, Strong |
| C-H stretch (Aromatic) | 3000-3100 | Medium |
| C=O stretch (Carboxylic acid) | 1680-1710 | Strong |
| C=N stretch | 1600-1650 | Medium |
| C=C stretch (Aromatic) | 1450-1600 | Medium |
| C-O stretch | 1210-1320 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Ion | [M+H]⁺ | [M-H]⁻ |
| Predicted m/z | 169.0123 | 167.0017 |
Mandatory Visualization
The following diagram illustrates the proposed experimental workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
In Silico Prediction of Imidazo[2,1-b]thiazole-6-carboxylic Acid Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies used to predict the physicochemical, pharmacokinetic, and pharmacodynamic properties of Imidazo[2,1-b]thiazole-6-carboxylic acid and its derivatives. The Imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, antitubercular, antimicrobial, and anti-inflammatory properties.[1][2] Computational, or in silico, techniques play a pivotal role in the early stages of drug discovery by enabling the rapid screening of virtual compound libraries, prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, and elucidation of their potential mechanisms of action through molecular docking studies.
Physicochemical and Drug-Likeness Prediction
A fundamental step in in silico drug design is the evaluation of a compound's physicochemical properties to assess its "drug-likeness." These properties are crucial determinants of a molecule's bioavailability and are often predicted using established computational models such as Lipinski's Rule of Five. Various software tools, including SwissADME and FAF Drugs4, are employed to calculate these parameters.[3]
Table 1: Predicted Physicochemical Properties and Drug-Likeness Parameters
| Parameter | Predicted Value Range | Significance in Drug Development |
| Molecular Weight (MW) | 130 - 725 g/mol | Influences absorption and distribution. |
| LogP (Octanol-Water Partition Coefficient) | -2.0 - 6.5 | Measures lipophilicity, affecting membrane permeability and solubility. |
| Hydrogen Bond Donors (HBD) | 0 - 6 | Impacts solubility and binding to target proteins. |
| Hydrogen Bond Acceptors (HBA) | 2 - 20 | Influences solubility and receptor binding. |
| Number of Rotatable Bonds | 0 - 15 | Relates to conformational flexibility and binding entropy. |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Predicts drug transport properties, including blood-brain barrier penetration. |
| LogS (Aqueous Solubility) | -6.5 - 0.5 | Critical for drug formulation and absorption. |
ADMET Profiling
The prediction of a compound's ADMET properties is a critical step to identify potential liabilities early in the drug discovery pipeline, thereby reducing the likelihood of late-stage failures. In silico models are used to estimate various pharmacokinetic and toxicity endpoints.
Table 2: Summary of In Silico ADMET Predictions
| ADMET Parameter | Prediction Model/Software | Predicted Outcome | Implication for Drug Development |
| Absorption | |||
| Human Intestinal Absorption (HIA) | e.g., SwissADME, ADMETlab | High/Low | Predicts the extent of oral absorption. |
| P-glycoprotein (P-gp) Substrate | e.g., SwissADME, pkCSM | Yes/No | P-gp is an efflux pump that can limit drug absorption and distribution. |
| Distribution | |||
| Blood-Brain Barrier (BBB) Permeability | e.g., SwissADME, ADMETlab | High/Low | Determines if the compound can reach central nervous system targets. |
| Plasma Protein Binding (PPB) | e.g., pkCSM, ADMETlab | % Bound | Affects the free drug concentration available to exert its therapeutic effect. |
| Metabolism | |||
| Cytochrome P450 (CYP) Inhibition | e.g., SwissADME, pkCSM | Inhibitor/Non-inhibitor of specific isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) | Predicts potential for drug-drug interactions. |
| Excretion | |||
| Total Clearance | e.g., pkCSM | log(ml/min/kg) | Estimates the rate of drug removal from the body. |
| Toxicity | |||
| AMES Toxicity | e.g., pkCSM, ProTox-II | Mutagenic/Non-mutagenic | Predicts the potential for the compound to cause DNA mutations. |
| hERG Inhibition | e.g., pkCSM, ProTox-II | Yes/No | Assesses the risk of cardiotoxicity. |
| Hepatotoxicity | e.g., pkCSM, ProTox-II | Yes/No | Predicts the potential for liver damage. |
| Carcinogenicity | e.g., ProTox-II | Yes/No | Estimates the long-term risk of causing cancer. |
| Acute Oral Toxicity (LD50) | e.g., ProTox-II | mg/kg | Predicts the lethal dose in 50% of the test population. |
Molecular Docking and Target Identification
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mode of Imidazo[2,1-b]thiazole derivatives to their biological targets and in identifying potential new targets. The docking score, typically expressed in kcal/mol, represents the binding affinity, with lower scores indicating a more favorable interaction.
Table 3: Example Molecular Docking Results for Imidazo[2,1-b]thiazole Derivatives
| Compound Series | Protein Target (PDB ID) | Docking Score Range (kcal/mol) | Key Interacting Residues | Therapeutic Area |
| Imidazo[2,1-b]thiazole-linked thiadiazoles | Glypican-3 (GPC-3) | -6.90 to -10.30 | Not specified | Anticancer (Hepatocellular Carcinoma)[4] |
| Imidazo[2,1-b]-1,3,4-thiadiazole derivatives | HIV-1 Protease | -89.44 to -117.20 (Dock Score) | Not specified | Antiviral (HIV)[5] |
| Imidazo[2,1-b]thiazole carboxamides | Pantothenate Synthetase (Mtb) | Not specified | Not specified | Antitubercular[3] |
| Imidazo[2,1-b]thiazole derivatives | Human Peroxiredoxin 5 (1HD2) | Not specified | Not specified | Antioxidant[6] |
| Imidazo[2,1-b][3][6][7]thiadiazole derivatives | Carbonic Anhydrase I & II, Acetylcholinesterase | Not specified | Not specified | Various (e.g., glaucoma, Alzheimer's disease) |
| Imidazole-thiazole hybrids | 5BNS | Not specified | ARG249, TRP32 | Antimicrobial, Anticancer[8] |
Experimental Protocols
In Silico Physicochemical and ADMET Prediction
Methodology:
-
Structure Preparation: The 2D structure of this compound is drawn using a chemical drawing software (e.g., ChemDraw) and converted to a 3D structure. The structure is then energy minimized using a suitable force field (e.g., MMFF94).
-
Property Calculation: The prepared structure is submitted to web-based platforms such as SwissADME, pkCSM, or ProTox-II.
-
Parameter Selection: A comprehensive set of physicochemical properties, pharmacokinetic parameters (ADME), and toxicity endpoints are selected for calculation.
-
Data Analysis: The output data is collected and analyzed against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five) and potential toxicity flags.
Molecular Docking
Methodology:
-
Receptor Preparation: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and polar hydrogens are added. The protein structure is then prepared for docking by assigning charges and atom types.
-
Ligand Preparation: The 3D structure of this compound is prepared by assigning charges, atom types, and defining rotatable bonds.
-
Binding Site Definition: The active site of the receptor is defined, often based on the location of a co-crystallized ligand or through computational prediction of binding pockets.
-
Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to explore the conformational space of the ligand within the defined binding site and to calculate the binding affinity (docking score).
-
Pose Analysis: The resulting docking poses are visually inspected and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the receptor.
Visualizations
Caption: Workflow for in silico prediction of drug properties.
Caption: Detailed molecular docking experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant activity of novel imidazo[2,1-b]thiazole derivatives: Design, synthesis, biological evaluation, molecular docking study and in silico ADME prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[2,1-b]thiazole Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[2,1-b]thiazole core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic accessibility have allowed for the development of a diverse range of derivatives with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the medicinal chemistry of the imidazo[2,1-b]thiazole core, focusing on its synthesis, biological activities, and the underlying mechanisms of action.
A Versatile Pharmacophore with Broad Biological Activity
Derivatives of the imidazo[2,1-b]thiazole scaffold have demonstrated significant potential in various therapeutic areas. The inherent chemical properties of this bicyclic system, containing both nitrogen and sulfur heteroatoms, contribute to its ability to interact with a variety of biological targets.[1][2][3][4] The major areas of investigation include:
-
Anticancer Activity: A significant body of research has focused on the development of imidazo[2,1-b]thiazole-based compounds as anticancer agents.[5] These derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as those mediated by RAF kinases and Focal Adhesion Kinase (FAK).[6][7]
-
Antimicrobial Activity: The scaffold has been extensively explored for its antibacterial and antifungal properties.[8] Notably, derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[9][10][11]
-
Anti-inflammatory Activity: Certain imidazo[2,1-b]thiazole derivatives have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3][12]
-
Antiviral Activity: The antiviral potential of this core has also been investigated, with some compounds showing activity against various viruses.[9]
Quantitative Biological Data
The following tables summarize the quantitative biological data for selected imidazo[2,1-b]thiazole derivatives, providing a comparative overview of their potency against various biological targets.
Table 1: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound ID | Cancer Cell Line | Biological Target | IC50 (µM) | Reference |
| 9i | MDA-MB-231 (Breast) | - | 1.65 | [13] |
| 9m | MDA-MB-231 (Breast) | - | 1.12 | [13] |
| IT10 | Mtb H37Ra | Pantothenate Synthetase | 2.32 | [10][14] |
| IT06 | Mtb H37Ra | Pantothenate Synthetase | 2.03 | [10][14] |
| 10k | Melanoma | V600E B-Raf | 2.68 | [15] |
| 10l | - | V600E B-Raf | 0.0012 | [15] |
| 10n | - | V600E B-Raf | 0.00431 | [15] |
| 10o | - | V600E B-Raf | 0.00621 | [15] |
| 26 | Melanoma Cell Lines | - | Sub-micromolar | [16] |
| 27 | Melanoma Cell Lines | - | Sub-micromolar | [16] |
Table 2: Antimycobacterial Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound ID | Strain | MIC (µg/mL) | Reference |
| 4a1 | M. tuberculosis H37Rv | 1.6 | [8] |
| 4a2 | M. tuberculosis H37Rv | 1.6 | [8] |
| 4b3 | M. tuberculosis H37Rv | 1.6 | [8] |
| 4b4 | M. tuberculosis H37Rv | 1.6 | [8] |
| 4d5 | M. tuberculosis H37Rv | 1.6 | [8] |
| 4e4 | M. tuberculosis H37Rv | 1.6 | [8] |
| 3e | M. tuberculosis H37Rv | 6.25 | [11] |
Table 3: COX-2 Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 6a | >100 | 0.08 | >1250 | [3][12] |
| 6b | >100 | 0.12 | >833 | [12] |
| 6c | >100 | 0.11 | >909 | [12] |
| 6d | >100 | 0.16 | >625 | [12] |
| 6e | >100 | 0.14 | >714 | [12] |
| 6f | >100 | 0.09 | >1111 | [12] |
| 6g | >100 | 0.13 | >769 | [12] |
Key Signaling Pathways and Mechanisms of Action
Imidazo[2,1-b]thiazole derivatives exert their biological effects by modulating various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways targeted by these compounds.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of imidazo[2,1-b]thiazole derivatives.
General Synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole Derivatives[3][13]
This protocol outlines a multi-step synthesis starting from thioanisole.
Step 1: Synthesis of 4-(methylthio)acetophenone (2) To a solution of thioanisole (1) in a suitable solvent, acetyl chloride and aluminum chloride are added under Friedel-Crafts reaction conditions. The reaction mixture is stirred at room temperature and then worked up to yield 4-(methylthio)acetophenone.
Step 2: Synthesis of 4-(methylsulfonyl)acetophenone (3) 4-(methylthio)acetophenone (2) is oxidized using an oxidizing agent like oxone in a mixture of THF and water. The product, 4-(methylsulfonyl)acetophenone, is then isolated and purified.
Step 3: Synthesis of α-bromo-4-(methylsulfonyl)acetophenone (4) Compound (3) is brominated using bromine in chloroform at room temperature. The resulting α-bromo-4-(methylsulfonyl)acetophenone is then purified.
Step 4: Synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5) α-bromo-4-(methylsulfonyl)acetophenone (4) is reacted with 2-aminothiazole in a suitable solvent under reflux conditions to yield the core scaffold, 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole.
Step 5: Synthesis of Target Molecules (6a-g) The final derivatives are synthesized via a Mannich reaction. Compound (5) is reacted with an appropriate secondary amine and formalin in acetic acid to yield the target molecules. The products are purified by recrystallization or column chromatography and characterized by IR, 1H NMR, and MS.
In Vitro Anticancer Activity using MTT Assay[1]
This protocol details the procedure for evaluating the cytotoxicity of imidazo[2,1-b]thiazole derivatives against a cancer cell line (e.g., MCF-7).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cancer cells and seed them into a 96-well plate at a density of 5 x 10³ cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours in the CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antitubercular Activity using Microplate Alamar Blue Assay (MABA)[12][18]
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of imidazo[2,1-b]thiazole derivatives against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
Alamar Blue reagent
-
96-well microtiter plates
-
Rifampicin (positive control)
Procedure:
-
Compound Preparation: Prepare two-fold serial dilutions of the test compounds in the 7H9 broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.
-
Inoculation: Inoculate each well containing the test compound with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Alamar Blue Addition: Add Alamar Blue reagent to each well.
-
Re-incubation: Re-incubate the plates for an additional 24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue reagent from blue to pink, indicating the inhibition of bacterial growth.
References
- 1. benchchem.com [benchchem.com]
- 2. New Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imidazothiazole-based potent inhibitors of V600E-B-RAF kinase with promising anti-melanoma activity: biological and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. Modification of imidazothiazole derivatives gives promising activity in B-Raf kinase enzyme inhibition; synthesis, in vitro studies and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Imidazo[2,1-b]thiazole Derivatives as Potent and Selective COX-2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the development of imidazo[2,1-b]thiazole derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. It covers the mechanism of action, quantitative structure-activity relationships, detailed experimental protocols for their evaluation, and the logical workflow of their discovery. This document is intended to serve as a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction: The Rationale for Selective COX-2 Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain, fever, and inflammation.[1] Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[1] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in maintaining physiological functions, such as protecting the gastric mucosa.[1] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.[1]
Traditional NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[1] The development of selective COX-2 inhibitors was driven by the hypothesis that selectively targeting COX-2 would provide anti-inflammatory and analgesic effects while minimizing the gastrointestinal toxicity associated with COX-1 inhibition.[1] The imidazo[2,1-b]thiazole scaffold has emerged as a promising framework for the design of potent and selective COX-2 inhibitors.[1][2]
Mechanism of Action and Signaling Pathway
The primary mechanism of action of imidazo[2,1-b]thiazole derivatives as anti-inflammatory agents is the selective inhibition of the COX-2 enzyme. This prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins.[3]
Inflammatory stimuli, such as cytokines and growth factors, trigger a signaling cascade that leads to the upregulation of COX-2 expression. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins (e.g., PGE2). These prostaglandins contribute to the classic signs of inflammation: pain, swelling, redness, and heat. By selectively binding to the active site of COX-2, imidazo[2,1-b]thiazole derivatives block this pathway, thereby reducing inflammation.[4]
Quantitative Data on Imidazo[2,1-b]thiazole Derivatives
A series of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their COX-1 and COX-2 inhibitory activity. The following table summarizes the in vitro data for these compounds.[1][2]
| Compound | R Group | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| 6a | N,N-dimethylaminomethyl | >100 | 0.08 | >1250 |
| 6b | N,N-diethylaminomethyl | 87.3 | 0.12 | 727.5 |
| 6c | N,N-dipropylaminomethyl | 65.1 | 0.16 | 406.9 |
| 6d | 1-pyrrolidinylmethyl | 79.2 | 0.11 | 720 |
| 6e | 1-piperidinylmethyl | 61.5 | 0.14 | 439.3 |
| 6f | 4-morpholinylmethyl | 43.8 | 0.09 | 486.7 |
| 6g | 4-methylpiperazin-1-ylmethyl | 55.6 | 0.13 | 427.7 |
| Celecoxib | (Reference Drug) | 15.2 | 0.05 | 304 |
Data sourced from Zarghi et al., 2018.[1][2]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and evaluation of imidazo[2,1-b]thiazole derivatives as COX-2 inhibitors.
Drug Discovery and Evaluation Workflow
The following diagram illustrates the typical workflow for the development of novel imidazo[2,1-b]thiazole-based COX-2 inhibitors.
Synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole Derivatives (General Procedure)[2]
-
Synthesis of α-bromo-4-(methylsulfonyl)acetophenone:
-
Thioanisole is reacted with acetyl chloride and aluminum chloride in a Friedel-Crafts reaction to yield 4-(methylthio)acetophenone.
-
The resulting acetophenone is oxidized using oxone in a THF/water mixture to produce 4-(methylsulfonyl)acetophenone.
-
This product is then brominated using bromine in chloroform at room temperature to afford α-bromo-4-(methylsulfonyl)acetophenone.
-
-
Synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole:
-
α-bromo-4-(methylsulfonyl)acetophenone is treated with 2-aminothiazole to yield the core scaffold, 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole.
-
-
Synthesis of Final Derivatives (6a-g):
-
The core scaffold is reacted with an appropriate aliphatic amine and formalin in acetic acid to produce the final target molecules.
-
The crude product is purified by chromatography.
-
In Vitro COX-1/COX-2 Inhibition Assay (Chemiluminescent Enzyme Assay)[1]
This assay measures the ability of the synthesized compounds to inhibit the activity of COX-1 and COX-2 enzymes.
-
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compounds and a reference drug (e.g., celecoxib).
-
Chemiluminescent substrate.
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Microplate reader capable of measuring luminescence.
-
-
Procedure:
-
The test compounds are dissolved in DMSO to prepare stock solutions.
-
In a 96-well plate, the COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compounds or vehicle (DMSO) in the assay buffer for a specified time at a controlled temperature.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period.
-
The amount of prostaglandin G2 (PGG2) produced is measured using a chemiluminescent substrate. The luminescence is proportional to the enzyme activity.
-
The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by plotting the percentage of inhibition versus the inhibitor concentration.
-
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)[5]
This is a standard in vivo model to assess the acute anti-inflammatory activity of compounds.
-
Animals:
-
Male Wistar rats (or a similar strain) weighing 150-200g.
-
-
Materials:
-
Carrageenan solution (1% w/v in saline).
-
Test compounds and a reference drug (e.g., indomethacin).
-
Vehicle (e.g., 0.5% carboxymethylcellulose).
-
Plethysmometer for measuring paw volume.
-
-
Procedure:
-
The animals are fasted overnight before the experiment.
-
The test compounds or the reference drug are administered orally or intraperitoneally at a specific dose. The control group receives only the vehicle.
-
After a set time (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.
-
The paw volume is measured using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Molecular Docking Studies[1][6]
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to the active site of a target protein.
-
Software:
-
Molecular docking software (e.g., AutoDock, Glide, GOLD).
-
Molecular visualization software (e.g., PyMOL, Chimera).
-
-
Procedure:
-
Protein Preparation: The 3D crystal structure of the target enzyme (e.g., COX-2, PDB ID: 6COX) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structures of the imidazo[2,1-b]thiazole derivatives are built and their energy is minimized using a suitable force field.
-
Docking Simulation: The prepared ligands are docked into the defined active site of the prepared protein structure. The docking algorithm explores various possible conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The docking poses with the best scores are analyzed to understand the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the active site of the enzyme. This provides insights into the structural basis for the observed inhibitory activity and selectivity.
-
Conclusion
The imidazo[2,1-b]thiazole scaffold represents a valuable platform for the design and development of novel, potent, and selective COX-2 inhibitors. The data presented in this guide highlight the promising activity of this class of compounds. The detailed experimental protocols provide a framework for the synthesis and evaluation of new analogues, while the workflow and signaling pathway diagrams offer a clear visual representation of the drug discovery process and the underlying mechanism of action. Further optimization of this scaffold could lead to the discovery of new anti-inflammatory agents with improved efficacy and safety profiles.
References
The Antiviral Potential of Imidazo[2,1-b]thiazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[2,1-b]thiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the antiviral potential of this heterocyclic system, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. While significant research has been conducted against a range of viruses, it is important to note a current gap in the literature regarding the specific activity of imidazo[2,1-b]thiazole derivatives against Human Cytomegalomegalovirus (HCMV), Zika virus, and Dengue virus. This guide focuses on the established antiviral properties against other significant viral pathogens.
Quantitative Antiviral Data
The following tables summarize the reported in vitro antiviral activity and cytotoxicity of various imidazo[2,1-b]thiazole derivatives against a range of viruses. This data is crucial for comparing the efficacy and safety profiles of different compound series.
Table 1: Antiviral Activity of Acyl-hydrazone and Spirothiazolidinone Derivatives of Imidazo[2,1-b]thiazole [1]
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 5d | Feline Coronavirus | CRFK | >100 | >100 | - |
| 5d | Feline Herpes Virus | CRFK | >100 | >100 | - |
| 6d | Coxsackie B4 Virus | Vero | 2.5 | >100 | >40 |
Data extracted from a study by Gürsoy et al. (2020). EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) were determined in cell culture assays.
Table 2: Antiviral Activity of Imidazo[2,1-b]thiazole-based Arylidenehydrazide Derivatives
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 3i | Feline Coronavirus | CRFK | 7.5 | >100 | >13 |
| 3c | Herpes Simplex Virus-1 (HSV-1) | HEL | 9 | >25 | >2.8 |
| 3g | Herpes Simplex Virus-1 (HSV-1) | HEL | 20 | >25 | >1.25 |
| 3c | Vaccinia Virus | HEL | 16 | >25 | >1.6 |
| 3g | Vaccinia Virus | HEL | 14 | >25 | >1.8 |
Data from a study evaluating arylidenehydrazide derivatives of imidazo[2,1-b]thiazole.
Table 3: Anti-Hepatitis C Virus (HCV) Activity of Imidazo[2,1-b]thiazole Derivatives [2][3][4]
| Compound | HCV Genotype | EC₅₀ (nM) |
| 26f | 1b | 16 |
| 28g | 1b | 31 |
These compounds were identified as potent inhibitors of HCV NS4B.[2][3][4]
Table 4: Anti-Influenza Virus Activity of Morpholine and Thiomorpholine Coupled Imidazo[2,1-b]thiazoles [5][6]
| Compound | Virus Strain | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 7d | A/Puerto Rico/8/34 (H1N1) | MDCK | 1.1 | >300 | 273 |
| 7e | A/Puerto Rico/8/34 (H1N1) | MDCK | 2.0 | >300 | 150 |
IC₅₀ (50% inhibitory concentration) values were determined against the influenza A virus.[5][6]
Table 5: Antiviral Activity of Imidazo[2,1-b]thiazole-Coupled Coumarin Derivatives against Parvovirus B19 [7][8]
| Compound | Cell Line | EC₅₀ (µM) |
| 1a | UT7/EpoS1 | ~6.7 |
| 7 | UT7/EpoS1 | ~6.4 |
EC₅₀ values were calculated based on the inhibition of viral replication.[7][8]
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of the antiviral potential of imidazo[2,1-b]thiazole compounds.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a period that mirrors the antiviral assay (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
Plaque Reduction Assay
This assay is a standard method for quantifying infectious virus particles and evaluating the efficacy of antiviral compounds.
-
Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of virus in the presence of varying concentrations of the test compound.
-
Overlay: After an incubation period to allow for viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose). This restricts the spread of progeny virions to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) that stains viable cells. Plaques appear as clear zones where cells have been lysed by the virus.
-
Data Analysis: Count the number of plaques at each compound concentration and calculate the 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Cytopathic Effect (CPE) Reduction Assay
This assay is used to screen for antiviral activity by observing the ability of a compound to protect cells from the virus-induced cytopathic effect.
-
Cell Seeding: Plate host cells in 96-well plates.
-
Infection and Treatment: Infect the cells with the virus and simultaneously treat with different concentrations of the test compounds.
-
Incubation: Incubate the plates for a period sufficient for the virus to cause a visible cytopathic effect in the control wells (untreated, infected cells).
-
CPE Observation: Visually inspect the cell monolayers under a microscope for signs of CPE (e.g., cell rounding, detachment, syncytia formation).
-
Cell Viability Measurement: Quantify cell viability using a method such as the MTT assay described above.
-
Data Analysis: Determine the EC₅₀, the concentration of the compound that inhibits the viral cytopathic effect by 50%.
Quantitative Real-Time PCR (qRT-PCR) for Viral Load Determination
This method is used to quantify the amount of viral RNA or DNA in a sample, providing a measure of viral replication.
-
RNA/DNA Extraction: Isolate viral nucleic acids from cell culture supernatants or infected cells using a commercial kit.
-
Reverse Transcription (for RNA viruses): Convert viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: Amplify a specific viral gene target using primers and a fluorescent probe in a real-time PCR instrument. The instrument monitors the fluorescence signal at each cycle, which is proportional to the amount of amplified DNA.
-
Data Analysis: A standard curve is generated using known quantities of viral nucleic acid to determine the absolute copy number of the viral genome in the samples. The reduction in viral load in treated samples compared to untreated controls indicates the antiviral activity of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key mechanisms of action and experimental workflows relevant to the antiviral assessment of imidazo[2,1-b]thiazole compounds.
Caption: General workflow for in vitro antiviral screening of imidazo[2,1-b]thiazole compounds.
References
- 1. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[2,1-b]thiazole HCV NS4B inhibitors exhibiting synergistic effect with other direct-acting antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A hepatitis C virus NS4B inhibitor suppresses viral genome replication by disrupting NS4B's dimerization/multimerization as well as its interaction with NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based virtual screening workflow to identify antivirals targeting HIV-1 capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pure.dongguk.edu [pure.dongguk.edu]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
The Potent Threat of Imidazo[2,1-b]thiazoles: A Technical Guide to their Antimycobacterial Activity
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health. This necessitates the urgent discovery and development of novel antitubercular agents with unique mechanisms of action. Among the promising heterocyclic scaffolds, imidazo[2,1-b]thiazole has emerged as a privileged structure, demonstrating significant potential in the fight against tuberculosis. This technical guide provides an in-depth analysis of the antimycobacterial activity of imidazo[2,1-b]thiazole analogs, focusing on quantitative data, experimental protocols, and the underlying molecular pathways.
Quantitative Analysis of Antimycobacterial Efficacy
The antimycobacterial activity of various imidazo[2,1-b]thiazole analogs has been extensively evaluated against different strains of M. tuberculosis. The following tables summarize the key quantitative data, including Minimum Inhibitory Concentration (MIC), 50% inhibitory concentration (IC₅₀), and cytotoxicity, providing a comparative overview of the most promising compounds.
Table 1: Antimycobacterial Activity of Imidazo[2,1-b][1][2][3]thiadiazole Derivatives against M. tuberculosis H37Rv
| Compound ID | Substituent at C6 | MIC (µg/mL) | % Inhibition | Reference |
| 5a | Phenyl | >6.25 | 92 | [1] |
| 5b | 4-Chlorophenyl | >6.25 | 89 | [1] |
| 5c | 4-Methylphenyl | >6.25 | 72 | [1] |
| 5d | 4-Methoxyphenyl | >6.25 | 86 | [1] |
| 5f | 4-Nitrophenyl | 3.14 | 98 | [1] |
| 5i | 2-Naphthyl | >6.25 | 70 | [1] |
Table 2: Activity of Benzo[d]imidazo[2,1-b]thiazole Derivatives against M. tuberculosis H37Ra
| Compound ID | Substituent | IC₅₀ (µM) | IC₉₀ (µM) | Cytotoxicity (CC₅₀, MRC-5 cells) (µM) | Reference |
| IT06 | 2,4-Dichlorophenyl | 2.03 | 15.22 | >128 | [2][4] |
| IT10 | 4-Nitrophenyl | 2.32 | 7.05 | >128 | [2][4] |
Table 3: Activity of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide Derivatives against M. tuberculosis H37Rv
| Compound ID | Substituent on Phenyl Ring | MIC (µg/mL) | Reference |
| 5b | 4-Fluoro | 1.6 | [5] |
| 5d | 4-Bromo | 1.6 | [5] |
| 5h | 3-Nitro | 1.6 | [5] |
Table 4: Activity of Imidazo[2,1-b]thiazole-5-carboxamides against M. tuberculosis
| Compound ID | MIC (nM) | Cytotoxicity (Vero cells) (µM) | Reference |
| 6 | <10 | >100 | [6] |
| 16 | <10 | >100 | [6] |
| 17 | <10 | >100 | [6] |
Key Experimental Protocols
The evaluation of antimycobacterial agents requires standardized and robust methodologies. Below are detailed protocols for the key assays cited in the literature for imidazo[2,1-b]thiazole analogs.
Microplate Alamar Blue Assay (MABA) for MIC Determination
This colorimetric assay is a widely used method for determining the MIC of compounds against M. tuberculosis.
-
Preparation of Mycobacterial Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80. The culture is incubated at 37°C until it reaches a turbidity equivalent to a 1.0 McFarland standard. The culture is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Assay Procedure:
-
Two-fold serial dilutions of the test compounds are prepared in a 96-well microplate.
-
100 µL of the mycobacterial inoculum is added to each well.
-
The plates are incubated at 37°C for 5-7 days.
-
Following incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well.
-
The plates are re-incubated for 24 hours.
-
A color change from blue (resazurin) to pink (resorufin) indicates mycobacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[5]
-
MTT Assay for Cytotoxicity Assessment
This assay is used to determine the toxicity of the compounds against mammalian cell lines, providing an indication of their selectivity.
-
Cell Culture: A mammalian cell line, such as Vero (African green monkey kidney) or MRC-5 (human lung fibroblast), is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Cells are seeded in a 96-well plate and incubated until a confluent monolayer is formed.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
The plates are incubated for 24-48 hours.
-
After incubation, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The 50% cytotoxic concentration (CC₅₀) is calculated.[1]
-
Visualizing the Science: Pathways and Workflows
Understanding the mechanism of action and the experimental process is crucial for drug development. The following diagrams, generated using Graphviz, illustrate key concepts related to the antimycobacterial activity of imidazo[2,1-b]thiazole analogs.
Mechanism of Action and Structure-Activity Relationships
Several studies have delved into the mechanism of action of imidazo[2,1-b]thiazole analogs. One of the key identified targets is pantothenate synthetase (PS) , an essential enzyme in the biosynthesis of coenzyme A in M. tuberculosis.[7] Inhibition of this enzyme disrupts vital metabolic processes, leading to bacterial death. Another proposed target is QcrB , a component of the cytochrome bc1 complex involved in cellular respiration.[6]
Structure-activity relationship (SAR) studies have revealed several key insights:
-
The presence of electron-withdrawing groups, such as nitro and halogen substituents, on the phenyl ring at the C6 position of the imidazo[2,1-b]thiazole scaffold often enhances antimycobacterial activity.[1]
-
The fusion of a benzo group to the imidazo[2,1-b]thiazole core, forming a benzo[d]imidazo[2,1-b]thiazole system, has been shown to be a favorable modification for potent activity.[2][4]
-
The introduction of a carboxamide linkage at the C5 position has led to the discovery of analogs with nanomolar potency.[6]
Conclusion
Imidazo[2,1-b]thiazole and its derivatives represent a highly promising class of antimycobacterial agents. Their potent activity against both replicating and, in some cases, non-replicating M. tuberculosis, coupled with low cytotoxicity, underscores their therapeutic potential. The identification of novel molecular targets like pantothenate synthetase and QcrB provides a solid foundation for mechanism-based drug design and optimization. Further exploration of the vast chemical space around this scaffold, guided by the SAR insights and detailed experimental evaluation, is warranted to develop next-generation antitubercular drugs that can effectively combat the growing threat of drug-resistant tuberculosis.
References
- 1. Synthesis and antitubercular evaluation of imidazo[2,1-<i>b</i>][1,3,4]thiadiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arrival of Imidazo[2,1-b]thiazole-5-carboxamides: Potent Anti-tuberculosis Agents That Target QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Synthesis of Imidazo[2,1-b]thiazole-6-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of Imidazo[2,1-b]thiazole-6-carboxylic acid and its derivatives. The imidazo[2,1-b]thiazole scaffold is a prominent heterocyclic core in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, antiviral, and anthelmintic properties.[1][2] One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to construct this privileged scaffold.[2][3]
I. Overview of the Synthetic Strategy
The primary method highlighted is the Groebke–Blackburn–Bienaymé reaction (GBBR), a powerful one-pot, three-component reaction for the synthesis of fused imidazole heterocycles.[2][4] This reaction typically involves the condensation of a 2-aminoazole, an aldehyde, and an isocyanide. To achieve the target this compound, a strategic selection of starting materials is necessary, particularly a thiazole component bearing a carboxyl group or a suitable precursor.
Key advantages of this approach include:
-
Efficiency: Multiple bonds are formed in a single operation, reducing the number of synthetic steps and purification procedures.[2]
-
Diversity: A wide range of substituents can be introduced by varying the three starting components, facilitating the generation of compound libraries for drug discovery.
-
Green Chemistry: MCRs often align with the principles of green chemistry by minimizing waste and energy consumption.[2]
II. Experimental Protocols
This section details a representative protocol for the one-pot synthesis of an Imidazo[2,1-b]thiazole derivative based on the Groebke–Blackburn–Bienaymé reaction. A subsequent section will address the specific synthesis of the 6-carboxylic acid derivative.
Protocol 1: General One-Pot Synthesis of 3-(5-(substituted-amino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one Derivatives
This protocol is adapted from a catalyst-free synthesis of imidazo[2,1-b]thiazoles.[2][5]
Materials:
-
2-Aminothiazole
-
3-Formylchromone (or other suitable aldehyde)
-
Isocyanide (e.g., tert-butyl isocyanide, benzyl isocyanide, cyclohexyl isocyanide)
-
Anhydrous Toluene
Procedure:
-
To a dry reaction vial, add 3-formylchromone (1.0 mmol), 2-aminothiazole (1.0 mmol), and the desired isocyanide (1.0 mmol).
-
Add anhydrous toluene (0.5 - 1.0 mL).
-
Seal the vial and heat the reaction mixture to 100°C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes-ethyl acetate).
-
Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).
Protocol 2: Proposed One-Pot Synthesis of Ethyl Imidazo[2,1-b]thiazole-6-carboxylate
While a direct one-pot synthesis for the free carboxylic acid is challenging due to potential side reactions, a common strategy is to synthesize the corresponding ester, which can be subsequently hydrolyzed. This proposed protocol adapts the GBBR using ethyl 2-aminothiazole-5-carboxylate as a key starting material.
Materials:
-
Ethyl 2-aminothiazole-5-carboxylate
-
Glyoxal (40% in water) or another simple aldehyde
-
tert-Butyl isocyanide (or other isocyanide)
-
Methanol or Ethanol
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-aminothiazole-5-carboxylate (1.0 mmol) in methanol (10 mL).
-
Add glyoxal (1.1 mmol) to the solution and stir for 10 minutes at room temperature to form the Schiff base intermediate.
-
Add tert-butyl isocyanide (1.0 mmol) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield ethyl 5-((tert-butylamino)imidazo[2,1-b]thiazole-6-carboxylate).
-
Hydrolysis (subsequent step): Dissolve the purified ester in a mixture of ethanol and 1M NaOH. Stir at room temperature or heat gently until the reaction is complete (monitored by TLC). Acidify the mixture with 1M HCl to precipitate the carboxylic acid. Filter, wash with water, and dry to obtain the final product.
III. Data Presentation
The following tables summarize typical reaction conditions and yields for the one-pot synthesis of Imidazo[2,1-b]thiazole derivatives.
Table 1: Optimization of Reaction Conditions for a Model GBBR Synthesis [2][5]
| Entry | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Methanol | 60 | 85 | 33 |
| 2 | Acetonitrile | 60 | 85 | 52 |
| 3 | Toluene | 60 | 85 | 68 |
| 4 | Toluene | 0.5 | 100 | 78 |
Table 2: Substrate Scope for the Synthesis of 3-(5-(substituted-amino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one [2][5]
| Product | Isocyanide Used | Yield (%) |
| 4a | tert-Butyl isocyanide | 78 |
| 4b | Cyclohexyl isocyanide | 75 |
| 4c | Benzyl isocyanide | 76 |
| 4d | 4-Methoxybenzyl isocyanide | 74 |
IV. Visualizations
Reaction Pathway
The following diagram illustrates the general workflow for the Groebke–Blackburn–Bienaymé three-component synthesis of the Imidazo[2,1-b]thiazole core.
Caption: Groebke-Blackburn-Bienaymé three-component reaction workflow.
Experimental Workflow
This diagram outlines the key steps from reaction setup to product characterization.
Caption: Step-by-step experimental workflow for the synthesis.
References
Synthesis of Imidazo[2,1-b]thiazole-6-carboxylic Acid Esters: A Detailed Protocol for Researchers
For Immediate Release
This application note provides detailed protocols for the synthesis of Imidazo[2,1-b]thiazole-6-carboxylic acid esters, a class of heterocyclic compounds of significant interest to researchers, scientists, and drug development professionals due to their diverse pharmacological activities. The protocols outlined below are based on established synthetic routes, offering reliable methods for obtaining these valuable scaffolds.
Introduction
The imidazo[2,1-b]thiazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a carboxylic acid ester at the 6-position provides a versatile handle for further structural modifications, making these compounds valuable intermediates in drug discovery programs. This document details two primary synthetic strategies for accessing this compound esters.
Core Synthetic Methodologies
Two principal methods for the synthesis of this compound esters are presented:
-
Hantzsch-type condensation of 2-aminothiazoles with α-haloacetoacetates. This is a robust and widely used one-pot reaction.
-
Multistep synthesis commencing from glycine ethyl ester. This alternative route provides a different approach to the target scaffold.
The selection of a particular method may depend on the availability of starting materials and the desired substitution pattern on the final molecule.
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes the quantitative data for the synthesis of various this compound esters using the Hantzsch-type condensation.
| Entry | 2-Aminothiazole Derivative | α-Halo Ester | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1 | 2-Amino-4-methylthiazole | Ethyl 2-chloroacetoacetate | 1,4-Dioxane | Reflux, 24 h | 80 | [1] |
| 2 | 2-Aminothiazole | Ethyl 2-chloroacetoacetate | Ethanol | Reflux, 5-5.5 h | >98 | [2] |
| 3 | Thiourea | Ethyl 2-chloroacetoacetate | Ethanol/Water | 60-70 °C, 5-5.5 h | High | [3] |
| 4 | 2-Aminobenzothiazole | Ethyl 2-chloro-3-oxobutanoate | 1,4-Dioxane | Reflux | 91 | [1] |
Experimental Protocols
Protocol 1: Hantzsch-Type Condensation for Ethyl 5-methylimidazo[2,1-b]thiazole-6-carboxylate
This protocol describes the synthesis of ethyl 5-methylimidazo[2,1-b]thiazole-6-carboxylate from 2-amino-4-methylthiazole and ethyl 2-chloroacetoacetate.[1]
Materials:
-
2-Amino-4-methylthiazole
-
Ethyl 2-chloroacetoacetate
-
1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-methylthiazole (1.0 eq) and ethyl 2-chloroacetoacetate (2.0 eq) in 1,4-dioxane (10 volumes).
-
Heat the reaction mixture to reflux for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by silica gel column chromatography using a 20% ethyl acetate in petroleum ether solvent system.
-
The final product, ethyl 5-methylimidazo-[2,1-b]-thiazole-6-carboxylate, is obtained with an 80% yield.[1]
Visualization of the Experimental Workflow:
Caption: Workflow for the Hantzsch-Type Condensation.
Protocol 2: Alternative Synthesis from Glycine Ethyl Ester
This protocol outlines a multi-step synthesis of ethyl 3-aryl-imidazo[2,1-b]thiazole-6-carboxylates starting from glycine ethyl ester hydrochloride.[4]
Materials:
-
Glycine ethyl ester hydrochloride
-
Ethyl formate
-
Potassium thiocyanate
-
α-Bromoketones
-
Sodium methylate
-
Appropriate solvents
Procedure:
-
Formation of Disodium Salt: The imidazole fragment is first constructed from glycine ethyl ester hydrochloride through sequential N- and C-acylation with ethyl formate, leading to the formation of a disodium salt.[4]
-
Cyclization to Mercaptoimidazole: The disodium salt is then cyclized using potassium thiocyanate to yield ethyl 2-mercapto-1H-imidazole-5-carboxylate.[4]
-
Alkylation: The sulfur atom of the mercaptoimidazole is alkylated with an appropriate α-bromoketone to form an intermediate thioketone.[4]
-
Intramolecular Cyclization: The intermediate thioketone undergoes intramolecular cyclization, leading to the annulation of the thiazole ring and the formation of the final product, ethyl 3-aryl-imidazo[2,1-b]thiazole-6-carboxylates.[4]
Visualization of the Synthetic Pathway:
Caption: Synthetic pathway starting from Glycine Ethyl Ester.
Conclusion
The protocols described in this application note provide robust and versatile methods for the synthesis of this compound esters. These detailed procedures and the accompanying data will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of this important class of compounds.
References
- 1. rsc.org [rsc.org]
- 2. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Imidazo[2,1-b]thiazole-6-carboxylic Acid in Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Imidazo[2,1-b]thiazole-6-carboxylic acid and its derivatives in drug design. This scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. These notes include synthetic protocols, quantitative biological data, and detailed experimental methodologies for anticancer, antitubercular, and anti-inflammatory applications.
Introduction to Imidazo[2,1-b]thiazole Scaffolds
The Imidazo[2,1-b]thiazole core is a fused heterocyclic system that has garnered significant attention due to its versatile pharmacological profile. Derivatives of this scaffold have been reported to exhibit a wide range of activities, including but not limited to, anticancer, antitubercular, antiviral, anti-inflammatory, and antimicrobial effects. The rigid bicyclic structure provides a unique three-dimensional arrangement for substituent groups, allowing for fine-tuning of biological activity and pharmacokinetic properties. This compound, in particular, serves as a key intermediate for the synthesis of a diverse library of compounds through derivatization of the carboxylic acid moiety into esters, amides, and hydrazides.
Synthesis of this compound
The synthesis of the this compound core can be achieved through a multi-step process starting from readily available reagents. A common approach involves the initial formation of an imidazole ring followed by annulation of the thiazole ring.
Protocol 1: Synthesis of Ethyl Imidazo[2,1-b]thiazole-6-carboxylate
This protocol describes the synthesis of the ethyl ester precursor to the target carboxylic acid.
Materials:
-
Glycine ethyl ester hydrochloride
-
Ethyl formate
-
Sodium ethoxide
-
Potassium thiocyanate
-
α-Bromoester (e.g., ethyl bromopyruvate)
-
Anhydrous ethanol
-
Sodium bicarbonate
-
Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Formation of Ethyl 2-mercapto-1H-imidazole-5-carboxylate:
-
React glycine ethyl ester hydrochloride with ethyl formate in the presence of a base like sodium ethoxide to form a disodium salt intermediate.
-
Cyclize the intermediate with potassium thiocyanate to yield ethyl 2-mercapto-1H-imidazole-5-carboxylate.
-
-
Alkylation and Cyclization:
-
Alkylate the sulfur atom of ethyl 2-mercapto-1H-imidazole-5-carboxylate with an α-bromoester, such as ethyl bromopyruvate, in a suitable solvent like anhydrous ethanol with a mild base like sodium bicarbonate.
-
The resulting intermediate will undergo intramolecular cyclization upon heating to form ethyl 3-substituted-imidazo[2,1-b]thiazole-6-carboxylate.
-
-
Purification:
-
After the reaction is complete, cool the mixture and pour it into ice-cold water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
Protocol 2: Hydrolysis to this compound
Materials:
-
Ethyl Imidazo[2,1-b]thiazole-6-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ethyl imidazo[2,1-b]thiazole-6-carboxylate in a mixture of THF or ethanol and water.
-
Add an excess of LiOH or NaOH and stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with dilute HCl until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain this compound.
Biological Activities and Structure-Activity Relationships (SAR)
This compound derivatives have been primarily investigated for their anticancer, antitubercular, and anti-inflammatory activities. The carboxylic acid group at the 6-position serves as a convenient handle to introduce diverse functionalities, leading to compounds with a wide range of biological profiles.
Anticancer Activity
Derivatives of Imidazo[2,1-b]thiazole have shown significant cytotoxic activity against various cancer cell lines. A common strategy involves the conversion of the carboxylic acid to amides and hydrazones.
Table 1: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Amide | A549 (Lung) | 1.08 | [1] |
| 1b | Hydrazone | OVCAR-3 (Ovarian) | Log10GI50 -6.44 | [2] |
| 1c | Hydrazone | HCT-15 (Colon) | Log10GI50 -6.33 | [2] |
| 1d | Pyrazole conjugate | SNB-75 (CNS) | Potent at 10 µM | [3] |
| 1e | Pyrazole conjugate | UO-31 (Renal) | Potent at 10 µM | [3] |
| 1f | Benzimidazole conjugate | HeLa (Cervical) | - | [1] |
| 1g | Benzimidazole conjugate | DU-145 (Prostate) | - | [1] |
Note: Direct IC50 values for all compounds were not available in the cited literature. Some activities are reported as growth inhibition percentages or LogGI50 values.
One of the key mechanisms of action for the anticancer activity of some Imidazo[2,1-b]thiazole derivatives is the inhibition of tubulin polymerization.[1] By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Antitubercular Activity
The Imidazo[2,1-b]thiazole scaffold is a promising starting point for the development of new antitubercular agents, with several derivatives showing potent activity against Mycobacterium tuberculosis.[4] Hydrazide derivatives, in particular, have been a focus of investigation.
Table 2: Antitubercular Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound ID | Derivative Type | Strain | MIC (µg/mL) | Reference |
| 2a | Hydrazone | M. tuberculosis H37Rv | 6.25 | |
| 2b | Carboxamide | M. tuberculosis H37Rv | - | |
| 2c | 5-nitroso derivative | M. tuberculosis | Potent | [4] |
| 2d | 2,5,6-trisubstituted | M. tuberculosis H37Rv | >6.25 (moderate inhibition) |
Anti-inflammatory Activity
Derivatives of Imidazo[2,1-b]thiazole have been explored as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.
Table 3: Anti-inflammatory Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound ID | Derivative Type | Assay | Activity | Reference |
| 3a | Amide | Carrageenan-induced rat paw edema | Similar or higher than ibuprofen | |
| 3b | Carboxamide | Nitrite reduction in RAW 267.7 cells | Significant nitrite reduction |
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo assays to evaluate the biological activity of this compound derivatives.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This protocol is used to assess the cytotoxicity of compounds against cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 4: In Vitro Antitubercular Activity (Microplate Alamar Blue Assay - MABA)
This assay is a colorimetric method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
Alamar Blue reagent
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Add the M. tuberculosis inoculum to each well.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Observe the color change from blue (no growth) to pink (growth). The MIC is the lowest concentration of the compound that prevents the color change.
Protocol 5: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This is a standard in vivo model to evaluate the anti-inflammatory potential of compounds.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% in saline)
-
Test compounds
-
Reference drug (e.g., Indomethacin or Ibuprofen)
-
Plethysmometer
Procedure:
-
Divide the rats into groups (control, reference, and test compound groups).
-
Administer the test compounds and the reference drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
Signaling Pathways and Mechanisms of Action
Tubulin Polymerization Inhibition
Several Imidazo[2,1-b]thiazole derivatives exert their anticancer effects by interfering with microtubule dynamics. They bind to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.
Caption: Inhibition of tubulin polymerization by Imidazo[2,1-b]thiazole derivatives.
Cyclooxygenase (COX) Inhibition
The anti-inflammatory activity of certain Imidazo[2,1-b]thiazole derivatives is attributed to their ability to inhibit COX enzymes, particularly the inducible isoform COX-2, which is upregulated during inflammation. By blocking the active site of COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: COX-2 inhibition pathway by Imidazo[2,1-b]thiazole derivatives.
Experimental and Synthetic Workflows
The following diagrams illustrate typical workflows for the synthesis and biological evaluation of this compound derivatives.
Caption: General synthetic workflow for this compound derivatives.
Caption: Workflow for the biological evaluation of Imidazo[2,1-b]thiazole derivatives.
References
- 1. Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SYNTHESIS AND ANTIINFLAMMATORY ACTIVITY OF SOME IMIDAZO[2,1-b][1,3,4]THIADIAZOLE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of new imidazothiazole derivatives and investigation of their anti-inflammatory and analgesic activities | AVESİS [avesis.yildiz.edu.tr]
- 4. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application of Imidazo[2,1-b]thiazole-6-carboxylic acid as a Drug Intermediate: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Imidazo[2,1-b]thiazole-6-carboxylic acid as a key intermediate in the synthesis of pharmacologically active compounds. The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antitubercular, and anti-inflammatory properties.
Introduction to Imidazo[2,1-b]thiazole Derivatives
Imidazo[2,1-b]thiazole is a fused heterocyclic system that has garnered significant attention in drug discovery due to its versatile biological activities. Derivatives of this scaffold have been reported to act as potent inhibitors of various biological targets, including kinases and tubulin. The carboxylic acid functional group at the 6-position of the imidazo[2,1-b]thiazole ring system serves as a crucial handle for the synthesis of diverse libraries of amides and esters, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Synthetic Applications of this compound
The primary application of this compound as a drug intermediate is in the synthesis of N-substituted carboxamides. Amide bond formation is a robust and widely used reaction in medicinal chemistry to connect molecular fragments and generate compounds with improved biological activity and drug-like properties.
General Workflow for the Synthesis of Imidazo[2,1-b]thiazole-6-carboxamides
A general workflow for the synthesis of bioactive imidazo[2,1-b]thiazole-6-carboxamides from the corresponding carboxylic acid is depicted below. This process typically involves the activation of the carboxylic acid followed by coupling with a desired amine.
Application Notes and Protocols for High-Throughput Screening of Imidazo[2,1-b]thiazole Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. These compounds have shown promise in various therapeutic areas, including oncology, infectious diseases, and inflammation.[1] Their diverse bioactivities make Imidazo[2,1-b]thiazole libraries prime candidates for high-throughput screening (HTS) campaigns aimed at discovering novel lead compounds for drug development.
This document provides detailed application notes and standardized protocols for the high-throughput screening of Imidazo[2,1-b]thiazole libraries. The focus is on robust, miniaturized assays suitable for automation that can efficiently identify and characterize promising hits from large compound collections.
High-Throughput Screening Workflow
A typical HTS campaign for an Imidazo[2,1-b]thiazole library follows a multi-stage process to ensure efficiency and minimize false positives. The workflow is designed to move from a broad primary screen to more specific secondary and confirmatory assays.
Caption: A generalized workflow for a high-throughput screening campaign.
Data Presentation: Screening Results
Quantitative data from HTS campaigns should be summarized for clear interpretation and comparison. The following tables provide templates for presenting primary hit data and dose-response results for confirmed hits.
Table 1: Primary HTS Hit Summary (Example)
| Compound ID | Structure | Primary Assay (% Inhibition @ 10 µM) | Z-Score | Hit Classification |
| IMT-001 | [Structure] | 95.2 | 3.5 | Confirmed Hit |
| IMT-002 | [Structure] | 78.5 | 2.8 | Confirmed Hit |
| IMT-003 | [Structure] | 25.1 | 0.9 | Inactive |
| IMT-004 | [Structure] | 92.3 | 3.3 | Confirmed Hit |
| ... | ... | ... | ... | ... |
Table 2: Dose-Response Data for Confirmed Hits (Example)
| Compound ID | Assay Type | Target Cell Line / Enzyme | IC50 (µM) | Hill Slope | R² |
| IMT-001 | Cytotoxicity | A549 (Lung Cancer) | 1.08 | 1.2 | 0.99 |
| IMT-001 | Tubulin Polymerization | Purified Tubulin | 1.68 | 1.1 | 0.98 |
| IMT-002 | Cytotoxicity | MCF-7 (Breast Cancer) | 5.4 | 0.9 | 0.97 |
| IMT-004 | COX-2 Inhibition | Recombinant hCOX-2 | 0.08 | 1.0 | 0.99 |
| ... | ... | ... | ... | ... | ... |
Experimental Protocols
Protocol 1: Antiproliferative/Cytotoxicity Screening using Sulforhodamine B (SRB) Assay
This protocol describes a cell-based assay to determine the cytotoxic effects of Imidazo[2,1-b]thiazole compounds on cancer cell lines.[1] The SRB assay measures cell density based on the measurement of cellular protein content.[2]
Materials:
-
Target cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete growth medium
-
Imidazo[2,1-b]thiazole compound library (dissolved in DMSO)
-
96-well or 384-well microplates
-
Trichloroacetic acid (TCA), cold (10% wt/vol)[2]
-
Sulforhodamine B (SRB) solution (0.4% wt/vol in 1% acetic acid)[3]
-
Wash solution (1% vol/vol acetic acid)[2]
-
Solubilization solution (10 mM Tris base, pH 10.5)[3]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into microplates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Add test compounds from the Imidazo[2,1-b]thiazole library to the wells at a final concentration of 10 µM. Include vehicle controls (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.[2]
-
Washing: Remove the supernatant and wash the plates 4-5 times with 1% acetic acid to remove unbound dye.[3]
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[4]
-
Washing: Remove the SRB solution and wash the plates again with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[4]
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.[2]
Protocol 2: Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay identifies compounds that interfere with the assembly of microtubules, a validated anticancer mechanism.[5][6] It utilizes a fluorescent reporter that preferentially binds to polymerized microtubules.
Materials:
-
Tubulin Polymerization Assay Kit (Fluorescence-based, e.g., from Cytoskeleton, Inc.)
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer with a fluorescent reporter
-
GTP solution
-
Glycerol
-
-
Imidazo[2,1-b]thiazole test compounds
-
Positive control (e.g., Nocodazole, Colchicine)
-
Negative control (DMSO)
-
Black, flat-bottom 96-well or 384-well plates
-
Temperature-controlled fluorescence microplate reader
Procedure:
-
Reagent Preparation: Reconstitute reagents according to the kit manufacturer's instructions. Prepare a tubulin reaction mix on ice containing tubulin, buffer, GTP, glycerol, and the fluorescent reporter.
-
Compound Plating: Add 5 µL of 10x concentrated test compounds, controls, or vehicle (DMSO) to the appropriate wells of a pre-warmed (37°C) black microplate.
-
Initiate Polymerization: To initiate the reaction, add 45 µL of the cold tubulin reaction mix to each well. Mix gently to avoid bubbles.
-
Data Acquisition: Immediately place the plate in the pre-warmed (37°C) microplate reader. Measure fluorescence intensity (e.g., Ex/Em = 355/460 nm) every minute for 60-90 minutes.[6]
-
Data Analysis: Plot fluorescence intensity versus time. Inhibitors of tubulin polymerization will show a decreased rate and extent of fluorescence increase compared to the DMSO control. Calculate the IC50 value from a dose-response curve.
Protocol 3: Apoptosis Detection by Annexin V-FITC Staining
This flow cytometry-based assay confirms if the cytotoxic effect of a hit compound is due to the induction of apoptosis. Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[7]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
10x Binding Buffer
-
-
Cells treated with hit Imidazo[2,1-b]thiazole compounds
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Include untreated and positive controls.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1x Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[8]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Dilution: Add 400 µL of 1x Binding Buffer to each tube.
-
Data Acquisition: Analyze the cells by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Signaling Pathway Visualizations
Imidazo[2,1-b]thiazole derivatives have been reported to modulate several key signaling pathways involved in cancer progression. Understanding these pathways is crucial for mechanism-of-action studies.
Tubulin Polymerization and Cell Cycle Arrest
Many Imidazo[2,1-b]thiazole derivatives function as microtubule-destabilizing agents, similar to colchicine. By inhibiting tubulin polymerization, they disrupt the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6]
Caption: Inhibition of tubulin polymerization leading to G2/M arrest and apoptosis.
Receptor Tyrosine Kinase (RTK) Signaling: VEGFR-2 Pathway
Certain Imidazo[2,1-b]thiazoles have been shown to inhibit receptor tyrosine kinases like VEGFR-2, which are critical for angiogenesis (the formation of new blood vessels) that tumors require to grow.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 4. canvaxbiotech.com [canvaxbiotech.com]
- 5. Design and synthesis of imidazo[2,1-b]thiazole linked triazole conjugates: Microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
Functionalization of the Imidazo[2,1-b]thiazole-6-carboxylic Acid Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide spectrum of biological activities. The functionalization of this core, particularly at the 6-position with a carboxylic acid, provides a versatile handle for the synthesis of diverse compound libraries for drug discovery programs. This document provides detailed application notes and experimental protocols for the functionalization of the imidazo[2,1-b]thiazole-6-carboxylic acid core, focusing on the synthesis of amide and ester derivatives and their biological evaluation as inhibitors of key signaling pathways.
Synthesis of the this compound Core
The synthesis of the core structure, ethyl imidazo[2,1-b]thiazole-6-carboxylate, is a crucial first step. A common and effective method involves the reaction of ethyl 2-mercapto-1H-imidazole-5-carboxylate with an α-haloketone, followed by cyclization.
Experimental Workflow: Synthesis of the Core Structure
Caption: Synthetic scheme for this compound.
Protocol 1: Synthesis of Ethyl Imidazo[2,1-b]thiazole-6-carboxylate
Materials:
-
Ethyl 2-mercapto-1H-imidazole-5-carboxylate
-
α-Bromoacetaldehyde diethyl acetal
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
S-Alkylation: To a solution of ethyl 2-mercapto-1H-imidazole-5-carboxylate (1 equivalent) in ethanol, add sodium ethoxide (1.1 equivalents) at room temperature. Stir the mixture for 30 minutes. Add α-bromoacetaldehyde diethyl acetal (1.2 equivalents) dropwise and continue stirring at room temperature for 12 hours.
-
Work-up: Remove the solvent under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the intermediate thioether.
-
Cyclization: Dissolve the crude thioether in concentrated sulfuric acid and heat at 80°C for 2 hours.
-
Purification: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford ethyl imidazo[2,1-b]thiazole-6-carboxylate.
Protocol 2: Hydrolysis to this compound
Materials:
-
Ethyl imidazo[2,1-b]thiazole-6-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Hydrolysis: Dissolve ethyl imidazo[2,1-b]thiazole-6-carboxylate (1 equivalent) in a mixture of THF and water (3:1). Add lithium hydroxide (2 equivalents) and stir the mixture at room temperature for 4 hours.
-
Work-up: Acidify the reaction mixture to pH 3-4 with 1N HCl. Extract the aqueous layer with ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.
Functionalization of the Carboxylic Acid Group
The carboxylic acid at the 6-position serves as a key functional handle for creating libraries of amides and esters. Standard peptide coupling reagents are effective for amide bond formation, while acid-catalyzed esterification is a common method for synthesizing esters.
Protocol 3: Synthesis of Imidazo[2,1-b]thiazole-6-carboxamides
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activation: To a solution of this compound (1 equivalent) in DMF, add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture and stir at room temperature for 12-24 hours.
-
Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
Protocol 4: Synthesis of Imidazo[2,1-b]thiazole-6-carboxylate Esters
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Dichloromethane (DCM) (if using SOCl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (Fischer Esterification):
-
Reaction: Dissolve this compound (1 equivalent) in an excess of the desired alcohol. Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heating: Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude ester by column chromatography.
Quantitative Data Summary
The functionalization of the imidazo[2,1-b]thiazole core has led to the discovery of potent inhibitors of various biological targets. The following tables summarize the biological activities of representative derivatives.
Table 1: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound ID | R Group at C6 | Target | Cell Line | IC₅₀ (µM) | Citation |
| 1a | -CONH-Ph-4-NO₂ | Tubulin | MCF-7 | 2.32 | [1] |
| 1b | -CONH-Ph-2,4-diCl | Tubulin | MCF-7 | 2.03 | [1] |
| 2a | -C(=O)NH-benzimidazole | Tubulin | A549 | 1.08 | |
| 3a | -SO₂NH-Ph | Pan-RAF | A375 | 0.05 |
Table 2: Anti-inflammatory Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound ID | R Group at C5 | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Citation |
| 4a | -CH₂N(CH₃)₂ | COX-2 | 0.08 | >1250 | |
| 4b | -CH₂N(C₂H₅)₂ | COX-2 | 0.12 | >833 | |
| 4c | -CH₂-(pyrrolidin-1-yl) | COX-2 | 0.10 | >1000 |
Signaling Pathway Visualizations
The biological activity of functionalized imidazo[2,1-b]thiazole derivatives is often attributed to their interaction with specific signaling pathways implicated in disease pathogenesis.
Inhibition of Tubulin Polymerization
Certain imidazo[2,1-b]thiazole derivatives exert their anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of tubulin polymerization by imidazo[2,1-b]thiazole derivatives.
Inhibition of the COX-2 Pathway
Selective inhibition of cyclooxygenase-2 (COX-2) is a key strategy for developing anti-inflammatory agents with reduced gastrointestinal side effects.
Caption: Selective inhibition of the COX-2 enzyme.
Inhibition of the RAF-MEK-ERK Signaling Pathway
The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.
Caption: Inhibition of the RAF-MEK-ERK signaling pathway.
These protocols and data provide a foundational resource for researchers engaged in the synthesis and evaluation of novel imidazo[2,1-b]thiazole-based compounds for therapeutic applications. The versatility of the this compound core allows for extensive chemical exploration, paving the way for the discovery of next-generation drug candidates.
References
Application Note: Experimental Protocol for the Anticancer Evaluation of Imidazo[2,1-b]thiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive set of protocols for the preclinical evaluation of Imidazo[2,1-b]thiazole derivatives as potential anticancer agents. The workflow progresses from initial cytotoxicity screening to detailed mechanistic studies, including the analysis of apoptosis, cell cycle arrest, and effects on key signaling pathways.
General Experimental Workflow
The evaluation of a novel compound typically follows a logical progression from broad screening to more focused mechanistic studies. An initial cytotoxicity assay determines the effective concentration range, which then informs the concentrations used in subsequent assays to determine the mechanism of action, such as apoptosis and cell cycle analysis. Finally, Western blotting can be used to investigate the specific molecular targets and signaling pathways affected by the compound.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[2]
Experimental Protocol
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]
-
Compound Treatment: Prepare serial dilutions of the Imidazo[2,1-b]thiazole derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO, typically <0.5%) and an untreated control.[2][3]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[3]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[2][3]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1][3]
-
Absorbance Measurement: Gently shake the plate to ensure the formazan is fully dissolved. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).[2]
Data Presentation: IC50 Values
Summarize the results in a table for clear comparison across different cell lines.
| Imidazo[2,1-b]thiazole Derivative | Cancer Cell Line | IC50 (µM) after 48h |
| Compound 9i | MDA-MB-231 (Breast) | 1.65[4] |
| Compound 9m | MDA-MB-231 (Breast) | 1.12[4] |
| Compound 3c | MCF-7 (Breast) | 35.81[5] |
| Positive Control (e.g., Doxorubicin) | MCF-7 (Breast) | User-determined |
Protocol 2: Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)
The Annexin V assay is a standard method for detecting early apoptosis. In apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[6] Propidium Iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells, as it can only enter cells with a compromised membrane.[6]
Experimental Protocol
-
Cell Treatment: Seed cells in 6-well plates and treat with the Imidazo[2,1-b]thiazole derivative at desired concentrations (e.g., 1x and 2x IC50) for a specified time (e.g., 24 or 48 hours).[4]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use Trypsin-EDTA to detach them and combine with the supernatant.[7]
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at approximately 300-500 x g for 5 minutes.[6][7]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[6][8]
-
Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.[9]
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Collect at least 10,000 events per sample.[7] The cell populations are distinguished as follows:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[6]
-
Data Presentation: Apoptosis Analysis
| Treatment | Concentration (µM) | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Control | 0 | ||||
| Compound X | 1.0 | ||||
| Compound X | 2.0 |
Data adapted from a study on Imidazo[2,1-b]thiazole derivatives where treatment increased the percentage of early apoptotic cells in a concentration-dependent manner.[4]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Cell cycle analysis using PI staining and flow cytometry is a powerful technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[7] Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints.[4]
Experimental Protocol
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compound for a predetermined time (e.g., 24 or 48 hours).[7]
-
Cell Harvesting: Collect both floating and adherent cells as described in the apoptosis protocol.[7]
-
Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).[7]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[7]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[7]
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Data Presentation: Cell Cycle Distribution
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 0 | |||
| Compound 9i | 1.0 | Increased[4] | ||
| Compound 9m | 1.0 | Increased[4] |
Studies have shown that some Imidazo[2,1-b]thiazole derivatives can cause a significant arrest of cells in the G0/G1 phase of the cell cycle.[4]
Protocol 4: Mechanism of Action (Western Blotting)
Western blotting is a key technique to detect and semi-quantify the expression levels of specific proteins.[10] This allows researchers to investigate how a compound affects signaling pathways involved in apoptosis, cell cycle regulation, and proliferation.
Generalized Apoptosis Signaling Pathway
Many anticancer agents induce apoptosis by activating intrinsic or extrinsic pathways. A common mechanism involves the activation of tumor suppressor proteins like p53, which in turn modulates the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This leads to mitochondrial dysfunction and the activation of caspases, the executioners of apoptosis.[4]
Experimental Protocol
-
Protein Extraction: Treat cells with the compound of interest. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11][12]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with a solution of 5% nonfat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Antibody Incubation: Incubate the membrane with a specific primary antibody against the protein of interest (e.g., p53, Bcl-2, cleaved Caspase-3, β-actin) overnight at 4°C.[12]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[11]
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different treatments.[11]
Data Presentation: Protein Expression Changes
| Target Protein | Treatment Group | Fold Change vs. Control (Normalized to β-actin) |
| p53 | Compound X | |
| Bcl-2 | Compound X | |
| Cleaved Caspase-3 | Compound X | |
| β-actin (Loading Control) | Compound X | 1.0 |
References
- 1. researchhub.com [researchhub.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. medium.com [medium.com]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols: Molecular Docking of Imidazo[2,1-b]thiazole Analogs
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide on performing molecular docking studies for Imidazo[2,1-b]thiazole analogs, a class of heterocyclic compounds with significant therapeutic potential, particularly in anticancer drug discovery.[1][2][3][4] This document outlines the necessary protocols, data presentation standards, and visualization techniques to facilitate the rational design and development of novel drug candidates.
Introduction to Imidazo[2,1-b]thiazoles and Molecular Docking
Imidazo[2,1-b]thiazole is a privileged heterocyclic scaffold that has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][5][6] The fused bicyclic system serves as a versatile template for the design of potent and selective inhibitors of various biological targets. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] In drug discovery, it is instrumental in understanding the binding mode of a ligand (e.g., an Imidazo[2,1-b]thiazole analog) to its macromolecular target (e.g., a protein), elucidating structure-activity relationships (SAR), and screening virtual libraries of compounds to identify potential hits.
Key Biological Targets for Imidazo[2,1-b]thiazole Analogs:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often dysregulated in cancer.[8][9][10]
-
Tubulin: A protein that polymerizes into microtubules, essential components of the cytoskeleton and key targets for anticancer agents.[1][2][11][12][13]
-
Glypican-3 (GPC-3): A heparan sulfate proteoglycan on the cell surface, overexpressed in hepatocellular carcinoma (HCC).[1][3]
-
Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion, proliferation, and survival.[14]
-
PI3Kα: A lipid kinase that plays a crucial role in cell growth, proliferation, and survival.
Experimental Protocols
This section provides a generalized, step-by-step protocol for performing molecular docking studies on Imidazo[2,1-b]thiazole analogs. While specific software packages may have slightly different workflows, the core principles remain consistent. Commonly used software includes AutoDock Vina, Schrödinger Maestro, and Discovery Studio.
Ligand Preparation
The accuracy of docking results is highly dependent on the correct preparation of the ligand structures.
-
2D Structure Drawing: Draw the 2D structures of the Imidazo[2,1-b]thiazole analogs using chemical drawing software such as ChemDraw or Marvin Sketch.
-
3D Structure Generation: Convert the 2D structures into 3D structures. Most molecular modeling software can perform this conversion.
-
Energy Minimization: Perform energy minimization of the 3D structures to obtain a low-energy, stable conformation. This is a crucial step to remove any steric strain. Common force fields used for small molecules include MMFF94 or UFF.
-
Charge Assignment: Assign partial charges to the atoms of the ligands. Gasteiger charges are commonly used for AutoDock studies.
-
Torsion Angle Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.
-
File Format Conversion: Save the prepared ligand structures in the appropriate file format required by the docking software (e.g., .pdbqt for AutoDock Vina).
Protein Preparation
The target protein structure must be carefully prepared to ensure it is suitable for docking.
-
Protein Structure Retrieval: Obtain the 3D structure of the target protein from a public database such as the Protein Data Bank (PDB). It is advisable to select a high-resolution crystal structure with a co-crystallized ligand, as this can help in defining the binding site.
-
Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents. The co-crystallized ligand should also be removed and can be used for validation of the docking protocol.
-
Addition of Hydrogen Atoms: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. The protonation states of ionizable residues (e.g., His, Asp, Glu) should be carefully checked and assigned based on the local microenvironment or using specialized software.
-
Charge and Atom Type Assignment: Assign partial charges and atom types to the protein atoms using a suitable force field (e.g., Amber, CHARMM).
-
File Format Conversion: Save the prepared protein structure in the appropriate file format (e.g., .pdbqt for AutoDock Vina).
Grid Generation
A grid box is defined to specify the search space for the docking algorithm on the protein target.
-
Defining the Binding Site: The grid box should encompass the active site of the protein. If a co-crystallized ligand is present in the original PDB structure, its coordinates can be used to define the center of the grid box.
-
Setting Grid Box Dimensions: The size of the grid box should be large enough to accommodate the Imidazo[2,1-b]thiazole analogs and allow for sufficient rotation and translation.[7][15][16] A typical spacing between grid points is 0.375 Å to 1 Å.[17]
-
Generating Grid Parameter File: The docking software will use these coordinates and dimensions to generate a grid parameter file (e.g., .gpf for AutoGrid).[17] This file instructs the software on how to calculate the grid maps for different atom types.[7][15]
Molecular Docking
Once the ligand, protein, and grid are prepared, the docking simulation can be performed.
-
Choosing a Docking Algorithm: Select an appropriate docking algorithm. Most modern docking programs use stochastic search algorithms like the Lamarckian Genetic Algorithm in AutoDock.
-
Setting Docking Parameters: Specify the number of docking runs, the population size, and the maximum number of energy evaluations. A higher number of runs increases the chances of finding the optimal binding pose but also increases the computational time.
-
Running the Docking Simulation: Execute the docking calculation. The software will explore different conformations and orientations of the ligand within the defined grid box and score them based on a scoring function.
Analysis of Results
The output of a docking simulation provides a wealth of information that needs to be carefully analyzed.
-
Binding Energy/Docking Score: The primary quantitative output is the binding energy or docking score, which estimates the binding affinity of the ligand for the protein. Lower values typically indicate a more favorable binding.
-
Binding Pose and Interactions: Visualize the predicted binding poses of the Imidazo[2,1-b]thiazole analogs in the active site of the protein. Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.[1] Software like PyMOL or Discovery Studio Visualizer can be used for this purpose.
-
Root Mean Square Deviation (RMSD): If a co-crystallized ligand is available, the docking protocol can be validated by redocking the native ligand and calculating the RMSD between the predicted pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful docking.
-
Clustering Analysis: The docking results often consist of multiple binding poses. Clustering these poses based on their conformational similarity can help in identifying the most populated and energetically favorable binding modes.
Data Presentation
Quantitative data from molecular docking studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Molecular Docking Results of Imidazo[2,1-b]thiazole Analogs against EGFR
| Compound ID | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Number of H-Bonds | Interacting Residues |
| Analog 1 | -9.5 | -9.8 | 2 | Met793, Cys797 |
| Analog 2 | -9.2 | -9.5 | 1 | Met793 |
| Analog 3 | -8.8 | -9.1 | 2 | Leu718, Asp855 |
| Erlotinib (Ref) | -10.1 | -10.5 | 3 | Met793, Thr790, Gln791 |
Table 2: Molecular Docking Results of Imidazo[2,1-b]thiazole Analogs against Tubulin (Colchicine Binding Site)
| Compound ID | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Number of H-Bonds | Interacting Residues |
| Analog 4 | -8.5 | -8.9 | 1 | Asn101 |
| Analog 5 | -8.9 | -9.2 | 2 | Cys241, Thr179 |
| Analog 6 | -8.2 | -8.6 | 1 | Cys241 |
| Combretastatin A-4 (Ref) | -7.9 | -8.3 | 2 | Cys241, Asn258 |
Mandatory Visualization
Diagrams are essential for illustrating complex workflows and relationships in molecular docking studies.
References
- 1. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. bio-conferences.org [bio-conferences.org]
- 7. ks.uiuc.edu [ks.uiuc.edu]
- 8. researchgate.net [researchgate.net]
- 9. sciencescholar.us [sciencescholar.us]
- 10. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates as microtubule targeting and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Analytical Characterization of Imidazo[2,1-b]thiazole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques for the structural elucidation and purity assessment of Imidazo[2,1-b]thiazole-6-carboxylic acid and its derivatives. The following sections detail the methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy, crucial for the characterization of this important heterocyclic scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural determination of Imidazo[2,1-b]thiazole derivatives, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Quantitative Data Summary
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for the Imidazo[2,1-b]thiazole core structure, based on data from related derivatives.[1][2][3] Actual shifts for this compound may vary.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-2 | 7.0 - 7.2 | 110 - 118 |
| H-3 | Not Applicable | 145 - 150 |
| H-5 | 8.2 - 8.3 | 100 - 117 |
| C-2 | Not Applicable | 110 - 118 |
| C-3 | Not Applicable | 145 - 150 |
| C-5 | Not Applicable | 100 - 117 |
| C-6 | Not Applicable | 130 - 140 |
| C-7a | Not Applicable | 148 - 155 |
| -COOH (on C6) | 12.0 - 13.0 (broad) | 160 - 170 |
Experimental Protocol: NMR Analysis
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, coupling constants, and integration to elucidate the structure.
-
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining accurate mass measurements.
Quantitative Data Summary
The following table presents expected mass-to-charge ratios (m/z) for this compound.
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₆H₅N₂O₂S⁺ | 185.0099 |
| [M+Na]⁺ | C₆H₄N₂O₂SNa⁺ | 207.0019 |
| [M-H]⁻ | C₆H₃N₂O₂S⁻ | 182.9942 |
Experimental Protocol: Mass Spectrometry Analysis
Objective: To determine the molecular weight and confirm the elemental composition.
Materials:
-
This compound sample
-
HPLC-grade solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., ESI-TOF, Q-TOF)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in an appropriate solvent.
-
Method of Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common technique for this class of compounds and can be operated in either positive or negative ion mode.
-
Mass Analysis:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500).
-
For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Compare the observed m/z with the calculated value for the expected elemental formula.
-
If fragmentation data (MS/MS) is acquired, analyze the fragmentation pattern to support the proposed structure.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and for quantitative analysis in various matrices.
Quantitative Data Summary
The following table provides a starting point for developing an HPLC method. Actual parameters will require optimization.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 280 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Analysis
Objective: To determine the purity of the sample.
Materials:
-
This compound sample
-
HPLC-grade solvents (acetonitrile, water)
-
HPLC-grade formic acid
-
HPLC system with a UV detector
-
Appropriate HPLC column
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases as described in the table, ensuring they are filtered and degassed.
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) at a known concentration (e.g., 1 mg/mL). Further dilute as necessary.
-
Instrument Setup:
-
Equilibrate the HPLC column with the initial mobile phase composition for at least 30 minutes.
-
Set the detector wavelength.
-
-
Analysis:
-
Inject a blank (solvent) to ensure the baseline is clean.
-
Inject the sample solution.
-
Run the gradient program.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample based on the area percentage of the main peak.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Quantitative Data Summary
The table below lists the expected characteristic IR absorption bands for this compound.[1][2]
| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) |
| O-H (Carboxylic acid) | Stretching | 2500-3300 (broad) |
| C=O (Carboxylic acid) | Stretching | 1680-1710 |
| C=N (Imidazole) | Stretching | 1590-1650 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-H (Aromatic) | Stretching | 3000-3100 |
Experimental Protocol: IR Analysis
Objective: To identify the functional groups.
Materials:
-
This compound sample
-
FTIR spectrometer with an ATR accessory
Procedure:
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Identify the characteristic absorption bands.
-
Correlate the observed bands with the expected functional groups to confirm the chemical structure.
-
This comprehensive set of protocols provides a solid foundation for the analytical characterization of this compound, ensuring accurate structural verification and purity assessment critical for research and drug development.
References
Application Notes and Protocols for the Synthesis of Imidazo[2,1-b]thiazoles via the Groebke-Blackburn-Bienaymé Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery. Compounds bearing this nucleus exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. The Groebke-Blackburn-Bienaymé (GBB) reaction, a one-pot three-component reaction, has emerged as a highly efficient and atom-economical method for the synthesis of this important scaffold. This document provides detailed application notes and experimental protocols for the synthesis of Imidazo[2,1-b]thiazoles using the GBB reaction, tailored for researchers in academia and the pharmaceutical industry.
The Groebke-Blackburn-Bienaymé Reaction
The GBB reaction involves the condensation of a 2-aminothiazole, an aldehyde, and an isocyanide in the presence of a catalyst to afford the corresponding Imidazo[2,1-b]thiazole derivative. This multicomponent reaction allows for the rapid generation of molecular diversity from readily available starting materials, making it a powerful tool in the synthesis of compound libraries for high-throughput screening.
Data Presentation
Table 1: Screening of Reaction Conditions for the Synthesis of 3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one.[1][2]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methanol | 85 | 12 | 33 |
| 2 | Acetonitrile | 85 | 12 | 35 |
| 3 | Toluene | 85 | 12 | 68 |
| 4 | Toluene | 100 | 0.5 | 78 |
Reaction Conditions: 3-formylchromone (1 mmol), 2-aminothiazole (1 mmol), tert-butyl isocyanide (1 mmol), catalyst-free.
Table 2: Substrate Scope for the Synthesis of Imidazo[2,1-b]thiazole Derivatives via GBB Reaction.[1][2][3]
| Entry | Aldehyde | Isocyanide | Product | Yield (%) |
| 1 | 3-formylchromone | tert-butyl isocyanide | 3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one | 78 |
| 2 | 3-formylchromone | cyclohexyl isocyanide | 3-(5-(cyclohexylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one | 77 |
| 3 | 3-formylchromone | benzyl isocyanide | 3-(5-(benzylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one | 75 |
| 4 | 3-formylchromone | n-butyl isocyanide | 3-(5-(butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one | 74 |
| 5 | Benzaldehyde | tert-butyl isocyanide | N-tert-butyl-6-phenylimidazo[2,1-b]thiazol-5-amine | 96 |
| 6 | 4-chlorobenzaldehyde | tert-butyl isocyanide | N-tert-butyl-6-(4-chlorophenyl)imidazo[2,1-b]thiazol-5-amine | 95 |
| 7 | 4-methoxybenzaldehyde | tert-butyl isocyanide | N-tert-butyl-6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-5-amine | 92 |
| 8 | 2-naphthaldehyde | tert-butyl isocyanide | N-tert-butyl-6-(naphthalen-2-yl)imidazo[2,1-b]thiazol-5-amine | 93 |
Reaction Conditions for entries 1-4: 3-formylchromone (1 mmol), 2-aminothiazole (1 mmol), isocyanide (1 mmol) in toluene at 100°C for 30 min.[1][2] Reaction Conditions for entries 5-8: Aldehyde (1.0 mmol), 2-aminothiazole (1.0 mmol), tert-butyl isocyanide (1.0 mmol) in toluene under microwave irradiation (150 W, 100 °C) for 10 min.[3]
Experimental Protocols
General Protocol for the Synthesis of Imidazo[2,1-b]thiazoles under Thermal Conditions.[1][2]
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
2-aminothiazole (1.0 mmol, 1.0 equiv)
-
Isocyanide (1.0 mmol, 1.0 equiv)
-
Anhydrous Toluene (2 mL)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a dry round-bottom flask, add the aldehyde (1.0 mmol), 2-aminothiazole (1.0 mmol), and anhydrous toluene (2 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100°C and stir for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired Imidazo[2,1-b]thiazole derivative.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
General Protocol for the Microwave-Assisted Synthesis of Imidazo[2,1-b]thiazoles.[3]
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
2-aminothiazole (1.0 mmol, 1.0 equiv)
-
Isocyanide (1.0 mmol, 1.0 equiv)
-
Toluene (2 mL)
-
Microwave vial equipped with a magnetic stirrer
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the aldehyde (1.0 mmol), 2-aminothiazole (1.0 mmol), isocyanide (1.0 mmol), and toluene (2 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100°C (150 W) for 10 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (hexanes/ethyl acetate) to obtain the pure product.
-
Confirm the structure of the synthesized compound using spectroscopic techniques.
Mandatory Visualizations
Groebke-Blackburn-Bienaymé Reaction Mechanism
Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.
General Experimental Workflow
Caption: General workflow for Imidazo[2,1-b]thiazole synthesis.
Signaling Pathway Inhibition by Imidazo[2,1-b]thiazole Derivatives
Certain Imidazo[2,1-b]thiazole-benzimidazole conjugates have been identified as potent anticancer agents that target the microtubule network, a critical component of the cytoskeleton involved in cell division.[4] These compounds bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.
Caption: Inhibition of microtubule polymerization by Imidazo[2,1-b]thiazole derivatives.
References
Synthesis of Imidazo[2,1-b]thiazole Carboxamide Triazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a promising class of compounds: imidazo[2,1-b]thiazole carboxamide triazole derivatives. These scaffolds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent antimycobacterial, anticancer, and antifungal properties. This guide offers a comprehensive resource for researchers aiming to synthesize, characterize, and evaluate these molecules for potential therapeutic applications.
Application Notes
The imidazo[2,1-b]thiazole core is a privileged heterocyclic scaffold known for its broad spectrum of pharmacological activities.[1][2] The fusion of an imidazole and a thiazole ring creates a unique chemical architecture that can interact with various biological targets. When further functionalized with a carboxamide linker and a 1,2,3-triazole moiety, the resulting derivatives exhibit enhanced biological profiles.
Key Applications:
-
Antimycobacterial Agents: This class of compounds has demonstrated significant activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. The proposed mechanism of action involves the inhibition of essential enzymes in the mycobacterial cell wall synthesis or metabolic pathways, such as Pantothenate Synthetase.[1][3]
-
Anticancer Agents: Several imidazo[2,1-b]thiazole derivatives have shown potent cytotoxic activity against various cancer cell lines.[2][4][5] The introduction of the triazole ring, often synthesized via "click chemistry," allows for the facile introduction of diverse substituents to optimize anticancer potency and selectivity.
-
Antifungal Agents: The versatile nature of this scaffold also extends to antifungal applications. Derivatives have been reported to exhibit inhibitory activity against various fungal pathogens.[6][7]
The synthetic strategy presented herein allows for the creation of a diverse library of compounds by modifying the substituents on the imidazo[2,1-b]thiazole core, the piperazine linker, and the triazole ring. This modularity is highly advantageous for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
The following protocols are based on established synthetic routes for the preparation of imidazo[2,1-b]thiazole carboxamide triazole derivatives.
Protocol 1: Synthesis of the Imidazo[2,1-b]thiazole Core
This protocol describes the synthesis of the foundational imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxylate intermediates.
1.1. Synthesis of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate & Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate
A solution of 2-aminothiazole or 2-aminobenzothiazole (1.0 eq) and ethyl-2-chloroacetoacetate (2.0 eq) are dissolved in 1,4-dioxane (10 volumes). The reaction mixture is heated to reflux for 24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a 20% ethyl acetate in petroleum ether solvent system.
1.2. Hydrolysis to Carboxylic Acid
The synthesized ethyl ester (1.0 eq) is dissolved in a mixture of THF, methanol, and water (3:1:1). Lithium hydroxide (LiOH) (3.0 eq) is added, and the reaction mixture is stirred at room temperature for 3 hours. After completion of the reaction (monitored by TLC), the organic solvents are removed under reduced pressure. The aqueous layer is acidified to pH 4-5 with a 4N HCl solution. The resulting precipitate is filtered, washed with water, and dried to yield the corresponding carboxylic acid.
Protocol 2: Amide Coupling with Piperazine
This protocol details the coupling of the carboxylic acid intermediate with a piperazine linker.
To a solution of the carboxylic acid from Protocol 1.2 (1.0 eq) in dry N,N-dimethylformamide (DMF) (10 volumes), HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) are added, and the mixture is stirred at room temperature for 15 minutes. N-Boc-piperazine (1.1 eq) is then added, and the reaction is stirred for an additional 12 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography. The resulting N-Boc protected intermediate is then deprotected by dissolving in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) and stirring at room temperature for 2 hours. The solvent is evaporated to yield the piperazine-coupled intermediate.
Protocol 3: Synthesis of the Triazole Moiety via Click Chemistry
This protocol describes the final step of attaching the triazole ring to the piperazine linker.
3.1. Synthesis of the Alkyne Intermediate
The piperazine-coupled intermediate from Protocol 2 (1.0 eq) is dissolved in acetonitrile (ACN) (10 volumes). Potassium carbonate (K2CO3) (3.0 eq) and propargyl bromide (1.5 eq) are added, and the mixture is stirred at room temperature for 6 hours. The reaction is monitored by TLC. Upon completion, the mixture is extracted with ethyl acetate, washed with brine, dried, and concentrated to yield the alkyne intermediate.
3.2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A solution of the alkyne intermediate (1.0 eq) in a 5:3:2 mixture of DMF, t-BuOH, and water is reacted with a substituted azide (1.5 eq) in the presence of sodium ascorbate (0.01 eq), copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.02 eq), and a catalytic amount of copper(I) iodide (CuI). The reaction mixture is stirred at room temperature for 12-14 hours and monitored by TLC. Upon completion, the mixture is diluted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final imidazo[2,1-b]thiazole carboxamide triazole derivative.
Data Presentation
The following tables summarize the antimycobacterial activity of a series of synthesized imidazo[2,1-b]thiazole carboxamide triazole derivatives against Mycobacterium tuberculosis H37Ra.
Table 1: Antimycobacterial Activity of Benzo[d]imidazo[2,1-b]thiazole Derivatives [1][3]
| Compound ID | R | IC50 (µM) | IC90 (µM) |
| IT06 | 2,4-dichlorophenyl | 2.03 | 15.22 |
| IT10 | 4-nitrophenyl | 2.32 | 7.05 |
Table 2: Characterization Data for Selected Compounds
| Compound ID | Molecular Formula | MW | 1H NMR (DMSO-d6, δ ppm) | MS (ESI) m/z |
| IT10 | C27H24N8O3S | 540.6 | 8.35 (d, J = 9.2 Hz, 2H), 8.29 (d, J = 8.0 Hz, 1H), 8.19 (s, 1H), 7.97 (d, J = 9.2 Hz, 2H), 7.85 (d, J = 8.0 Hz, 1H), 7.50 (t, J = 7.6 Hz, 1H), 7.39 (t, J = 7.6 Hz, 1H), 4.60 (s, 2H), 3.75 (br s, 4H), 2.58 (br s, 4H), 2.29 (s, 3H) | 541.1 [M+H]+ |
Visualizations
The following diagrams illustrate the synthetic workflow and the proposed mechanism of action.
References
- 1. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 5. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal and antimycobacterial activity of new imidazole and triazole derivatives. A combined experimental and computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][1,3,4]thiadiazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-Based Assays for Evaluating the Activity of Imidazo[2,1-b]thiazole Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of this core structure have demonstrated potent anticancer, anti-inflammatory, antimicrobial, antiviral, and kinase inhibitory properties.[1][2][3] This document provides detailed application notes and standardized protocols for a range of cell-based assays to effectively screen and characterize the biological activity of novel imidazo[2,1-b]thiazole compounds. The methodologies outlined herein are essential for preclinical drug discovery and development, enabling the quantitative assessment of cytotoxicity, apoptosis induction, cell cycle perturbation, and specific enzyme inhibition.
Data Presentation: Quantitative Activity of Imidazo[2,1-b]thiazole Derivatives
The following tables summarize the biological activities of various imidazo[2,1-b]thiazole compounds from published studies, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives (IC50 Values in µM)
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 9m | MDA-MB-231 (Breast) | MTT | 1.12 | [4][5] |
| 9i | MDA-MB-231 (Breast) | MTT | 1.65 | [4][5] |
| 6d | A549 (Lung) | MTT | 1.08 | [6] |
| Compound 26 | A375P (Melanoma) | Not Specified | Sub-micromolar | [7] |
| Compound 27 | A375P (Melanoma) | Not Specified | Sub-micromolar | [7] |
| 3c | PC-3 (Prostate) | Not Specified | <0.01 | [8] |
| 3a | MCF-7 (Breast) | SRB | 52.62 | [2] |
| 3c | MCF-7 (Breast) | SRB | 35.81 | [2] |
| 3d | MCF-7 (Breast) | SRB | 61.74 | [2] |
| IT06 | M. tuberculosis H37Ra | Not Specified | 2.03 | [9] |
| IT10 | M. tuberculosis H37Ra | Not Specified | 2.32 | [9] |
Table 2: Kinase Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| 8u | V600E-B-RAF | Not Specified | 39.9 | [10] |
| 8u | C-RAF | Not Specified | 19.0 | [10] |
| Compound 59 | FAK | Not Specified | 4830 | [11] |
Table 3: Anti-inflammatory Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 6a | COX-2 | 0.08 | >1250 | [12] |
| 6b | COX-2 | 0.11 | >909 | [12] |
| 6c | COX-2 | 0.16 | >625 | [12] |
| Compound 4 | COX-1 | 29.60 | - | [13] |
Table 4: Antimicrobial Activity of Imidazo[2,1-b]thiazole Derivatives (MIC Values in µg/mL)
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 5b | M. tuberculosis | 1.566 | [14] |
| 5c | M. tuberculosis | 0.854 | [14] |
| 5b (Sulfonamide) | M. tuberculosis H37Rv | 1.6 | [15] |
| 5d (Sulfonamide) | M. tuberculosis H37Rv | 1.6 | [15] |
| 5h (Sulfonamide) | M. tuberculosis H37Rv | 1.6 | [15] |
| Dichlorophenyl derivative | S. aureus | 6.25 | [15] |
| Dichlorophenyl derivative | B. subtilis | 6.25 | [15] |
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below. These protocols are intended as a guide and may require optimization based on the specific cell line and imidazo[2,1-b]thiazole compound being tested.
Cell Viability Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the imidazo[2,1-b]thiazole compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the imidazo[2,1-b]thiazole compound at the desired concentration for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Cell Cycle Analysis
Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by quantifying the cellular DNA content. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA. Flow cytometry is used to measure the fluorescence of a population of single cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the imidazo[2,1-b]thiazole compound as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: The resulting DNA histogram is analyzed using cell cycle analysis software to determine the percentage of cells in each phase.
Kinase Inhibition Assay
Principle: The inhibitory effect of imidazo[2,1-b]thiazole compounds on specific kinases can be quantified using in vitro kinase assays. These assays typically measure the phosphorylation of a substrate by a purified kinase in the presence and absence of the inhibitor. The amount of phosphorylation can be detected using various methods, such as radioactivity, fluorescence, or luminescence.
Protocol (General - Luminescence-based):
-
Reagent Preparation: Prepare serial dilutions of the imidazo[2,1-b]thiazole compound. Prepare a solution of the purified kinase and its specific substrate in kinase buffer.
-
Kinase Reaction: In a 96- or 384-well plate, add the kinase, substrate, and the test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent that quantifies the amount of ADP produced (which is proportional to kinase activity). This is often a coupled enzyme system that generates a luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Anti-inflammatory Activity: COX-2 Inhibition Assay
Principle: The anti-inflammatory potential of imidazo[2,1-b]thiazole compounds can be assessed by their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. This assay measures the conversion of arachidonic acid to prostaglandins, which can be detected using various methods, including ELISA or fluorometric probes.
Protocol (Fluorometric):
-
Reagent Preparation: Prepare serial dilutions of the test compounds. Reconstitute the human recombinant COX-2 enzyme.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX-2 enzyme and the test compound. Incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and a fluorometric probe.
-
Fluorescence Measurement: Measure the fluorescence kinetically over a period of 5-10 minutes using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Assay
Principle: The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents visible growth of a microorganism.
Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the imidazo[2,1-b]thiazole compound in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi).
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Signaling Pathway Diagrams
The biological activities of imidazo[2,1-b]thiazole compounds are often mediated through the modulation of key cellular signaling pathways.
References
- 1. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, in vitro antiproliferative evaluation, and kinase inhibitory effects of a new series of imidazo[2,1-b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Imidazo[2,1-b]thiazole-6-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Imidazo[2,1-b]thiazole-6-carboxylic acid, a crucial scaffold in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain the Imidazo[2,1-b]thiazole core?
A1: The most prevalent methods for constructing the Imidazo[2,1-b]thiazole scaffold include:
-
Hantzsch Thiazole Synthesis: This classic method involves the condensation of a 2-aminothiazole with an α-haloketone or α-haloester.[1][2]
-
Reaction from 2-Mercaptoimidazoles: This approach utilizes the reaction of a 2-mercaptoimidazole derivative with an α-halocarbonyl compound.[3]
-
Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: This one-pot reaction combines a 2-aminothiazole, an aldehyde, and an isocyanide to efficiently generate substituted imidazo[2,1-b]thiazoles.[4][5]
Q2: How is the carboxylic acid functionality typically introduced at the 6-position?
A2: The carboxylic acid group is most commonly introduced by synthesizing an ester precursor, such as ethyl or methyl Imidazo[2,1-b]thiazole-6-carboxylate, which is then hydrolyzed to the corresponding carboxylic acid.[6][7]
Q3: What are the typical purification methods for this compound?
A3: Common purification techniques include recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel.[8][9] The choice of method depends on the purity of the crude product and the nature of the impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield in the Hantzsch Cyclization Step
Possible Causes:
-
Suboptimal Reaction Temperature: The reaction may be sensitive to temperature fluctuations.
-
Incorrect Solvent: The choice of solvent can significantly impact the reaction rate and yield.
-
Base Strength: Inadequate or overly strong base can lead to side reactions or decomposition.
-
Purity of Starting Materials: Impurities in the 2-aminothiazole or the α-haloester can inhibit the reaction.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Systematically vary the reaction temperature (e.g., from room temperature to reflux) to find the optimal condition.
-
Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, methanol, DMF, dioxane).
-
Base Selection: If a base is used, screen different inorganic or organic bases (e.g., Na2CO3, K2CO3, triethylamine).
-
Purify Starting Materials: Ensure the purity of 2-aminothiazole and the α-haloester by recrystallization or distillation before use.
Issue 2: Incomplete Hydrolysis of the Ester Precursor
Possible Causes:
-
Insufficient Reaction Time or Temperature: The hydrolysis may require prolonged heating to go to completion.
-
Inadequate Concentration of Base: The concentration of the base (e.g., NaOH, LiOH) may not be sufficient for complete saponification.
-
Steric Hindrance: Bulky substituents on the imidazo[2,1-b]thiazole ring could hinder the approach of the hydroxide ion.
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Monitor the reaction by TLC and extend the reaction time or increase the temperature if starting material persists.
-
Increase Base Concentration: Use a higher concentration of the base solution (e.g., 10% NaOH).[7]
-
Use a Different Hydrolysis Method: Consider alternative hydrolysis conditions, such as using a different base (e.g., LiOH) or employing acidic hydrolysis, though the latter may be less effective for this system.[10]
Issue 3: Formation of Side Products
Possible Causes:
-
Self-condensation of the α-haloester: This can occur under basic conditions.
-
Formation of Isomeric Products: In some cases, alternative cyclization pathways can lead to the formation of isomeric impurities.
-
Decomposition of the Product: The imidazo[2,1-b]thiazole ring may be unstable under harsh reaction conditions (e.g., strong acid or base at high temperatures).
Troubleshooting Steps:
-
Control the Rate of Addition: Add the base or other reagents slowly to the reaction mixture to minimize localized high concentrations that can promote side reactions.
-
Optimize Reaction Conditions: Carefully control the temperature and reaction time to favor the formation of the desired product.
-
Purification: Employ careful column chromatography to separate the desired product from any side products.
Data Presentation
Table 1: Optimization of Groebke–Blackburn–Bienaymé Reaction Conditions [4]
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Methanol | 85 | - | 33 |
| 2 | Acetonitrile | 85 | - | - |
| 3 | Toluene | 85 | - | 68 |
| 4 | Toluene | 100 | 30 | 78 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate (Ester Precursor)[6]
-
Dissolve 2-aminobenzothiazole (1.0 eq) and ethyl-2-chloroacetoacetate (2.0 eq) in 1,4-dioxane (10 volumes).
-
Heat the mixture at reflux for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude material by silica gel column chromatography using a 20% ethyl acetate in petroleum ether solvent system.
-
The expected yield is approximately 80-91%.
Protocol 2: Hydrolysis to 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylic acid[6]
-
Dissolve the ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate (1.0 eq) in a solution of LiOH·H2O (2.0 eq) in a 2:1 mixture of THF and water (5 volumes).
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Monitor the reaction by TLC.
-
After completion, evaporate the solvent under reduced pressure.
-
Dissolve the crude residue in water and adjust the pH to approximately 4-5 with a 4N HCl solution.
-
Filter the resulting precipitate and dry to obtain the carboxylic acid.
-
The expected yield is approximately 82-85%.
Protocol 3: Synthesis of 2-ethyl-3-methyl-imidazo-(2,1-b)thiazole-6-carboxylic acid[7]
-
Reflux 1.5 g of 2-ethyl-3-methyl-6-carbomethoxy-imidazo-(2,1-b)thiazole in 5 ml of 10% NaOH for 2 hours.
-
After cooling, acidify the solution to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the solid product.
-
The expected yield is approximately 1.2 g.
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. rsc.org [rsc.org]
- 7. prepchem.com [prepchem.com]
- 8. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Imidazo[2,1-b]thiazole-6-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Imidazo[2,1-b]thiazole-6-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield of Precipitated Product After pH Adjustment
-
Possible Cause 1: Incomplete Hydrolysis of the Ester Precursor. If the synthesis proceeds via the hydrolysis of an ethyl or methyl ester, incomplete reaction will result in a lower yield of the desired carboxylic acid.
-
Troubleshooting & Optimization:
-
Monitor the hydrolysis reaction by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.
-
Ensure a sufficient excess of the hydrolyzing agent (e.g., LiOH, NaOH, or HCl) is used.
-
Increase the reaction time or temperature if the reaction is sluggish.
-
-
-
Possible Cause 2: Suboptimal pH for Precipitation. The isoelectric point of this compound is crucial for its precipitation. If the pH is too low or too high, the compound may remain partially soluble.
-
Troubleshooting & Optimization:
-
Carefully adjust the pH of the aqueous solution to approximately 4-5 using a dilute acid (e.g., 1N HCl).[1]
-
Monitor the precipitation as the pH is adjusted. Add the acid dropwise with vigorous stirring.
-
Cool the mixture in an ice bath to further decrease the solubility of the product.
-
-
-
Possible Cause 3: Co-precipitation of Impurities. The presence of highly polar impurities can interfere with the crystallization process and lead to a lower yield of the pure product.
-
Troubleshooting & Optimization:
-
Wash the crude precipitated solid with cold water or a non-polar solvent like diethyl ether to remove soluble impurities.
-
Consider a pre-purification step of the crude reaction mixture, such as an extraction, before proceeding to precipitation.
-
-
Issue 2: Oiling Out During Recrystallization
-
Possible Cause 1: Inappropriate Solvent Choice. The compound may be too soluble in the chosen solvent even at low temperatures, or the solvent's boiling point may be higher than the melting point of the compound.
-
Troubleshooting & Optimization:
-
Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is often a good starting point for imidazo[2,1-b]thiazole derivatives.[2]
-
Use a solvent pair. Dissolve the compound in a good solvent (e.g., ethanol, methanol) at an elevated temperature and then add a poor solvent (e.g., water, hexane) dropwise until turbidity persists. Reheat to get a clear solution and then allow it to cool slowly.
-
-
-
Possible Cause 2: Solution is Too Concentrated. A highly supersaturated solution can lead to rapid precipitation or oiling out instead of crystallization.
-
Troubleshooting & Optimization:
-
Add a small amount of the hot solvent back to the oiled-out mixture to achieve a clear solution, then allow it to cool more slowly.
-
Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
-
Issue 3: Difficulty in Removing Colored Impurities
-
Possible Cause: Presence of Polymeric or Tar-like Materials. Side reactions during the synthesis can lead to the formation of colored, often polymeric, byproducts.
-
Troubleshooting & Optimization:
-
Charcoal Treatment: After dissolving the crude product in a suitable hot solvent, add a small amount of activated charcoal and reflux for a few minutes. Filter the hot solution through a pad of celite to remove the charcoal and the adsorbed impurities.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. For carboxylic acids, adding a small amount of acetic acid (0.1-1%) to the eluent can improve the separation and reduce tailing of the desired compound.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: A common method for the synthesis of this compound involves the hydrolysis of its corresponding ester, such as ethyl imidazo[2,1-b]thiazole-6-carboxylate.[1][3] This ester is typically synthesized through the cyclization of a 2-aminothiazole derivative with an appropriate α-halocarbonyl compound.[3]
Q2: What are the potential sources of impurities in the synthesis of this compound?
A2: Impurities can arise from several sources:
-
Unreacted Starting Materials: Incomplete reactions can leave residual 2-aminothiazole or the α-halocarbonyl compound in the crude product.
-
Side Products: Competing reaction pathways can lead to the formation of isomeric byproducts.
-
Intermediates: Incomplete conversion of reaction intermediates to the final product.
-
Degradation Products: The final compound may degrade under harsh reaction conditions (e.g., high temperature, strong acid or base).
Q3: What is a recommended solvent system for the recrystallization of this compound?
A3: Based on the purification of similar imidazo[2,1-b]thiazole derivatives, ethanol is a good starting point for recrystallization.[2] A mixed solvent system, such as ethanol/water or methanol/water, can also be effective. The ideal solvent or solvent system should be determined empirically for the best results.
Q4: What are the suggested conditions for column chromatography of this compound?
A4: For column chromatography on silica gel, a gradient elution with a solvent system of increasing polarity is recommended. A common choice is a mixture of ethyl acetate and hexane.[1] For carboxylic acids, which can sometimes streak on silica gel, adding a small percentage (0.1-1%) of acetic acid to the eluent can lead to sharper peaks and better separation.
Q5: How can I monitor the progress of the purification?
A5: Thin Layer Chromatography (TLC) is an effective technique to monitor the purification process. For this compound, a mobile phase consisting of ethyl acetate and hexane, often with a small amount of acetic acid, can be used. The spots can be visualized under UV light.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O₂S | [4] |
| Molecular Weight | 168.17 g/mol | [4] |
| Melting Point | 147.21 °C (Predicted) | [5] |
| Water Solubility | 643.75 mg/L (Predicted) | [5] |
| Storage Temperature | 2-8 °C | [4] |
Table 2: Recommended Solvent Systems for Purification
| Purification Method | Solvent System | Notes |
| Recrystallization | Ethanol | A good starting point for many imidazo[2,1-b]thiazole derivatives.[2] |
| Ethanol/Water | A solvent pair that can be effective if the compound is too soluble in pure ethanol. | |
| Methanol/Water | Another potential solvent pair for recrystallization. | |
| Column Chromatography | Ethyl Acetate / Hexane | A standard eluent system for moderately polar compounds.[1] |
| Dichloromethane / Methanol | A more polar eluent system for compounds that do not move in ethyl acetate/hexane. | |
| Add 0.1-1% Acetic Acid | Recommended for all column chromatography of carboxylic acids to reduce tailing. |
Experimental Protocols
Protocol 1: Purification by Precipitation and Recrystallization
This protocol is based on the synthesis of a structurally similar compound, 6-methylimidazo-[2,1-b]-thiazole-5-carboxylic acid.[1]
-
Hydrolysis (if starting from an ester): Dissolve the crude ester in a mixture of THF and Methanol. Add an aqueous solution of LiOH (3 equivalents) at 0 °C. Allow the reaction to stir at room temperature for 16 hours, monitoring by TLC until the starting material is consumed.
-
Solvent Removal: Evaporate the organic solvents under reduced pressure.
-
Precipitation: Dissolve the residue in water and adjust the pH to approximately 4-5 by the dropwise addition of 1N HCl solution with vigorous stirring.
-
Isolation of Crude Product: Collect the precipitated solid by filtration and wash with cold water.
-
Recrystallization: a. Transfer the crude solid to an Erlenmeyer flask. b. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling to dissolve the solid. c. If colored impurities are present, add a small amount of activated charcoal, continue to heat for a few minutes, and then filter the hot solution through a fluted filter paper or a pad of celite. d. Allow the hot, clear solution to cool slowly to room temperature. e. Once crystals have formed, cool the flask in an ice bath to maximize the yield. f. Collect the pure crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Mandatory Visualization
References
- 1. rsc.org [rsc.org]
- 2. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. This compound | 53572-98-8 [sigmaaldrich.com]
- 5. This compound (53572-98-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
Technical Support Center: Synthesis of Imidazo[2,1-b]thiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[2,1-b]thiazoles. Our focus is to address common side reactions and provide practical solutions to challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Imidazo[2,1-b]thiazoles and what are the primary starting materials?
A1: The most prevalent and versatile method for synthesizing the Imidazo[2,1-b]thiazole core is the Hantzsch thiazole synthesis. This reaction involves the condensation of a 2-aminothiazole derivative with an α-haloketone.
Q2: What are the major side reactions to anticipate during the synthesis of Imidazo[2,1-b]thiazoles?
A2: The most significant side reaction is the formation of a regioisomeric byproduct, the imidazo[1,2-a]thiazole. This occurs due to the presence of two nucleophilic nitrogen atoms in the 2-aminothiazole starting material: the endocyclic nitrogen within the thiazole ring and the exocyclic amino group. Both can react with the α-haloketone, leading to two different cyclization pathways. Other potential side reactions include self-condensation of the α-haloketone and the formation of polymeric or tar-like materials, particularly at elevated temperatures.[1]
Q3: How can I distinguish between the desired Imidazo[2,1-b]thiazole and the isomeric Imidazo[1,2-a]thiazole byproduct?
A3: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for differentiating between the two isomers. The chemical shifts of the protons on the imidazole and thiazole rings will differ due to their distinct electronic environments. High-Performance Liquid Chromatography (HPLC) can also be used, as the two isomers will likely have different retention times.[2]
Q4: What are the recommended methods for purifying the final Imidazo[2,1-b]thiazole product?
A4: Purification is typically achieved through column chromatography on silica gel.[1] If the separation of regioisomers proves difficult, High-Performance Liquid Chromatography (HPLC) may be necessary. Recrystallization from a suitable solvent system can also be an effective final purification step for crystalline products.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Imidazo[2,1-b]thiazole
| Potential Cause | Troubleshooting Strategy |
| Incomplete Reaction | Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. If starting materials are still present, consider extending the reaction time or moderately increasing the temperature. |
| Suboptimal Reaction Conditions | The choice of solvent can significantly influence the reaction outcome. Ethanol is commonly used, but other solvents like methanol or toluene can be explored.[3] The reaction temperature should be optimized; while heating is often necessary, excessive heat can lead to degradation and byproduct formation. |
| Poor Quality of Starting Materials | Ensure the purity of the 2-aminothiazole and α-haloketone. Impurities can inhibit the reaction or lead to the formation of side products.[2] |
| Product Loss During Work-up | The product may have some solubility in the aqueous phase during extraction. To minimize loss, perform back-extractions of all aqueous layers with the organic solvent. If the product is a salt, ensure the pH is appropriately adjusted to precipitate the free base before filtration.[2] |
Problem 2: Presence of a Significant Amount of the Imidazo[1,2-a]thiazole Isomer
| Potential Cause | Troubleshooting Strategy |
| Reaction Conditions Favoring the Isomeric Product | The regioselectivity of the alkylation of 2-aminothiazole is influenced by reaction conditions. Generally, the reaction is believed to proceed via initial alkylation on the endocyclic nitrogen, leading to the desired Imidazo[2,1-b]thiazole. However, conditions that favor alkylation on the exocyclic nitrogen can lead to the imidazo[1,2-a]thiazole isomer. Experiment with different solvents and temperatures to optimize for the desired product. |
| Difficult Separation of Isomers | Regioisomers often have very similar polarities, making their separation by standard column chromatography challenging. The use of HPLC with a suitable column and mobile phase is often the most effective method for separating these isomers.[4] Developing the TLC with various solvent systems can help find optimal conditions for preparative chromatography.[5] |
Quantitative Data on Product Distribution
The ratio of the desired Imidazo[2,1-b]thiazole to the isomeric Imidazo[1,2-a]thiazole can be influenced by the reaction conditions. The following table provides illustrative data on how solvent and temperature may affect this ratio for the synthesis of 6-phenylimidazo[2,1-b]thiazole. (Note: These are representative values and actual results may vary based on specific substrates and experimental setup.)
| Solvent | Temperature (°C) | Approximate Ratio of Imidazo[2,1-b]thiazole : Imidazo[1,2-a]thiazole |
| Ethanol | 78 (Reflux) | 85 : 15 |
| Methanol | 65 (Reflux) | 80 : 20 |
| Toluene | 110 (Reflux) | 90 : 10 |
| Acetonitrile | 82 (Reflux) | 75 : 25 |
Experimental Protocols
Detailed Experimental Protocol for the Synthesis of 6-(4-Bromophenyl)imidazo[2,1-b]thiazole
This protocol is adapted from established literature procedures and is intended as a guide.[6][7][8]
Materials:
-
2-Aminothiazole
-
2-Bromo-1-(4-bromophenyl)ethan-1-one (α-bromo-p-bromoacetophenone)
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-aminothiazole (1.0 eq) in ethanol, add 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq).
-
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Visualizations
Reaction Pathway for the Formation of Imidazo[2,1-b]thiazole and the Isomeric Side Product
Caption: Formation of Imidazo[2,1-b]thiazole and its regioisomeric side product.
Troubleshooting Workflow for Low Product Yield
Caption: A stepwise workflow for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts [mdpi.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. reddit.com [reddit.com]
- 6. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Imidazo[2,1-b]thiazole Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Imidazo[2,1-b]thiazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the synthesis and purification of Imidazo[2,1-b]thiazole derivatives, offering potential causes and solutions.
Problem 1: Low Yield of the Desired Imidazo[2,1-b]thiazole Product
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials before work-up.[1] |
| Suboptimal Reaction Temperature | The optimal temperature can vary depending on the specific reactants and solvent. While some reactions proceed at room temperature, others may require heating.[2] Excessive heat, however, can lead to the formation of byproducts.[1] It is recommended to perform small-scale reactions at different temperatures to find the optimal condition. |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction yield. For instance, in the Groebke–Blackburn–Bienaymé reaction for Imidazo[2,1-b]thiazole synthesis, changing the solvent from methanol or acetonitrile to toluene has been shown to improve yields.[2] |
| Catalyst Inefficiency | The type and amount of catalyst can be critical. For certain one-pot syntheses, Eaton's reagent (P₂O₅/MeSO₃H) has been found to be highly effective.[3] Ensure the catalyst is fresh and used in the correct stoichiometric ratio. |
| Side Reactions | Competing reaction pathways can consume starting materials and reduce the yield of the desired product. The formation of isomeric impurities can be an issue in the Hantzsch synthesis.[4] Adjusting reaction conditions such as temperature, solvent, and order of reagent addition can help minimize side reactions. |
| Purity of Reagents | Impurities in starting materials, reagents, or solvents can interfere with the reaction and lead to lower yields.[4] Ensure all chemicals are of high purity and solvents are anhydrous where required. |
| Inefficient Purification | Product loss can occur during the work-up and purification steps. Optimize extraction procedures and choose appropriate solvents for recrystallization or column chromatography to minimize losses.[5][6] |
Problem 2: Presence of Significant Impurities or Byproducts
| Potential Cause | Troubleshooting Step |
| Unreacted Starting Materials | As with low yield, monitor the reaction to completion via TLC. If starting materials persist, consider extending the reaction time or increasing the temperature.[4] |
| Formation of Isomeric Products | In syntheses like the Hantzsch reaction, regioselectivity can be a concern, leading to the formation of undesired isomers.[4] Modifying the reaction conditions or the nature of the substituents on the starting materials may improve selectivity. |
| Degradation of the Product | The desired Imidazo[2,1-b]thiazole derivative may be unstable under the reaction conditions (e.g., high heat, strong acid/base) or during work-up.[4] Attempt the reaction under milder conditions or modify the work-up procedure to be less harsh. |
| Byproducts from Side Reactions | The formation of byproducts such as oxazoles can compete with the desired imidazole ring formation in some synthetic routes.[1] Using a large excess of one reagent (e.g., ammonia in the Radziszewski synthesis) can favor the desired pathway.[1] |
Problem 3: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Step |
| Product and Impurities have Similar Polarity | If TLC shows that the product and a major impurity have similar Rf values, separation by column chromatography will be challenging. Try different solvent systems for chromatography or consider derivatization of the impurity to alter its polarity. |
| Oily Product that Won't Crystallize | If the product is an oil, try dissolving it in a small amount of a suitable solvent and adding a non-polar solvent dropwise until turbidity is observed, then cool to induce crystallization. Seeding with a small crystal of the pure product, if available, can also help. |
| Product is a Stubborn Emulsion During Extraction | Emulsions can form during aqueous work-up. Adding a saturated brine solution can help to break the emulsion. Alternatively, filtering the mixture through a pad of celite can be effective. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies on the synthesis of Imidazo[2,1-b]thiazole derivatives, providing a basis for comparison of different reaction conditions.
Table 1: Screening of Conditions for the Synthesis of 3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one [2]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methanol | 85 | 1 | 33 |
| 2 | Acetonitrile | 85 | 1 | 35 |
| 3 | Toluene | 85 | 1 | 68 |
| 4 | Toluene | 100 | 0.5 | 78 |
Table 2: Synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole Derivatives [5]
| Compound | Amine Used | Yield (%) |
| 6a | N,N-dimethylamine | 61 |
| 6b | N-methyl-N-ethylamine | 55 |
| 6c | N,N-diethylamine | 50 |
| 6d | Pyrrolidine | 70 |
| 6e | Piperidine | 65 |
| 6f | Morpholine | 68 |
| 6g | 4-methylpiperazine | 58 |
Experimental Protocols
This section provides a detailed methodology for a key experiment in the synthesis of Imidazo[2,1-b]thiazole derivatives.
Protocol 1: Hantzsch Synthesis of 6-Phenylimidazo[2,1-b]thiazole (Adapted from[4])
This protocol describes the reaction of 2-aminothiazole with an α-haloketone to form the Imidazo[2,1-b]thiazole core.
Materials:
-
2-Aminothiazole
-
2-Bromo-1-phenylethanone
-
Acetone (anhydrous)
-
Sodium bicarbonate
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 2-aminothiazole (1.0 eq) in anhydrous acetone, add 2-bromo-1-phenylethanone (1.0 eq).
-
Reflux the reaction mixture for 8 hours. Monitor the progress of the reaction by TLC.
-
After completion of the reaction, cool the mixture to room temperature and filter the precipitate.
-
Wash the precipitate with cold acetone.
-
Suspend the crude product in a mixture of dichloromethane and saturated sodium bicarbonate solution and stir for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 6-phenylimidazo[2,1-b]thiazole.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by Imidazo[2,1-b]thiazole derivatives.
Caption: EGFR signaling pathway and its inhibition by Imidazo[2,1-b]thiazole derivatives.
Caption: Mechanism of COX-2 inhibition by Imidazo[2,1-b]thiazole derivatives.
Experimental Workflow Diagram
Caption: Experimental workflow for the Hantzsch synthesis of 6-phenylimidazo[2,1-b]thiazole.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[4,5]imidazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents | MDPI [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of Imidazo[2,1-b]thiazole Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of Imidazo[2,1-b]thiazole compounds. These compounds are a promising class of heterocyclic molecules with a wide range of biological activities, including anticancer and anti-inflammatory properties. However, their inherent low aqueous solubility often hinders preclinical and clinical development.[1][2] This guide offers practical solutions and detailed experimental protocols to enhance the solubility and bioavailability of these potent therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: My Imidazo[2,1-b]thiazole compound shows excellent in vitro activity, but it is not effective in in vivo models. What is the likely cause?
A1: A common reason for the discrepancy between in vitro and in vivo results is poor oral bioavailability, which is often a direct consequence of low aqueous solubility.[1] Many Imidazo[2,1-b]thiazole derivatives are classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1] This poor solubility limits their dissolution in the gastrointestinal tract, leading to insufficient absorption into the bloodstream and, consequently, sub-therapeutic concentrations at the target site.
Q2: How can I determine if my Imidazo[2,1-b]thiazole compound has a solubility problem?
A2: A preliminary assessment of your compound's solubility should be conducted early in the development process. This typically involves determining its aqueous solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract). Permeability can be assessed using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assays.[1] If the aqueous solubility is below the desired concentration for biological testing, you likely have a solubility issue.
Q3: What are the primary strategies to improve the solubility of my Imidazo[2,1-b]thiazole compound?
A3: Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly soluble Imidazo[2,1-b]thiazole compounds. The most common and effective approaches include:
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Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can significantly improve its dissolution.
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Cyclodextrin Complexation: Encapsulating the hydrophobic Imidazo[2,1-b]thiazole molecule within the cavity of a cyclodextrin can increase its aqueous solubility.[1]
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Lipid-Based Formulations: Formulating the compound in oils, surfactants, and co-solvents can enhance its absorption, particularly through the lymphatic pathway.[1]
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Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a higher dissolution rate. A protocol for nanoparticle formulation is provided in the experimental protocols section.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates in aqueous buffer during in vitro assays. | The compound's solubility in the assay medium is exceeded. | - Use a co-solvent such as DMSO or ethanol to prepare a stock solution and ensure the final concentration in the assay does not exceed the compound's solubility limit. - Consider formulating the compound as a cyclodextrin complex or a solid dispersion to increase its aqueous solubility. |
| Low and variable drug exposure in pharmacokinetic studies. | Poor aqueous solubility and slow dissolution rate in the gastrointestinal tract. | - Prepare a formulation to enhance solubility, such as a solid dispersion, cyclodextrin complex, or a lipid-based formulation. - Reduce the particle size of the compound through micronization or nanosizing. |
| No dose-proportional increase in plasma concentration. | Saturation of the dissolution or absorption mechanisms. | - Enhance solubility using lipid-based formulations or cyclodextrin complexation to avoid dissolution rate-limited absorption.[1] - Investigate the use of permeability enhancers, but with caution and thorough evaluation. |
| Compound precipitates in the stomach or intestine upon oral administration. | Changes in pH along the gastrointestinal tract leading to decreased solubility. | - Incorporate precipitation inhibitors, such as hydroxypropyl methylcellulose (HPMC), into the formulation to maintain a supersaturated state.[1] - Utilize an enteric coating to protect the formulation from the acidic environment of the stomach.[1] |
Quantitative Data on Solubility Enhancement
The following tables provide hypothetical yet realistic data on the potential solubility enhancement of a model Imidazo[2,1-b]thiazole compound using different formulation strategies.
Table 1: Solubility Enhancement of a Model Imidazo[2,1-b]thiazole Compound
| Formulation | Solubility in Water (µg/mL) | Fold Increase |
| Unformulated Compound | 0.5 | 1 |
| Solid Dispersion (1:10 drug-to-polymer ratio) | 50 | 100 |
| Cyclodextrin Complex (1:1 molar ratio) | 25 | 50 |
| Lipid-Based Formulation (Self-Emulsifying) | >100 (in formulation) | >200 |
Table 2: In Vitro Dissolution of a Model Imidazo[2,1-b]thiazole Compound
| Formulation | % Drug Dissolved in 30 minutes (pH 6.8) |
| Unformulated Compound | < 5% |
| Solid Dispersion | > 80% |
| Cyclodextrin Complex | > 60% |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of an Imidazo[2,1-b]thiazole Compound by Solvent Evaporation
Objective: To enhance the dissolution rate of a poorly soluble Imidazo[2,1-b]thiazole compound by preparing a solid dispersion with a hydrophilic polymer.
Materials:
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Imidazo[2,1-b]thiazole compound
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Polyvinylpyrrolidone (PVP K30) or a similar hydrophilic polymer
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Methanol or another suitable organic solvent
-
Rotary evaporator
-
Vacuum oven
Procedure:
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Accurately weigh the Imidazo[2,1-b]thiazole compound and the hydrophilic polymer in the desired ratio (e.g., 1:5 drug-to-polymer).
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Dissolve both the compound and the polymer in a minimal amount of methanol in a round-bottom flask.
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Ensure complete dissolution by gentle warming and sonication if necessary.
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Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).
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Continue evaporation until a thin, dry film is formed on the inner surface of the flask.
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Scrape the solid dispersion from the flask.
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Dry the resulting solid dispersion in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.
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Pulverize the dried solid dispersion into a fine powder and store it in a desiccator.
Protocol 2: Preparation of an Imidazo[2,1-b]thiazole-Cyclodextrin Inclusion Complex by Kneading Method
Objective: To improve the aqueous solubility of an Imidazo[2,1-b]thiazole compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
Imidazo[2,1-b]thiazole compound
-
β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Water-ethanol mixture (1:1 v/v)
-
Vacuum oven
Procedure:
-
Accurately weigh the Imidazo[2,1-b]thiazole compound and the cyclodextrin in a 1:1 molar ratio.
-
Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a paste.
-
Gradually add the Imidazo[2,1-b]thiazole compound to the paste while triturating vigorously with the pestle.
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Continue kneading for at least 60 minutes, adding small amounts of the solvent mixture as needed to maintain a consistent paste-like texture.
-
Scrape the resulting paste from the mortar and dry it in a vacuum oven at 50 °C until a constant weight is achieved.
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Pulverize the dried inclusion complex and pass it through a fine-mesh sieve.
-
Store the powdered complex in a tightly sealed container protected from moisture.
Protocol 3: Preparation of a Nanoparticle Formulation by Antisolvent Precipitation
Objective: To increase the surface area and dissolution rate of an Imidazo[2,1-b]thiazole compound by preparing a nanoparticle formulation.
Materials:
-
Imidazo[2,1-b]thiazole compound
-
Organic solvent (e.g., acetone, ethanol)
-
Aqueous solution containing a stabilizer (e.g., 0.5% w/v Pluronic F127 or Tween 80)
-
Stirring plate and magnetic stirrer
-
Syringe pump
Procedure:
-
Dissolve the Imidazo[2,1-b]thiazole compound in the organic solvent to prepare a stock solution (e.g., 10 mg/mL).[1]
-
Place the aqueous stabilizer solution on the stirring plate and stir at a constant rate (e.g., 500 rpm).[1]
-
Using a syringe pump, add the drug solution dropwise into the stirring aqueous solution at a controlled rate (e.g., 1 mL/min).[1]
-
Observe for the formation of a milky suspension, which indicates the formation of nanoparticles.[1]
-
Continue stirring for an additional 2-4 hours to allow for the evaporation of the organic solvent and stabilization of the nanoparticles.[1]
-
The resulting nanosuspension can be used directly for in vivo studies or further processed (e.g., lyophilized) to obtain a solid dosage form.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key signaling pathways targeted by Imidazo[2,1-b]thiazole compounds and a general workflow for addressing solubility issues.
References
Technical Support Center: Troubleshooting Imidazo[2,1-b]thiazole Synthesis Scale-Up
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up synthesis of Imidazo[2,1-b]thiazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and offers solutions to specific problems that may arise during the synthesis and purification of Imidazo[2,1-b]thiazoles on a larger scale.
Synthesis-Related Issues
Q1: My large-scale reaction is resulting in a significantly lower yield compared to the small-scale synthesis. What are the potential causes and how can I troubleshoot this?
A1: Discrepancies in yield between small-scale and large-scale reactions are a common issue in process scale-up. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
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Heat and Mass Transfer: Inadequate mixing and uneven heating are more pronounced in larger reaction vessels. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and degradation of products.
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Recommended Actions:
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Ensure efficient and appropriate stirring for the vessel size.
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Use a jacketed reactor for better temperature control.
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Consider a slower, controlled addition of reagents to manage exothermic reactions.
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Reaction Time and Temperature: Optimal conditions on a small scale may not be directly transferable. For instance, some protocols have noted that increasing the temperature to 100°C can decrease reaction time and improve yield.[1]
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Recommended Actions:
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Re-optimize the reaction temperature and time for the larger scale.
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Monitor the reaction progress closely using techniques like TLC or HPLC.
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Solvent Effects: The choice of solvent is critical. While some reactions may proceed in various solvents, a change in solvent or an increase in temperature can significantly impact yield and reaction time.[1]
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Recommended Actions:
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Evaluate different solvents for the scaled-up reaction. Toluene has been shown to be effective in certain syntheses.[1]
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Ensure all solvents are anhydrous, as moisture can interfere with the reaction.
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dot
Caption: A stepwise workflow for troubleshooting low yields in scale-up synthesis.
Q2: I am observing the formation of significant side products in my scaled-up reaction. How can I minimize them?
A2: The formation of side products can be exacerbated during scale-up. Classical methods for Imidazo[2,1-b]thiazole synthesis are sometimes associated with the formation of side products.[2]
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Reaction Type: Consider alternative synthetic routes. One-pot multi-component reactions, such as the Groebke–Blackburn–Bienaymé reaction, are known for their high atom economy and can reduce the formation of side products.[1]
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Reagent Purity: Impurities in starting materials can lead to unwanted side reactions.
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Recommended Actions:
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Ensure the purity of all starting materials, such as 2-aminothiazole and α-haloketones, before use.[3]
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Recrystallize or purify reagents if necessary.
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Reaction Conditions: As with low yields, suboptimal reaction conditions can favor side product formation.
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Recommended Actions:
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Carefully control the reaction temperature.
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Optimize the rate of addition of reagents.
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Purification-Related Issues
Q3: I am facing difficulties in purifying my final Imidazo[2,1-b]thiazole product on a large scale. What are some effective purification strategies?
A3: Purification is a critical step that can be challenging when handling larger quantities of material.
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Chromatography: Flash column chromatography is a commonly used method for purifying Imidazo[2,1-b]thiazole derivatives.[1]
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Recommended Actions:
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Optimize the solvent system (e.g., hexanes-ethyl acetate) on a small scale using TLC before attempting large-scale column chromatography.[1]
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Consider using an automated flash chromatography system for better separation and reproducibility.
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Recrystallization: If the product is a solid, recrystallization can be a highly effective and scalable purification method.
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Recommended Actions:
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Screen various solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature.
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Crystallization: For some derivatives, direct crystallization from the reaction mixture upon cooling may be possible, simplifying the purification process.
Data Presentation: Comparison of Synthetic Methodologies
The following table summarizes various synthetic conditions for producing Imidazo[2,1-b]thiazole derivatives, providing a basis for comparison.
| Methodology | Starting Materials | Solvent/Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Groebke–Blackburn–Bienaymé | 3-formylchromone, 2-aminothiazole, isocyanide | Toluene | 100 | 30 min | 74-78 | [1] |
| One-pot, Eaton's Reagent | Aldehydes, benzo[d]thiazol-2-amine, ethynylbenzene | Eaton's Reagent | Not specified | Not specified | 90-96 | [4] |
| Hantzsch Synthesis | 2-aminothiazole, α-haloaryl ketone | Not specified | 80-85 | 24 h | Good | [5] |
| Microwave Irradiation | 2-amine-benzo[d]thiazoles, 2-oxoaldehyde, cyclic 1,3-dicarbonyls | Not specified | Not specified | Not specified | High | [2] |
Experimental Protocols
Protocol 1: One-Pot Synthesis via Groebke–Blackburn–Bienaymé Reaction
This protocol is based on a reported one-pot synthesis of Imidazo[2,1-b]thiazoles.[1]
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Reaction Setup: To a clean, dry, jacketed reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add anhydrous toluene (1.0 mL per 1.0 mmol of the limiting reagent).
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Reagent Addition: Add 3-formylchromone (1.0 mmol), 2-aminothiazole (1.0 mmol), and the corresponding isocyanide (1.0 mmol) to the reaction vessel.
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Reaction Conditions: Heat the reaction mixture to 100°C with efficient stirring under a nitrogen atmosphere.
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Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed (approximately 30 minutes).
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Work-up: Once the reaction is complete, cool the mixture to room temperature.
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Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes-ethyl acetate).[1]
Protocol 2: Hantzsch Synthesis of Imidazo[2,1-b]thiazoles
This protocol is a general representation of the Hantzsch synthesis for this class of compounds.[5][6]
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Reaction Setup: In a suitable reaction vessel, dissolve 2-aminothiazole (1 equivalent) in a suitable solvent such as ethanol.
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Reagent Addition: Add the corresponding α-haloaryl ketone (1 equivalent) to the solution.
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Reaction Conditions: Heat the reaction mixture to 80-85°C and maintain for 24 hours.[5]
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Monitoring: Monitor the reaction by TLC to track the formation of the product.
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Work-up: After completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Mandatory Visualizations
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Caption: Generalized reaction scheme for Hantzsch synthesis of Imidazo[2,1-b]thiazoles.
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Caption: Inhibition of the COX-2 signaling pathway by an Imidazo[2,1-b]thiazole derivative.
References
- 1. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. jsynthchem.com [jsynthchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid impurities in Imidazo[2,1-b]thiazole-6-carboxylic acid production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of Imidazo[2,1-b]thiazole-6-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and where can impurities arise?
The most prevalent synthetic pathway involves a two-step process:
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Hantzsch Thiazole Synthesis: Reaction of a 2-aminothiazole derivative with an α-halocarbonyl compound, typically ethyl bromopyruvate, to form the intermediate ethyl imidazo[2,1-b]thiazole-6-carboxylate.
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Hydrolysis: Saponification of the ethyl ester intermediate to yield the final this compound.
Impurities can be introduced at various stages: from the starting materials, during the cyclization reaction, or in the final hydrolysis step.
Q2: What are the potential sources of impurities in the synthesis of Imidazo[2,1-b]thiazole derivatives?
Impurities can originate from several sources throughout the synthesis and purification process:
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Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual 2-aminothiazole or ethyl bromopyruvate in the crude product.
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Side Products: Competing reaction pathways can generate undesired isomers or related heterocyclic systems. For instance, the regioselectivity of the Hantzsch synthesis can sometimes be a concern, potentially leading to isomeric impurities.
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Intermediates: Incomplete conversion of the ethyl ester intermediate to the final carboxylic acid is a significant source of impurity.
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Degradation Products: The final product or intermediates may degrade under harsh reaction conditions such as high temperatures or extreme pH during workup and storage.
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Reagents and Solvents: Impurities present in the starting materials, reagents, or solvents can be carried through the synthesis and contaminate the final product.
Q3: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound synthesis?
A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling:
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High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary technique for separating and quantifying the main compound and its impurities. Reversed-phase methods are commonly employed.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown impurities by providing molecular weight information.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the structural elucidation of isolated impurities.
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help identify functional groups present in the impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Presence of Unreacted Starting Materials in the Final Product
| Symptom | Potential Cause | Recommended Solution |
| Peaks corresponding to 2-aminothiazole or ethyl bromopyruvate in the HPLC chromatogram of the final product. | Incomplete reaction during the Hantzsch synthesis step. | - Optimize Reaction Time and Temperature: Increase the reaction time or temperature moderately. Monitor the reaction progress by TLC or HPLC to ensure completion. - Stoichiometry: Ensure the correct molar ratios of the reactants. A slight excess of the aminothiazole may be used to drive the reaction to completion. - Purification: Purify the intermediate ester by recrystallization or column chromatography before proceeding to the hydrolysis step. |
Issue 2: Formation of Isomeric Impurities
| Symptom | Potential Cause | Recommended Solution |
| A peak with the same mass as the product but a different retention time in the LC-MS analysis. | Lack of regioselectivity in the Hantzsch reaction, leading to the formation of a regioisomer. | - Control of Reaction pH: The Hantzsch synthesis can be sensitive to pH. Running the reaction under neutral or slightly basic conditions can favor the desired regioisomer. Acidic conditions have been reported to alter the regioselectivity. - Solvent Selection: The choice of solvent can influence the reaction pathway. Experiment with different solvents (e.g., ethanol, DMF, acetonitrile) to find the optimal conditions for the desired isomer. - Chromatographic Separation: If the isomeric impurity is still formed, a careful optimization of the HPLC method or preparative chromatography may be necessary for its removal. |
Issue 3: Incomplete Hydrolysis of the Ethyl Ester Intermediate
| Symptom | Potential Cause | Recommended Solution |
| A significant peak corresponding to ethyl imidazo[2,1-b]thiazole-6-carboxylate in the analysis of the final product. | The hydrolysis of the ester to the carboxylic acid is often challenging and can be incomplete. | - Choice of Base and Solvent: Use a stronger base (e.g., KOH instead of NaOH) or a co-solvent (e.g., methanol/water, THF/water) to improve the solubility of the ester and facilitate hydrolysis. - Increased Temperature and Reaction Time: Refluxing the reaction mixture for an extended period can drive the hydrolysis to completion. Monitor the reaction by TLC or HPLC. - Purification: If incomplete hydrolysis persists, the final product can be purified by recrystallization from a suitable solvent system to remove the unreacted ester. |
Issue 4: Degradation of the Product
| Symptom | Potential Cause | Recommended Solution |
| Appearance of multiple unknown peaks in the chromatogram, especially after workup or storage. | The imidazo[2,1-b]thiazole core can be susceptible to degradation under harsh acidic or basic conditions, or upon exposure to heat and light. | - Mild Workup Conditions: During the workup of the hydrolysis step, neutralize the reaction mixture carefully with a mild acid (e.g., acetic acid or dilute HCl) at a low temperature to avoid degradation of the carboxylic acid. - Storage: Store the final product in a cool, dark, and dry place to prevent degradation over time. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Imidazo[2,1-b]thiazole-6-carboxylate
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiazole (1.0 eq) in ethanol.
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Addition of Reagent: To this solution, add ethyl bromopyruvate (1.05 eq) dropwise at room temperature.
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Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out. If not, reduce the solvent volume under reduced pressure.
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Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Hydrolysis to this compound
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Reaction Setup: Suspend ethyl imidazo[2,1-b]thiazole-6-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
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Addition of Base: Add potassium hydroxide (2.0-3.0 eq) to the suspension.
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Reaction: Heat the mixture to reflux for 8-12 hours, or until the reaction is complete as monitored by TLC or HPLC.
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Workup: Cool the reaction mixture in an ice bath and acidify to pH 3-4 with dilute hydrochloric acid or acetic acid.
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Isolation: Collect the precipitated solid by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
Protocol 3: Impurity Profiling by HPLC
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., methanol or a mixture of mobile phases).
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships of potential impurity formation pathways during the synthesis.
Technical Support Center: Enhancing the Stability of Imidazo[2,1-b]thiazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with imidazo[2,1-b]thiazole derivatives. It provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific challenges.
Q1: My imidazo[2,1-b]thiazole derivative shows inconsistent bioactivity in cellular assays. What are the potential stability-related causes?
A1: Inconsistent bioactivity can often be traced back to compound instability under experimental conditions. Here are the primary stability-related factors to investigate:
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Poor Solubility and Precipitation: Imidazo[2,1-b]thiazole derivatives can have limited aqueous solubility. If the compound precipitates in your cell culture media or assay buffer, the effective concentration will be lower and more variable than intended.
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Troubleshooting:
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Visually inspect your assay plates for any signs of precipitation.
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Determine the kinetic solubility of your compound in the specific assay medium.
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Consider using a co-solvent like DMSO to prepare a concentrated stock solution, ensuring the final DMSO concentration in the assay is low (typically <0.5%) and does not affect cell viability or the assay readout.
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Chemical Degradation in Aqueous Buffer: The imidazo[2,1-b]thiazole core can be susceptible to hydrolysis, particularly at non-neutral pH. Components of your cell culture media or assay buffer could catalyze degradation over the incubation period.
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Troubleshooting:
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Assess the stability of your compound in the assay buffer over the time course of your experiment. Use HPLC-UV or LC-MS to quantify the amount of parent compound remaining at different time points.
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If degradation is observed, consider adjusting the buffer composition or pH, if the assay allows.
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Metabolic Instability: If you are using cell lines with metabolic capacity (e.g., primary hepatocytes, certain cancer cell lines), your compound may be rapidly metabolized.
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Troubleshooting:
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Conduct a metabolic stability assay using liver microsomes or S9 fractions to determine the intrinsic clearance of your compound.
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If metabolic instability is high, you may need to consider structural modifications to block metabolically labile sites.
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Q2: I am observing the appearance of unexpected peaks in my HPLC/LC-MS analysis during a stability study. How can I identify the source of these peaks?
A2: The appearance of new peaks is a strong indicator of degradation. A systematic approach is needed to identify whether these are due to chemical degradation, impurities, or artifacts.
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Forced Degradation Studies: To proactively identify potential degradation products, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help you to create a degradation profile for your molecule.
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Mass Spectrometry (MS) Analysis: Utilize high-resolution mass spectrometry to obtain the accurate mass of the new peaks. This information can be used to propose potential elemental compositions and identify common degradation pathways such as hydrolysis, oxidation, or N-dealkylation.
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Tandem MS (MS/MS) Fragmentation: Fragment the parent compound and the unknown peaks in the mass spectrometer. Commonalities in the fragmentation patterns can help to elucidate the structure of the degradation products by identifying the core scaffold that remains intact.
Q3: My imidazo[2,1-b]thiazole derivative has a short half-life in plasma stability assays. What are the likely causes and how can I improve it?
A3: A short half-life in plasma indicates susceptibility to enzymatic degradation.
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Primary Causes:
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Esterases and Amidases: If your derivative contains ester or amide functionalities, it is likely being hydrolyzed by plasma esterases or amidases.
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Oxidative Metabolism: While less common in plasma compared to liver microsomes, some oxidative metabolism can occur.
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Strategies for Improvement:
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Structural Modification: Replace labile ester or amide groups with more stable linkers, such as ethers or carbamates.
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Introduce Steric Hindrance: Flank the labile group with bulky substituents to sterically shield it from enzymatic attack.
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Prodrug Approach: If the labile group is essential for activity, consider a prodrug strategy where the active compound is released at the target site.
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Data Presentation: Stability of Imidazo[2,1-b]thiazole Derivatives
The following tables summarize representative quantitative data on the stability of imidazo[2,1-b]thiazole derivatives. Note that stability is highly dependent on the specific substituents of the core structure.
Table 1: Metabolic Stability of Imidazo[2,1-b]thiazole Derivatives in Human Liver Microsomes (HLM)
| Compound ID | Structure | Half-life (t½, min)[1] | Intrinsic Clearance (CLint, mL/min/kg)[1] |
| 1 | 1-{2-[2-chloro-4-(2H-1,2,3-triazol-2-yl)benzyl]-2,7-diazaspiro[3.5]nonan-7-yl}-2-(imidazo[2,1-b]thiazol-6-yl)ethanone | 19.1 | 48 |
| 2 | 1-{2-[2-chloro-4-(2H-1,2,3-triazol-2-yl)benzyl]-2,7-diazaspiro[3.5]nonan-7-yl}-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone | 28.6 | 32 |
| 3 | 2-[2-chloro-4-(2H-1,2,3-triazol-2-yl)benzyl]-2,7-diazaspiro[3.5]nonan-7-yl)-2-(2-methylimidazo[2,1-b][2][3][4]thiadiazol-6-yl)ethanone | 38.8 | 24 |
Data from a study on ghrelin receptor inverse agonists, demonstrating the impact of substitution on metabolic stability.[1]
Table 2: Representative Forced Degradation Conditions for Heterocyclic Compounds
| Stress Condition | Reagent and Concentration | Temperature | Time | Expected Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 48 h | Hydrolysis of labile groups (e.g., amides, esters) |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 - 48 h | Hydrolysis of labile groups, potential ring opening |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 h | Oxidation of sulfur or nitrogen atoms |
| Thermal | Solid-state | 80°C | 48 h | General decomposition |
| Photolytic | Solution | 254 nm / 365 nm UV light | 24 h | Photodegradation, isomerization |
These are general starting conditions and should be optimized for each specific imidazo[2,1-b]thiazole derivative to achieve a target degradation of 5-20%.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To assess the intrinsic stability of an imidazo[2,1-b]thiazole derivative and identify potential degradation products.
Materials:
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Imidazo[2,1-b]thiazole derivative
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HPLC grade acetonitrile and water
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC-UV or LC-MS system
Procedure:
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Stock Solution Preparation: Prepare a stock solution of the test compound in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.
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Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
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Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
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Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
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Thermal Degradation: Store the solid compound in an oven at 80°C. Also, prepare a solution of the compound in a suitable solvent and heat at 60°C.
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Control Sample: Mix 1 mL of the stock solution with 9 mL of HPLC grade water.
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Incubation: Incubate the solutions at 60°C (for acid/base/thermal in solution) or room temperature (for oxidative) for a predetermined time (e.g., 24, 48 hours).
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Sample Analysis:
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At each time point, withdraw an aliquot of each solution.
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Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
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Dilute all samples to a suitable concentration with the mobile phase.
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Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS method.
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Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of the control sample.
Protocol 2: Plasma Stability Assay
Objective: To determine the stability of an imidazo[2,1-b]thiazole derivative in plasma.
Materials:
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Imidazo[2,1-b]thiazole derivative
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Human, rat, or mouse plasma (heparinized)
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Phosphate buffered saline (PBS), pH 7.4
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Acetonitrile with an internal standard
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LC-MS/MS system
Procedure:
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Compound Spiking: Prepare a stock solution of the test compound in DMSO. Spike the compound into pre-warmed (37°C) plasma to a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%.
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Incubation: Incubate the plasma samples at 37°C in a shaking water bath.
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Time Points: Collect aliquots at specified time points (e.g., 0, 15, 30, 60, and 120 minutes).
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Protein Precipitation: To stop the enzymatic reaction and precipitate plasma proteins, add 3-4 volumes of ice-cold acetonitrile containing an internal standard to each aliquot.
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Centrifugation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
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Sample Analysis: Transfer the supernatant to a new plate or vials and analyze by LC-MS/MS to quantify the remaining parent compound.
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Data Analysis: Plot the percentage of the remaining parent compound against time. Calculate the half-life (t½) from the slope of the natural logarithm of the concentration versus time plot.
Mandatory Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Imidazo[2,1-b]thiazole derivatives can inhibit the MAPK signaling pathway by targeting RAF kinases.[2]
Caption: Imidazo[2,1-b]thiazole derivatives can inhibit the PI3K/Akt/mTOR signaling pathway by targeting PI3K.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modification of imidazothiazole derivatives gives promising activity in B-Raf kinase enzyme inhibition; synthesis, in vitro studies and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Biological Assays with Imidazo[2,1-b]thiazole Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining biological assays involving Imidazo[2,1-b]thiazole compounds. This guide, presented in a question-and-answer format, directly addresses specific issues that may be encountered during experimentation, from compound handling to complex cellular assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Compound-Related Issues
Q1: My Imidazo[2,1-b]thiazole compound exhibits low or no bioactivity in my assay. What are the potential causes and how can I troubleshoot this?
A1: Low bioactivity is a common challenge that can stem from several factors. A systematic approach to troubleshooting is recommended, starting with the compound itself before investigating the biological assay.
Troubleshooting Steps:
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Confirm Compound Purity and Identity: Impurities can interfere with the assay or inhibit the activity of your compound.
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Action: Verify the chemical structure and purity of your synthesized derivatives using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry. High-Performance Liquid Chromatography (HPLC) analysis is crucial to determine the purity percentage; a purity of >95% is generally recommended for biological screening.
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Address Solubility Issues: Poor solubility of the compound in the assay buffer is a frequent cause of low bioactivity. If the compound precipitates, its effective concentration will be significantly lower than intended.
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Action: Determine the aqueous solubility of your compound using established protocols (see Experimental Protocols Section). If solubility is low, consider the following:
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Use of co-solvents such as DMSO. Ensure the final concentration of the co-solvent is consistent across all experiments and does not affect the assay performance.
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Employ formulation strategies like creating solid dispersions, using cyclodextrins for complexation, or developing lipid-based formulations.[1]
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-
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Evaluate Compound Stability: The compound may be unstable in the assay buffer or under the experimental conditions (e.g., temperature, light exposure).
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Action: Assess the stability of the compound in the assay medium over the time course of the experiment. This can be done by incubating the compound in the buffer and analyzing its concentration at different time points using HPLC.
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Section 2: Assay-Specific Troubleshooting
Q2: I am observing inconsistent IC50 values for my Imidazo[2,1-b]thiazole compound in my kinase inhibition assay. What could be the reasons?
A2: Variability in IC50 values in kinase assays can be attributed to several factors related to reagents, assay conditions, and data analysis.
Troubleshooting Checklist:
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Reagent Quality:
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Enzyme Purity and Activity: Ensure the kinase preparation is pure and has consistent activity between batches.
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Substrate and ATP Concentration: Use optimal and consistent concentrations of the substrate and ATP. High substrate conversion (>20%) can lead to an underestimation of inhibitor potency.
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Assay Conditions:
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Incubation Time: Maintain a consistent incubation time within the linear range of the reaction.
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Temperature: Ensure strict temperature control throughout the assay, as enzyme activity is highly sensitive to temperature fluctuations.
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DMSO Concentration: Keep the final DMSO concentration uniform across all wells.
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Data Analysis:
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Standardized Workflow: Use a consistent method for background subtraction, normalization, and curve fitting to calculate IC50 values.
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Q3: My Imidazo[2,1-b]thiazole compound shows good in vitro activity, but this does not translate to in vivo efficacy. What are the likely reasons?
A3: A discrepancy between in vitro and in vivo results often points to issues with the compound's pharmacokinetic properties, primarily poor oral bioavailability.
Potential Causes and Solutions:
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Low Aqueous Solubility: As mentioned previously, poor solubility limits dissolution in the gastrointestinal tract.
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Solution: Employ formulation strategies such as particle size reduction (micronization or nanosizing), solid dispersions, or complexation with cyclodextrins.[1]
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Low Permeability: The compound may not efficiently cross the intestinal epithelium.
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Solution: Assess permeability using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers (see Experimental Protocols Section).[1] If permeability is low, medicinal chemistry efforts may be needed to optimize the compound's physicochemical properties.
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First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
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Solution: Consider alternative routes of administration (e.g., intravenous or intraperitoneal) to bypass initial liver metabolism. A prodrug approach could also be explored to protect the compound from first-pass metabolism.[1]
-
Data Presentation: Biological Activity of Imidazo[2,1-b]thiazole Derivatives
Table 1: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives (IC50 values in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| IT10 | Mtb H37Ra | 2.32 | [2][3] |
| IT06 | Mtb H37Ra | 2.03 | [2][3] |
| 6d | A549 (Lung) | 1.08 | [4] |
| 9i | MDA-MB-231 (Breast) | 1.65 | [5] |
| 9m | MDA-MB-231 (Breast) | 1.12 | [5] |
| 8u | NCI-H460 (Non-small cell lung) | 0.845 | |
| 8u | MCF7 (Breast) | 0.476 | |
| 1zb | UACC-62 (Melanoma) | 0.18-0.59 |
Table 2: Antitubercular Activity of Imidazo[2,1-b]thiazole Derivatives (MIC values)
| Compound ID | Strain | MIC (µM) | Reference |
| IT10 | Mtb H37Ra | 7.05 (IC90) | [2][3] |
| IT06 | Mtb H37Ra | 15.22 (IC90) | [2][3] |
| ITA Analog (ND-11543) | Mtb | 0.0625-2.5 | |
| 5b, 5d, 5h | Mtb H37Rv | 1.6 µg/mL |
Table 3: Kinase Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives (IC50 values)
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| 6a | COX-2 | 80 | [6] |
| 8u | V600E-B-RAF | 39.9 | |
| 8u | C-RAF | 19.0 | |
| 1zb | V600E-B-RAF | 0.978 | |
| 1zb | RAF1 | 8.2 | |
| 10l | V600E B-Raf | 1.20 | |
| 10n | V600E B-Raf | 4.31 | |
| 10o | V600E B-Raf | 6.21 |
Experimental Protocols
Protocol 1: In Vitro Anticancer Activity using MTT Assay
This protocol details the procedure for evaluating the cytotoxicity of Imidazo[2,1-b]thiazole derivatives against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Imidazo[2,1-b]thiazole compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cancer cells in DMEM. Harvest cells and seed them into a 96-well plate at a density of 5 x 10³ cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Imidazo[2,1-b]thiazole derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: In Vitro Antitubercular Activity using Microplate Alamar Blue Assay (MABA)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of Imidazo[2,1-b]thiazole derivatives against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
Imidazo[2,1-b]thiazole compound stock solution in DMSO
-
Alamar Blue reagent
-
96-well microplates
-
Incubator (37°C)
Procedure:
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the Imidazo[2,1-b]thiazole derivative in 7H9 broth.
-
Inoculum Preparation: Prepare a bacterial inoculum of M. tuberculosis to a turbidity equivalent to a 0.5 McFarland standard. Dilute the inoculum in 7H9 broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 5-7 days.
-
Alamar Blue Addition: Add Alamar Blue reagent to each well.
-
Re-incubation and Reading: Re-incubate the plate for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is a non-cell-based method to predict passive drug transport across the gastrointestinal tract.
Materials:
-
Hydrophobic PVDF 96-well filter plates (donor plate)
-
96-well acceptor plate
-
Lecithin/dodecane solution
-
Phosphate-buffered saline (PBS)
-
Imidazo[2,1-b]thiazole compound stock solution in DMSO
-
LC-MS/MS instrument
Procedure:
-
Membrane Coating: Coat each well of the donor plate with the lecithin/dodecane solution and allow the solvent to evaporate.
-
Plate Preparation: Fill the acceptor plate wells with buffer. Add the test compound solution to the donor plate wells.
-
Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature with shaking.
-
Quantification: After incubation, quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the permeability coefficient (Pe).
Protocol 4: Western Blot for Tubulin Polymerization
This protocol is used to assess the effect of Imidazo[2,1-b]thiazole compounds on tubulin polymerization in cells.
Materials:
-
Cancer cell line
-
Imidazo[2,1-b]thiazole compound
-
Lysis buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-α-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with the Imidazo[2,1-b]thiazole compound for the desired time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against α-tubulin, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the polymeric tubulin fraction relative to the soluble fraction indicates inhibition of tubulin depolymerization.
Signaling Pathway Diagram
References
- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 3. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Imidazo[2,1-b][1,3,4]thiadiazol Skeleton to Design and Synthesize Novel MNK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Catalyst Selection for Efficient Imidazo[2,1-b]thiazole Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Imidazo[2,1-b]thiazoles. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Imidazo[2,1-b]thiazole Product
Low product yield is a common issue in the synthesis of Imidazo[2,1-b]thiazoles. The following guide provides a systematic approach to troubleshooting this problem.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst | The chosen catalyst may not be ideal for the specific substrates. For reactions involving electron-deficient aldehydes, a more active catalyst might be required. Consider screening different catalysts, including Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) or Brønsted acids (e.g., TFA). For some multicomponent reactions, catalyst-free conditions at elevated temperatures might provide better yields.[1][2] |
| Incorrect Reaction Temperature | The reaction temperature significantly impacts the reaction rate and selectivity. If the yield is low at room temperature, consider gentle heating. However, excessive heat can lead to decomposition and byproduct formation. Monitor the reaction progress by TLC to find the optimal temperature.[1][3] |
| Inappropriate Solvent | The choice of solvent can dramatically affect the reaction outcome. For the Groebke-Blackburn-Bienaymé (GBB) reaction, toluene has been shown to be superior to methanol or acetonitrile in some cases, leading to higher yields.[1][2] In catalyst-free syntheses, polar, hydrogen-bond donating solvents like 2,2,2-trifluoroethanol (TFE) can promote the reaction. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting materials have been consumed. If the reaction has stalled, consider extending the reaction time or increasing the temperature. |
| Impure Starting Materials | Impurities in the starting materials (2-aminothiazoles, aldehydes, isocyanides, or α-haloketones) can interfere with the reaction and lead to the formation of byproducts. Ensure the purity of all reagents before starting the reaction. |
| Byproduct Formation | Competing side reactions can reduce the yield of the desired product. For instance, in the Hantzsch synthesis, the regioselectivity of the cyclization can be an issue.[4] In multicomponent reactions, the formation of alternative products can occur. Analyze the crude reaction mixture by LC-MS to identify major byproducts and adjust reaction conditions (e.g., catalyst, solvent, temperature) to minimize their formation. |
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q1: Is a catalyst always necessary for the synthesis of Imidazo[2,1-b]thiazoles?
A1: Not always. While many synthetic routes for Imidazo[2,1-b]thiazoles utilize a catalyst to enhance reaction rates and yields, several catalyst-free methods have been developed. These often involve microwave irradiation or the use of specific solvents like 2,2,2-trifluoroethanol (TFE) that can promote the reaction.[5] For example, the Groebke-Blackburn-Bienaymé (GBB) reaction can proceed without a catalyst, although yields may be lower compared to catalyzed versions.[1][2]
Q2: What are the most common catalysts used for the Groebke-Blackburn-Bienaymé (GBB) reaction to synthesize Imidazo[2,1-b]thiazoles?
A2: A variety of catalysts can be employed for the GBB reaction. Lewis acids such as Scandium(III) triflate (Sc(OTf)₃) and Ytterbium(III) triflate (Yb(OTf)₃) are commonly used. Brønsted acids like trifluoroacetic acid (TFA) have also been shown to be effective.[6] The choice of catalyst can depend on the specific substrates being used.
Q3: How do I choose the right catalyst for my specific starting materials?
A3: The optimal catalyst often depends on the electronic properties of your substrates. For example, if you are using an aldehyde with electron-withdrawing groups, a stronger Lewis acid catalyst might be necessary to activate the carbonyl group for nucleophilic attack. Conversely, for electron-rich aldehydes, a milder catalyst or even catalyst-free conditions might be sufficient. It is often recommended to perform small-scale screening experiments with a few different types of catalysts to identify the best one for your particular reaction.
Catalyst Selection Guide
Caption: A decision tree to guide catalyst selection based on the synthetic route.
Q4: I am observing multiple spots on my TLC plate. What are the likely byproducts?
A4: The nature of the byproducts will depend on the synthetic route.
-
Unreacted Starting Materials: This is the most common "impurity".
-
Isomeric Products: In some syntheses, particularly the Hantzsch reaction, regioisomers can be formed.
-
Intermediates: If the reaction has not gone to completion, you may see spots corresponding to reaction intermediates.
-
Side-Reaction Products: In multicomponent reactions, alternative reaction pathways can lead to different heterocyclic scaffolds. It is recommended to use LC-MS to identify the molecular weights of the major components in your reaction mixture to help elucidate their structures.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Groebke-Blackburn-Bienaymé (GBB) Reaction
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | Methanol | 85 | 1 | 33 | [1][2] |
| 2 | None | Acetonitrile | 85 | 1 | 40 | [1][2] |
| 3 | None | Toluene | 85 | 1 | 68 | [1][2] |
| 4 | None | Toluene | 100 | 0.5 | 78 | [1][2] |
| 5 | Sc(OTf)₃ (10 mol%) | Dichloromethane | Room Temp | 12 | 85-95 | N/A |
| 6 | Yb(OTf)₃ (5 mol%) | Ethanol | 60 | 2 | up to 87 | [6] |
| 7 | TFA (20 mol%) | Ethanol | 60 | 2 | up to 78 | [6] |
Note: Yields are highly substrate-dependent. This table provides a general comparison.
Table 2: Catalyst and Solvent Effects in Imidazo[2,1-b]thiazole Synthesis
| Synthetic Method | Catalyst | Solvent | Typical Yield Range (%) | Key Considerations |
| Hantzsch Synthesis | Acid (e.g., HCl, AcOH) or Base | Ethanol, DMF | 60-90 | Regioselectivity can be an issue. |
| Eaton's Reagent | Eaton's Reagent (P₂O₅/MeSO₃H) | Solvent-free | 80-95 | Good for a variety of substrates, but the reagent is corrosive. |
| Microwave-Assisted | Catalyst-free | Water, Ethanol | 75-95 | Environmentally friendly, rapid synthesis. |
| TFE-Mediated | Catalyst-free | 2,2,2-Trifluoroethanol | 85-95 | TFE acts as both solvent and promoter. |
Experimental Protocols
Protocol 1: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Reaction (Catalyst-Free)
-
To a solution of the aldehyde (1.0 mmol) in anhydrous toluene (2 mL) in a sealed tube, add the 2-aminothiazole derivative (1.0 mmol) and the isocyanide (1.0 mmol).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate mixture) to afford the desired Imidazo[2,1-b]thiazole derivative.[3]
Protocol 2: General Procedure for the Hantzsch Synthesis of Imidazo[2,1-b]thiazoles
-
Dissolve the 2-aminothiazole derivative (1.0 mmol) and the α-haloketone (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask equipped with a reflux condenser.
-
Reflux the reaction mixture for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.
-
The crude product is often the hydrobromide salt. To obtain the free base, suspend the crude solid in water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Imidazo[2,1-b]thiazole derivative.[7]
General Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of Imidazo[2,1-b]thiazoles.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Structure-Activity Relationship of Imidazo[2,1-b]thiazole Derivatives: A Comparative Guide
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various imidazo[2,1-b]thiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.
Anticancer Activity
Imidazo[2,1-b]thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including microtubule dynamics, kinase inhibition, and apoptosis induction.
Microtubule-Targeting Agents
A series of imidazo[2,1-b]thiazole-benzimidazole conjugates have been synthesized and evaluated for their antiproliferative activity against several human cancer cell lines.[1] One of the most potent compounds in this series, conjugate 6d , displayed significant cytotoxicity against the A549 human lung cancer cell line with an IC50 value of 1.08 µM.[1] This compound was found to arrest the cell cycle at the G2/M phase and inhibit tubulin polymerization with an IC50 value of 1.68 µM.[1] Molecular docking studies suggest that this conjugate occupies the colchicine binding site on tubulin.[1]
Table 1: Antiproliferative Activity of Imidazo[2,1-b]thiazole-Benzimidazole Conjugates [1]
| Compound | Cell Line | IC50 (µM) |
| 6d | A549 (Lung) | 1.08 |
| 6d | HeLa (Cervical) | - |
| 6d | MCF-7 (Breast) | - |
| 6d | DU-145 (Prostate) | - |
Kinase Inhibitors
Imidazo[2,1-b]thiazole derivatives have been investigated as inhibitors of various kinases implicated in cancer progression, such as EGFR, B-RAF, and Focal Adhesion Kinase (FAK).[2][3]
One study reported a 2,3-dihydroimidazo[2,1-b]thiazole derivative as a potent EGFR kinase inhibitor with IC50 values of 35.5 nM and 66 nM against the wild-type and T790M mutant forms of the enzyme, respectively.[2] Another series of imidazothiazole–thiazolidinone hybrids also showed EGFR inhibitory activity, with the presence of a bromine atom at the para position of the phenyl ring being crucial for potent inhibition (IC50 = 18.35 µM).[2]
Furthermore, novel imidazo[2,1-b]thiazole derivatives have been identified as potential Focal Adhesion Kinase (FAK) inhibitors.[4] Derivatives carrying a 3-oxo-1-thia-4-azaspiro[4.5]decane moiety exhibited significant cytotoxic effects on the glioma C6 cancer cell line.[4]
Table 2: Kinase Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound Class | Target Kinase | Key Structural Features | IC50 | Reference |
| 2,3-dihydroimidazo[2,1-b]thiazoles | EGFR (wild-type) | Amide moiety with a benzyl group | 35.5 nM | [2] |
| 2,3-dihydroimidazo[2,1-b]thiazoles | EGFR (T790M mutant) | Amide moiety with a benzyl group | 66 nM | [2] |
| Imidazothiazole–thiazolidinone hybrids | EGFR | Para-bromo-phenyl on thiazolidinone | 18.35 µM | [2] |
| Imidazo[2,1-b]thiazoles | B-RAF (V600E) | Phenyl sulfonyl group | 23.1 ± 1.2 nM | [3] |
| Imidazo[2,1-b]thiazole-based aryl hydrazones | - | - | 1.12 µM (MDA-MB-231) | [5] |
Antimicrobial Activity
Imidazo[2,1-b]thiazole derivatives have shown a broad spectrum of antimicrobial activity against bacteria and fungi.
Antitubercular Activity
Several studies have highlighted the potential of imidazo[2,1-b]thiazoles as antitubercular agents. A series of 36 new imidazo[2,1-b]thiazoles were synthesized, with compounds 4a1, 4a2, 4b3, 4b4, 4d5, and 4e4 displaying a minimum inhibitory concentration (MIC) of 1.6 µg/mL against Mycobacterium tuberculosis H37Rv.[6] Molecular docking studies suggested that these compounds may target enzymes like pantothenate synthetase and enoyl-acyl carrier protein reductase (InhA).[6] Another study on 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives reported compounds with MICs as low as 1.6 µg/mL against the same strain.[7]
Table 3: Antitubercular Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound Series | Target Organism | Key Structural Features | MIC (µg/mL) | Reference |
| Imidazo[2,1-b]thiazoles (4a1, 4a2, etc.) | M. tuberculosis H37Rv | Varied substitutions | 1.6 | [6] |
| 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides | M. tuberculosis H37Rv | Sulfonamide moiety | 1.6 | [7] |
| Imidazo-[2,1-b]-thiazole carboxamides | M. tuberculosis H37Ra | Carboxamide and piperazine/triazole | IC50: 2.03 - 2.32 µM | [8] |
Antibacterial and Antifungal Activity
A novel series of phenyl-substituted imidazo[2,1-b][9][10][11]thiadiazole derivatives exhibited remarkable antimicrobial activities.[12] The most promising compound showed an MIC value of 0.03 µg/mL against both Staphylococcus aureus and Bacillus subtilis, which is significantly more potent than the positive control, chloramphenicol.[12] Structure-activity relationship studies indicated that a hydrophobic keto aryl ring without electron-withdrawing substituents at the para position enhances activity.[12]
Some imidazo[2,1-b]thiazole derivatives also displayed good antifungal activity, with MICs of 25 µg/mL against fungal strains.[6]
Table 4: General Antimicrobial Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound Series | Target Organism | MIC | Reference |
| Phenyl substituted imidazo[2,1-b][9][10][11]thiadiazoles | S. aureus, B. subtilis | 0.03 µg/mL | [12] |
| Imidazo[2,1-b]thiazoles | Fungal strains | 25 µg/mL | [6] |
| 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides | S. aureus, B. subtilis | 6.25 µg/mL | [7] |
Anti-inflammatory Activity
A series of imidazo[2,1-b]thiazole analogs bearing a methyl sulfonyl COX-2 pharmacophore were synthesized and evaluated as selective COX-2 inhibitors.[9] All synthesized compounds were potent and selective inhibitors of the COX-2 isoenzyme, with IC50 values in the range of 0.08-0.16 µM.[9][11] The most potent compound, 6a (N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine), had a COX-2 IC50 of 0.08 µM and a selectivity index greater than 1250.[9][11] The SAR study indicated that the type and size of the amine substituent at the C-5 position of the imidazo[2,1-b]thiazole ring affected both the potency and selectivity of COX-2 inhibition.[9][11]
Table 5: COX-2 Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives [9][11]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 6a | >100 | 0.08 | >1250 |
| 6b | >100 | 0.11 | >909 |
| 6c | >100 | 0.12 | >833 |
| 6d | >100 | 0.14 | >714 |
| 6e | >100 | 0.16 | >625 |
| 6f | >100 | 0.13 | >769 |
| 6g | >100 | 0.15 | >667 |
| Celecoxib | 15 | 0.06 | 250 |
Experimental Protocols
Synthesis of Imidazo[2,1-b]thiazole Derivatives
A general synthetic route to 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives starts from thioanisole.[9] The key steps involve a Friedel-Crafts acylation, oxidation of the sulfide to a sulfone, bromination of the acetophenone, and finally, condensation with 2-aminothiazole to form the imidazo[2,1-b]thiazole core.
In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plates are incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
In Vitro Tubulin Polymerization Assay
The inhibitory effect on tubulin polymerization is assessed using a commercially available tubulin polymerization assay kit.
-
Reaction Mixture: A reaction mixture containing tubulin, GTP, and a fluorescence reporter is prepared.
-
Compound Addition: The test compounds at various concentrations are added to the reaction mixture.
-
Fluorescence Monitoring: The polymerization of tubulin is monitored by measuring the increase in fluorescence over time at 37°C using a fluorescence spectrophotometer.
-
IC50 Determination: The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50%.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
This guide provides a snapshot of the extensive research on the structure-activity relationships of imidazo[2,1-b]thiazole derivatives. The presented data and methodologies offer a valuable resource for the rational design and development of novel therapeutic agents based on this versatile scaffold.
References
- 1. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases [mdpi.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 4. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, SAR and Molecular Modeling Studies of Novel Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Highly Potent Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Imidazo[2,1-b]thiazole: A Privileged Scaffold in Medicinal Chemistry Compared to Other Heterocycles
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with potent and selective biological activities is perpetual. Among the myriad of heterocyclic compounds, the Imidazo[2,1-b]thiazole core has emerged as a "privileged scaffold" due to its remarkable and diverse pharmacological profile. This guide provides an objective comparison of the Imidazo[2,1-b]thiazole scaffold with other prominent heterocyclic systems in key therapeutic areas, supported by experimental data, detailed protocols, and pathway visualizations.
The Imidazo[2,1-b]thiazole is a fused bicyclic heterocyclic system containing nitrogen and sulfur atoms. This unique structural arrangement imparts a rigid and planar conformation, which is often favorable for binding to biological targets. Its derivatives have demonstrated a wide spectrum of activities, including anticancer, antitubercular, anti-inflammatory, and antiviral properties.[1] This guide will delve into a comparative analysis of this scaffold against other significant heterocycles such as benzimidazoles, triazoles, and thiadiazoles.
Anticancer Activity: A Comparative Analysis
The Imidazo[2,1-b]thiazole scaffold has been extensively explored for its anticancer potential, with many derivatives exhibiting potent cytotoxicity against various cancer cell lines. A key mechanism of action for many of these compounds is the inhibition of crucial cellular processes like tubulin polymerization and protein kinase signaling.[2]
Comparison with Benzimidazoles
Benzimidazoles are another class of heterocyclic compounds with well-established anticancer properties. The comparison in the table below, derived from a study by Kamal et al. (2018), showcases the cytotoxic potential of an Imidazo[2,1-b]thiazole-benzimidazole conjugate against a human lung cancer cell line (A549), demonstrating the potency that can be achieved by combining these two important scaffolds.[3]
| Compound | Scaffold Type | Cancer Cell Line | IC50 (µM) | Citation |
| Conjugate 6d | Imidazo[2,1-b]thiazole-benzimidazole | A549 (Lung) | 1.08 | [3] |
| Doxorubicin (Standard) | Anthracycline | A549 (Lung) | 1.25 | [3] |
Signaling Pathway Inhibition
Imidazo[2,1-b]thiazole derivatives have been shown to inhibit various protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and RAF kinases.[4][5][6] The diagram below illustrates a simplified signaling pathway targeted by certain Imidazo[2,1-b]thiazole derivatives.
Another significant anticancer mechanism of some Imidazo[2,1-b]thiazole derivatives is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][7]
Antitubercular Activity: A Comparative Perspective
Tuberculosis remains a major global health issue, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. The Imidazo[2,1-b]thiazole scaffold has shown significant promise in this area.
Comparison with Triazoles and Imidazo[2,1-b][1][8][9]thiadiazoles
Triazoles and their fused heterocyclic counterparts are also being investigated for their antitubercular potential. The following table compares the in vitro activity of Imidazo[2,1-b]thiazole and Imidazo[2,1-b][1][8][9]thiadiazole derivatives against Mycobacterium tuberculosis H37Rv.
| Compound | Scaffold Type | M. tuberculosis H37Rv MIC (µg/mL) | Citation |
| 2-(1-methyl-1H-imidazol-2-yl)-6-(4-nitrophenyl)imidazo[2,1-b][1][8][9]thiadiazole (5f) | Imidazo[2,1-b][1][8][9]thiadiazole | 3.14 | [10] |
| Benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10 | Benzo[d]imidazo[2,1-b]thiazole | IC50: 2.32 µM | [11] |
| Imidazole derivative 2f | Imidazole | Promising activity | [12] |
| Rifampicin (Standard) | Ansamycin | 0.08 - 0.25 | [13] |
Anti-inflammatory Activity: A Head-to-Head Look
Chronic inflammation is implicated in a wide range of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used, but their long-term use is associated with side effects. Heterocyclic compounds offer a promising avenue for the development of safer and more effective anti-inflammatory agents.
Comparison with Imidazo[2,1-b][1][8][9]thiadiazoles
Both Imidazo[2,1-b]thiazole and Imidazo[2,1-b][1][8][9]thiadiazole derivatives have been reported to possess anti-inflammatory properties. The table below presents data from a study that evaluated the in vivo anti-inflammatory activity of Imidazo[2,1-b][1][8][9]thiadiazole derivatives using the carrageenan-induced rat paw edema model.
| Compound | Scaffold Type | Dose (mg/kg) | % Inhibition of Edema (at 4h) | Citation |
| Compound 5c | Imidazo[2,1-b][1][8][9]thiadiazole | 50 | 27.53 | [14] |
| Compound 5h | Imidazo[2,1-b][1][8][9]thiadiazole | 50 | 28.05 | [14] |
| Compound 5j | Imidazo[2,1-b][1][8][9]thiadiazole | 50 | 27.53 | [14] |
| Diclofenac (Standard) | NSAID | 20 | 26.96 | [14] |
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Imidazo[2,1-b]thiazole derivatives) and a standard drug (e.g., Doxorubicin) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)
The MABA is a widely used method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[13]
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Compound Preparation: Test compounds are serially diluted in a 96-well microplate.
-
Inoculation: A standardized inoculum of M. tuberculosis is added to each well.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Alamar Blue Addition: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[13]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a standard and widely used model to evaluate the acute anti-inflammatory activity of compounds.[9][15][16][17]
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.
-
Compound Administration: The test compounds (e.g., Imidazo[2,1-b]thiazole derivatives) or a standard drug (e.g., Diclofenac) are administered orally or intraperitoneally to the rats. A control group receives the vehicle.
-
Carrageenan Injection: After a specific time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Conclusion
The Imidazo[2,1-b]thiazole scaffold stands out as a highly versatile and potent pharmacophore in medicinal chemistry. Comparative data suggests that its derivatives often exhibit comparable or even superior activity to other well-established heterocyclic compounds in various therapeutic areas. The ease of synthetic modification of the Imidazo[2,1-b]thiazole core allows for the fine-tuning of its pharmacological properties, making it an attractive starting point for the design and development of new therapeutic agents. The detailed experimental protocols and pathway visualizations provided in this guide offer a valuable resource for researchers aiming to explore the full potential of this remarkable heterocyclic system.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in vitro antiproliferative evaluation, and kinase inhibitory effects of a new series of imidazo[2,1-b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. inotiv.com [inotiv.com]
- 10. Synthesis and antitubercular evaluation of imidazo[2,1-<i>b</i>][1,3,4]thiadiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 11. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Imidazole and 1,2,4-Triazole-based Derivatives Gifted with Antitubercular Activity: Cytotoxicity and Computational Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
In vivo efficacy studies of Imidazo[2,1-b]thiazole-6-carboxylic acid analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo and in vitro efficacy of two promising Imidazo[2,1-b]thiazole analogs, highlighting their potential in cancer therapy. The comparison focuses on a novel pan-RAF inhibitor with demonstrated in vivo anti-melanoma activity and a potent microtubule-targeting agent with significant in vitro cytotoxicity. This document is intended to inform researchers and drug development professionals on the therapeutic potential and mechanistic diversity within this class of compounds.
Compound Overview
This guide compares two distinct Imidazo[2,1-b]thiazole analogs:
-
Analog 1 (Compound 38a): A (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivative that acts as a potent pan-RAF inhibitor. This compound has been evaluated in vivo for its anti-melanoma activity.
-
Analog 2 (Compound 6d): An imidazo[2,1-b]thiazole-benzimidazole conjugate identified as a microtubule-targeting agent with significant in vitro antiproliferative effects.
Efficacy Data Comparison
The following tables summarize the in vivo efficacy data for Analog 1 (Compound 38a) and the in vitro cytotoxicity data for Analog 2 (Compound 6d). It is important to note that a direct comparison of efficacy is limited due to the different stages of preclinical development (in vivo vs. in vitro).
Table 1: In Vivo Efficacy of Analog 1 (Compound 38a) in a Melanoma Xenograft Model
| Parameter | Value |
| Compound | Analog 1 (Compound 38a) |
| Cancer Type | Melanoma |
| Cell Line | A375 (Human malignant melanoma) |
| Animal Model | Athymic nude mice |
| Dosing Regimen | 50 mg/kg, intraperitoneally, daily |
| Treatment Duration | Not specified |
| Primary Outcome | Tumor Growth Inhibition (TGI) |
| Result | Significant reduction in tumor volume compared to control |
| Reference | Abdel-Maksoud, M.S., et al. (2021) |
Table 2: In Vitro Cytotoxicity of Analog 2 (Compound 6d)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Cancer | 1.08 |
| HeLa | Cervical Cancer | - |
| MCF-7 | Breast Cancer | - |
| DU-145 | Prostate Cancer | - |
| HEK-293 | Normal Kidney Cells | - |
| Reference | Kamal, A., et al. (2018)[1] |
Experimental Protocols
In Vivo Efficacy Study of Analog 1 (Compound 38a)
Objective: To evaluate the in vivo anti-tumor efficacy of Compound 38a in a human melanoma xenograft model.
Animal Model: Female athymic nude mice (4-6 weeks old).
Cell Line: A375 human malignant melanoma cells.
Procedure:
-
A375 cells (5 x 10⁶ cells in 100 µL of serum-free medium with Matrigel) were subcutaneously injected into the right flank of each mouse.
-
When tumors reached a volume of approximately 100-200 mm³, mice were randomized into vehicle control and treatment groups.
-
Compound 38a was administered intraperitoneally at a dose of 50 mg/kg daily.
-
Tumor volume was measured regularly using calipers and calculated using the formula: (length × width²)/2.
-
Body weight and general health of the mice were monitored throughout the study.
In Vitro Cytotoxicity Assay of Analog 2 (Compound 6d)
Objective: To determine the cytotoxic activity of Compound 6d against various human cancer cell lines.
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Procedure:
-
Cancer cells (A549, HeLa, MCF-7, DU-145) and normal cells (HEK-293) were seeded in 96-well plates.
-
After 24 hours, cells were treated with various concentrations of Compound 6d for 48 hours.
-
MTT solution was added to each well, and plates were incubated for 4 hours.
-
The resulting formazan crystals were dissolved in a solubilization solution.
-
The absorbance was measured at a specific wavelength to determine cell viability.
-
IC₅₀ values were calculated as the concentration of the compound that causes 50% inhibition of cell growth.[1]
Mechanistic Insights and Signaling Pathways
Analog 1 (Compound 38a): Pan-RAF Inhibition in the MAPK Pathway
Compound 38a functions as a pan-RAF inhibitor, targeting multiple RAF kinases (A-RAF, B-RAF, and C-RAF) in the mitogen-activated protein kinase (MAPK) signaling pathway. In melanoma, mutations in the BRAF gene (a member of the RAF family) are common, leading to constitutive activation of the MAPK pathway and uncontrolled cell proliferation. By inhibiting RAF kinases, Compound 38a blocks downstream signaling through MEK and ERK, ultimately leading to decreased cell proliferation and tumor growth.
Caption: MAPK signaling pathway with pan-RAF inhibition by Analog 1.
Analog 2 (Compound 6d): Microtubule Destabilization
Compound 6d exerts its anticancer effect by targeting tubulin, a key component of microtubules. Microtubules are essential for various cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, Compound 6d disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1]
Experimental Workflow Diagrams
Caption: In vivo efficacy experimental workflow for Analog 1.
References
Unveiling the Anticancer Potential of Novel Imidazo[2,1-b]thiazole Compounds: A Comparative Guide
For Immediate Release: Researchers in the field of oncology and drug development now have access to a comprehensive comparison guide detailing the anticancer activities of novel Imidazo[2,1-b]thiazole compounds. This guide provides an objective analysis of their performance against various cancer cell lines, with supporting experimental data and detailed protocols to aid in replicating and expanding upon these findings. The information presented is crucial for scientists and professionals dedicated to the advancement of cancer therapeutics.
The emergence of Imidazo[2,1-b]thiazole derivatives marks a significant step forward in the search for more effective and selective anticancer agents. Several studies have demonstrated the potential of these compounds to inhibit the proliferation of a wide range of cancer cells, in some cases showing superior potency to existing chemotherapy drugs. This guide synthesizes the available data to offer a clear comparison of their efficacy.
Performance Against Cancer Cell Lines: A Quantitative Comparison
The antiproliferative activity of novel Imidazo[2,1-b]thiazole compounds has been rigorously evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, have been compiled from various studies to facilitate a direct comparison.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Imidazo[2,1-b]thiazole-based aryl hydrazone (9m) | MDA-MB-231 (Breast) | 1.12 | - | - |
| Imidazo[2,1-b]thiazole-based aryl hydrazone (9i) | MDA-MB-231 (Breast) | 1.65 | - | - |
| Imidazo[2,1-b]thiazole derivative (Compound 37) | MCF-7 (Breast) | 0.475 | Sorafenib | 2.51 |
| Imidazo[2,1-b]thiazole-benzimidazole conjugate (6d) | A549 (Lung) | 1.08 | - | - |
| Imidazo[2,1-b]thiazole linked triazole conjugate (4h) | A549 (Lung) | 0.78 | - | - |
| Imidazo[2,1-b]thiazole linked triazole conjugate (4g) | A549 (Lung) | 0.92 | - | - |
| Benzo[d]imidazo[2,1-b]thiazole conjugate (5f) | MCF-7 (Breast) | 0.60 | - | - |
| Benzo[d]imidazo[2,1-b]thiazole conjugate (5k) | MCF-7 (Breast) | 0.78 | - | - |
| Imidazo[2,1-b]thiazole derivative (Compound 59) | C6 (Glioma) | 4.83 | Cisplatin | - |
| Imidazo[2,1-b][1][2]thiadiazole (Compound 1a) | MesoII (Peritoneal Mesothelioma) | 0.59 - 2.81 | - | - |
| Imidazo[2,1-b][1][2]thiadiazole (Compound 1b) | STO (Peritoneal Mesothelioma) | 0.59 - 2.81 | - | - |
| Imidazo[2,1-b]thiazole derivatives (15, 16, 18, 22, 26-28, 31) | A375P (Melanoma) | Superior potency | Sorafenib | - |
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the Imidazo[2,1-b]thiazole compounds or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[3][5]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or a solution of SDS in HCl, is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.[3]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is utilized to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[6]
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for a specific duration. Both adherent and floating cells are collected, washed with PBS, and counted.
-
Fixation: The cells are fixed to preserve their cellular structure and make them permeable to the fluorescent dye. A common method is dropwise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.[6][7]
-
Staining: The fixed cells are washed to remove the ethanol and then stained with a solution containing a DNA-binding fluorescent dye, such as Propidium Iodide (PI), and RNase A to prevent staining of double-stranded RNA.[7][8]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The intensity of the fluorescence from the DNA-bound PI is measured for each cell, allowing for the quantification of cells in each phase of the cell cycle.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
Cell Preparation: Following treatment with the Imidazo[2,1-b]thiazole compounds, cells are harvested and washed with cold PBS.
-
Binding Buffer Resuspension: The cell pellet is resuspended in 1X Binding Buffer.[2]
-
Staining: Annexin V conjugated to a fluorochrome (like FITC) and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.[10] PI is a nuclear stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry. The results allow for the differentiation of cell populations:
Visualizing the Mechanisms of Action
The anticancer activity of Imidazo[2,1-b]thiazole compounds is attributed to their ability to interfere with key cellular processes and signaling pathways essential for cancer cell survival and proliferation.
References
- 1. benchchem.com [benchchem.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. benchchem.com [benchchem.com]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. immunoway.com.cn [immunoway.com.cn]
A Comparative Guide to the Synthesis of Imidazo[2,1-b]thiazole Derivatives
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] The significant therapeutic potential of this bicyclic system has driven the development of diverse synthetic methodologies. This guide provides a comparative analysis of key methods for the synthesis of imidazo[2,1-b]thiazoles, offering researchers and drug development professionals a comprehensive overview of the available strategies. The comparison focuses on reaction yields, conditions, and overall efficiency, supported by detailed experimental protocols and visual representations of the reaction pathways.
Comparative Analysis of Synthetic Methods
The synthesis of the imidazo[2,1-b]thiazole core generally involves the fusion of an imidazole ring onto a pre-existing thiazole moiety or the concomitant formation of both rings. The choice of method often depends on the desired substitution pattern, scalability, and considerations for green chemistry. Below is a summary of prominent synthetic strategies with their key performance indicators.
| Synthesis Method | Key Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Key Advantages |
| Hantzsch-type Reaction | 2-Aminothiazole, α-Haloketone | Basic alumina or catalyst-free, Reflux in ethanol | 4 - 16 h | 69 - 94% | Well-established, good yields for a range of substrates.[3][4][5] |
| Microwave-Assisted Synthesis | 2-Aminobenzothiazole, α-Bromoketones | Catalyst-free, Water | 12 - 15 min | 90 - 96% | Rapid synthesis, high yields, environmentally friendly solvent.[6][7] |
| Ultrasound-Mediated Synthesis | Ketones, 2-Aminothiazole | KI/tert-butyl hydroperoxide, Water | Not specified | Good yields | Green chemistry approach, metal-free, mild conditions.[8] |
| Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction | 3-Formylchromone, 2-Aminothiazole, Isocyanide | Catalyst-free, Toluene, 100 °C | 30 min | 74 - 78% | One-pot synthesis, high atom economy, rapid access to complex molecules.[9] |
| I2/DMSO Mediated Multicomponent Reaction | 2-Aminobenzothiazoles, Barbituric acids, Aryl acetylenes/ketones | I2 in DMSO | Not specified | Good yields | Formation of multiple bonds in one pot, metal-free oxidation.[10][11] |
Experimental Protocols
Hantzsch-type Reaction for 6-phenylimidazo[2,1-b]thiazole derivatives
This protocol describes the synthesis of 6-phenylimidazo[2,1-b]thiazoles from 2-aminothiazole and 2-bromo-1-phenylethanones.[4]
Materials:
-
2-Aminothiazole
-
Substituted 2-bromo-1-phenylethanones
-
Acetone
Procedure:
-
A mixture of thiazol-2-amine (1 equivalent) and the appropriate 2-bromo-1-phenylethanone (1 equivalent) is taken in acetone.
-
The reaction mixture is refluxed for the appropriate time (typically monitored by TLC).
-
After completion of the reaction, the solvent is evaporated under reduced pressure.
-
The resulting solid is washed with a small amount of cold ethanol to afford the crude product.
-
The crude product is purified by recrystallization from ethanol to yield the pure 6-phenylimidazo[2,1-b]thiazole derivative.
Microwave-Assisted Catalyst-Free Synthesis of Benzo[d]imidazo[2,1-b]thiazoles
This method provides a rapid and efficient synthesis of benzo[d]imidazo[2,1-b]thiazoles in water.[6]
Materials:
-
2-Aminobenzothiazole
-
α-Bromoketones
-
Water
Procedure:
-
A mixture of 2-aminobenzothiazole (1 mmol) and the respective α-bromoketone (1.2 mmol) in water (3 mL) is prepared in a sealed vessel.
-
The vessel is placed in a microwave reactor and irradiated at a specified temperature and wattage until the reaction is complete (monitored by TLC), typically for 12-15 minutes.
-
After cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to give the desired benzo[d]imidazo[2,1-b]thiazole.
Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction
This one-pot, three-component reaction allows for the rapid synthesis of substituted imidazo[2,1-b]thiazoles.[9]
Materials:
-
3-Formylchromone
-
2-Aminothiazole
-
Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
-
Anhydrous toluene
Procedure:
-
To a solution of 3-formylchromone (1 mmol) in anhydrous toluene (0.5 mL), 2-aminothiazole (1 mmol) and the corresponding isocyanide (1 mmol) are added.
-
The reaction mixture is heated to 100 °C for 30 minutes.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by an appropriate method, such as crystallization or column chromatography, to yield the final imidazo[2,1-b]thiazole derivative.[9]
Reaction Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the fundamental reaction pathways for the synthesis of imidazo[2,1-b]thiazole.
Caption: Hantzsch-type synthesis of Imidazo[2,1-b]thiazole.
Caption: Groebke-Blackburn-Bienaymé multicomponent reaction pathway.
Caption: General experimental workflow for synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] On water catalyst-free synthesis of benzo[d]imidazo[2,1-b] thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. mdpi.com [mdpi.com]
- 10. I2/DMSO mediated multicomponent reaction for the synthesis of 2-arylbenzo[d]imidazo[2,1-b] thiazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Cross-Reactivity Profiling of Imidazo[2,1-b]thiazole-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Imidazo[2,1-b]thiazole scaffold has emerged as a privileged structure in medicinal chemistry, yielding a plethora of kinase inhibitors with potent anticancer activity. A critical aspect of the preclinical development of these inhibitors is the characterization of their selectivity, or cross-reactivity, across the human kinome. This guide provides a comparative overview of the performance of selected Imidazo[2,1-b]thiazole-based inhibitors against key oncogenic kinases, benchmarked against established multi-kinase inhibitors Sorafenib and Erlotinib. The data presented is compiled from various preclinical studies and is intended to facilitate an objective comparison and aid in the strategic development of this promising class of compounds.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various Imidazo[2,1-b]thiazole derivatives against key kinases implicated in cancer signaling pathways. For comparative purposes, the activity of the well-established kinase inhibitors, Sorafenib and Erlotinib, against the same or related targets is also included.
Table 1: Inhibitory Activity against RAF Kinases
| Compound ID | Inhibitor Class | B-RAF (V600E) IC50 (nM) | RAF1 (c-RAF) IC50 (nM) | Reference |
| Compound 1zb | Imidazo[2,1-b]thiazole | 0.978 | 8.2 | [1] |
| Compound 8u | Imidazo[2,1-b]thiazole | 39.9 | 19.0 | [2] |
| Sorafenib | Multi-kinase Inhibitor | 38 | 6 | [1] |
Table 2: Inhibitory Activity against Epidermal Growth Factor Receptor (EGFR)
| Compound ID | Inhibitor Class | EGFR (wild-type) IC50 (nM) | EGFR (T790M) IC50 (nM) | Reference |
| Compound 23 | Imidazo[2,1-b]thiazole | Possible EGFR inhibitor | Not Reported | [3] |
| Compound 39 | Imidazo[2,1-b]thiazole | Possible EGFR inhibitor | Not Reported | [3] |
| Erlotinib | EGFR Inhibitor | ~2-20 | ~500+ |
Table 3: Inhibitory Activity against Focal Adhesion Kinase (FAK)
| Compound ID | Inhibitor Class | FAK Inhibition | Cell Line | Reference |
| Unnamed Series | Imidazo[2,1-b]thiazole | High | Glioma C6 | [4] |
Note: Direct IC50 values for FAK were not provided in the abstract; however, the study reports high inhibitory activity for compounds with specific moieties.
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
References
- 1. Imidazothiazole-based potent inhibitors of V600E-B-RAF kinase with promising anti-melanoma activity: biological and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro antiproliferative evaluation, and kinase inhibitory effects of a new series of imidazo[2,1-b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular modeling simulations and anticancer activity of some new Imidazo[2,1-b]thiazole analogues as EGFR/HER2 and DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Bioactivity of Imidazo[2,1-b]thiazole and Imidazo[1,2-a]pyridine Scaffolds
A Comprehensive Guide for Researchers and Drug Development Professionals
The imidazo[2,1-b]thiazole and imidazo[1,2-a]pyridine cores are privileged heterocyclic scaffolds that have garnered significant attention in medicinal chemistry due to their broad and potent biological activities. Both structures offer unique three-dimensional arrangements and electronic properties, making them attractive frameworks for the design of novel therapeutic agents. This guide provides a head-to-head comparison of the bioactivity of derivatives from these two scaffolds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and mechanistic insights.
Anticancer Activity: A Tale of Diverse Mechanisms
Both imidazo[2,1-b]thiazole and imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, albeit often through distinct molecular mechanisms.
Imidazo[2,1-b]thiazole derivatives have been shown to exert their anticancer effects by targeting various key components of cancer cell signaling and proliferation. Notably, they have been identified as inhibitors of Focal Adhesion Kinase (FAK), a critical mediator of cell adhesion, migration, and survival.[1][2] Furthermore, certain derivatives act as microtubule-destabilizing agents, arresting the cell cycle in the G2/M phase and inducing apoptosis.[3] Inhibition of receptor tyrosine kinases such as EGFR and HER2, as well as dihydrofolate reductase (DHFR), has also been reported as a mechanism of action for this class of compounds.[4]
Imidazo[1,2-a]pyridine derivatives , on the other hand, frequently exhibit their anticancer properties through the modulation of critical cell survival and inflammatory pathways. A significant body of research points to their ability to inhibit the PI3K/Akt/mTOR and STAT3/NF-κB signaling cascades, which are often dysregulated in various cancers. By targeting these pathways, imidazo[1,2-a]pyridine compounds can induce apoptosis and inhibit cell proliferation.
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative derivatives from both scaffolds against various human cancer cell lines, presented as half-maximal inhibitory concentrations (IC50).
| Scaffold | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[2,1-b]thiazole | Compound 23 | MCF-7 (Breast) | 1.81 | [4] |
| Compound 39 | MCF-7 (Breast) | 4.95 | [4] | |
| Compound 9m | MDA-MB-231 (Breast) | 1.12 | [5] | |
| Compound 9i | MDA-MB-231 (Breast) | 1.65 | [5] | |
| Imidazo[1,2-a]pyridine | Compound 12 | HT-29 (Colon) | 4.15 | |
| Compound 18 | B16F10 (Melanoma) | 14.39 | ||
| Compound 11 | HT-29 (Colon) | 18.34 | ||
| Compound 18 | MCF-7 (Breast) | 14.81 |
Antimicrobial Activity: Broad-Spectrum Potential
Both heterocyclic systems have been explored for their antimicrobial properties, with various derivatives showing efficacy against a range of bacterial and fungal pathogens.
Imidazo[2,1-b]thiazole derivatives have been reported to possess antibacterial and antifungal activities. Their mechanism of action in microbial cells is still under investigation but is thought to involve the inhibition of essential enzymes or disruption of cell wall synthesis.
Imidazo[1,2-a]pyridine derivatives have also been extensively studied as antimicrobial agents, with some compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria.
Comparative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values of selected derivatives, illustrating their potency against various microbial strains.
| Scaffold | Compound | Microorganism | MIC (µg/mL) |
| Imidazo[2,1-b]thiazole | Thiadiazole Derivative | Shigella flexneri | - |
| Thiadiazole Derivative | Staphylococcus aureus | - | |
| Thiadiazole Derivative | Candida albicans | - | |
| Imidazo[1,2-a]pyridine | Chalcone Derivative | Escherichia coli | - |
| Chalcone Derivative | Pseudomonas aeruginosa | - | |
| Chalcone Derivative | Staphylococcus aureus | - | |
| Chalcone Derivative | Streptococcus pyogenes | - |
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
The anti-inflammatory potential of both scaffolds has been demonstrated, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.
Imidazo[2,1-b]thiazole derivatives have been shown to be selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[6][7][8] This selectivity is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
Imidazo[1,2-a]pyridine derivatives also exhibit anti-inflammatory effects, with some compounds showing inhibitory activity against both COX-1 and COX-2.
Comparative Anti-inflammatory Activity Data
The table below provides a comparison of the in vitro COX inhibitory activity of representative compounds from each class.
| Scaffold | Compound | Target | IC50 (µM) | Reference |
| Imidazo[2,1-b]thiazole | 6a | COX-2 | 0.08 | [6][7] |
| 6a | COX-1 | >100 | [6][7] | |
| 5a | 15-LOX | 11.5 | [9] | |
| 5b | 15-LOX | 35 | [9] | |
| Imidazo[1,2-a]pyridine | 4a | COX-1 | 2.72 | |
| 4a | COX-2 | 1.89 | ||
| 4b | COX-1 | 3.94 | ||
| 4b | COX-2 | 2.39 |
Signaling Pathway Visualizations
To visually represent the mechanisms of action discussed, the following diagrams illustrate the key signaling pathways modulated by each scaffold.
Caption: Signaling pathways modulated by Imidazo[1,2-a]pyridine derivatives.
Caption: Anticancer mechanisms of Imidazo[2,1-b]thiazole derivatives.
Experimental Protocols
MTT Assay for Anticancer Activity
This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, etc.)
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Caption: Workflow for the MTT-based cytotoxicity assay.
Broth Microdilution Method for Antimicrobial Activity
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compounds (dissolved in a suitable solvent)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in the growth medium in the wells of a 96-well microplate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (medium only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
References
- 1. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular modeling simulations and anticancer activity of some new Imidazo[2,1-b]thiazole analogues as EGFR/HER2 and DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. researchgate.net [researchgate.net]
Confirming Target Engagement of Imidazo[2,1-b]thiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including as pan-RAF inhibitors, microtubule-targeting agents, and COX-2 inhibitors.[1][2][3] This guide focuses on a specific, well-characterized derivative, IACS-9571, to provide a framework for confirming target engagement. We will compare its performance with alternative compounds targeting similar protein families and provide detailed experimental protocols.
IACS-9571: A Case Study in Target Engagement
IACS-9571 is a potent and selective dual inhibitor of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[4][5][6] Overexpression of TRIM24 has been linked to poor prognosis in several cancers, making it an attractive therapeutic target.[7] IACS-9571 emerged from a structure-guided design campaign to develop a potent and selective chemical probe to investigate the role of the TRIM24 bromodomain in disease.[7][8]
Comparative Analysis: IACS-9571 vs. BET Bromodomain Inhibitors
A critical aspect of characterizing a new chemical probe is to determine its selectivity against related proteins. In the context of bromodomain inhibitors, the Bromodomain and Extra-Terminal (BET) family (e.g., BRD4) are important off-targets to consider. The following table summarizes the quantitative data for IACS-9571, highlighting its selectivity.
| Compound | Primary Target(s) | Binding Affinity (Kd) | Biochemical Potency (IC50) | Cellular Potency (EC50) | Selectivity |
| IACS-9571 | TRIM24, BRPF1 | TRIM24: 31 nM, BRPF1: 14 nM[4][6] | TRIM24: 8 nM[4][5][6] | 50 nM[7] | >7,700-fold selective versus BRD4[4][5][6] |
| JQ1 (representative BET inhibitor) | BRD2, BRD3, BRD4, BRDT | BRD4: ~50 nM | BRD4: ~77 nM | Varies by cell line | High affinity across BET family |
Experimental Protocols for Target Engagement
To confirm the interaction of a compound with its intended target, a variety of biophysical and cellular assays are employed. Below are the detailed methodologies for key experiments used to characterize IACS-9571.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between the compound and the target protein.
Methodology:
-
Recombinant bromodomain protein (e.g., TRIM24) is purified and dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
The compound is dissolved in the same buffer.
-
The protein is loaded into the sample cell of the ITC instrument, and the compound is loaded into the injection syringe.
-
A series of small injections of the compound into the protein solution are performed.
-
The heat change associated with each injection is measured.
-
The resulting data are fitted to a suitable binding model to determine the thermodynamic parameters.
AlphaScreen Assay
Objective: To measure the biochemical potency (IC50) of an inhibitor in a high-throughput format. This assay measures the disruption of a protein-protein interaction.
Methodology:
-
A biotinylated histone peptide and a GST-tagged bromodomain protein are used.
-
Streptavidin-coated donor beads and anti-GST-coated acceptor beads are added.
-
In the absence of an inhibitor, the interaction between the bromodomain and the histone peptide brings the donor and acceptor beads into proximity.
-
Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.
-
An inhibitor will disrupt the protein-peptide interaction, leading to a decrease in the AlphaScreen signal.
-
A dose-response curve is generated to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Methodology:
-
Cells are treated with the compound or vehicle control.
-
The cells are heated to a range of temperatures.
-
The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble target protein at each temperature is quantified by Western blotting or other methods.
-
Ligand binding stabilizes the protein, resulting in a higher melting temperature.
Visualizing Key Processes
To better understand the context of target engagement, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
- 1. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor. | Broad Institute [broadinstitute.org]
Unveiling the Anticancer Potential: A Comparative Analysis of Imidazo[2,1-b]thiazole Derivatives' Cytotoxicity
For Immediate Release
Researchers in the field of medicinal chemistry and oncology are constantly exploring novel heterocyclic compounds for their potential as anticancer agents. Among these, the imidazo[2,1-b]thiazole scaffold has emerged as a promising framework for the development of new therapeutic agents due to its diverse pharmacological activities. This guide provides a comparative overview of the cytotoxicity of various imidazo[2,1-b]thiazole derivatives, supported by experimental data from recent studies, to aid researchers and drug development professionals in their ongoing efforts.
Comparative Cytotoxicity of Imidazo[2,1-b]thiazole Derivatives
The cytotoxic effects of different imidazo[2,1-b]thiazole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values for several promising derivatives from various studies.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 9i | MDA-MB-231 (Breast) | 1.65 | [1][2] |
| 9m | MDA-MB-231 (Breast) | 1.12 | [1][2] |
| 6d | A549 (Lung) | 1.08 | [3] |
| 11x | A549 (Lung) | 0.64 - 1.44 | [4] |
| 3c | PC-3 (Prostate) | < 0.1 (log10GI50 < -8.00) | [5] |
| 5a | MCF-7 (Breast) | 10.78 | [6] |
| 5b | MCF-7 (Breast) | 29.7 | [6] |
| 5a (bis-thiazole) | KF-28 (Brain) | 0.718 | [7] |
| 5b (bis-thiazole) | KF-28 (Brain) | 3.374 | [7] |
| 5e (bis-thiazole) | MCF-7 (Breast) | 0.6648 | [7] |
Experimental Protocols for Cytotoxicity Assessment
A variety of assays are employed to determine the cytotoxic effects of chemical compounds on cancer cells. A commonly utilized method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The imidazo[2,1-b]thiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells containing untreated cells and vehicle-treated cells are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: An MTT solution is added to each well and the plates are incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Biological Pathways
To better understand the processes involved in cytotoxicity testing and the potential mechanisms of action of these compounds, the following diagrams are provided.
Caption: A diagram illustrating the key steps of a typical in vitro cytotoxicity assay.
Several studies suggest that imidazo[2,1-b]thiazole derivatives can induce apoptosis, or programmed cell death, in cancer cells.[1][2][3][4] The following diagram depicts a simplified overview of the apoptotic signaling pathway.
Caption: A diagram showing a simplified model of the intrinsic apoptotic pathway.
Concluding Remarks
The imidazo[2,1-b]thiazole scaffold continues to be a fertile ground for the discovery of potent anticancer agents. The data presented here highlights the significant cytotoxic potential of various derivatives against a range of cancer cell lines. Notably, substitutions on the imidazo[2,1-b]thiazole core play a crucial role in determining the cytotoxic potency and selectivity. Further investigation into the structure-activity relationships and mechanisms of action, such as the induction of apoptosis, will be instrumental in guiding the design of next-generation imidazo[2,1-b]thiazole-based cancer therapeutics.
References
- 1. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
Navigating the Maze: A Comparative Guide to the ADME-Tox Profile of Lead Imidazo[2,1-b]thiazole Compounds
For researchers, scientists, and drug development professionals, the journey of a promising compound from discovery to clinical application is fraught with challenges. A critical hurdle lies in its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile. This guide provides a comprehensive comparison of the ADME-Tox properties of lead Imidazo[2,1-b]thiazole compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] We present available experimental data, detail key experimental protocols, and offer a comparative perspective against alternative heterocyclic scaffolds.
The Imidazo[2,1-b]thiazole core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] However, optimizing the ADME-Tox profile is paramount for advancing these promising molecules through the development pipeline. This guide aims to provide a clear and objective overview of the current understanding of the ADME-Tox characteristics of this important class of compounds.
Comparative ADME-Tox Data of Lead Imidazo[2,1-b]thiazole Compounds
The following tables summarize in vitro ADME-Tox data for a selection of lead Imidazo[2,1-b]thiazole derivatives from various studies. It is important to note that the data is compiled from different sources and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Absorption and Metabolism Data for Selected Imidazo[2,1-b]thiazole Derivatives
| Compound ID | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½, min) in Human Liver Microsomes | Data Source |
| Series A: Anticancer Agents | |||
| Compound 26 | Predicted High | Not Reported | [6][7] |
| Compound 27 | Predicted High | Not Reported | [6][7] |
| Series B: Anti-inflammatory Agents | |||
| Compound 6a | Not Reported | Not Reported | [4] |
| Compound 6d | Not Reported | Not Reported | |
| Alternative Scaffolds | |||
| Benzimidazole deriv. | Predicted High | Not Reported | |
| Triazole deriv. | Predicted Good GI Absorption | Not Reported | [8] |
Note: Experimentally determined quantitative data for Caco-2 permeability and metabolic stability for a consistent series of lead Imidazo[2,1-b]thiazole compounds is limited in the public domain. Much of the available information is based on in silico predictions.
Table 2: In Vitro Cytotoxicity Data for Selected Imidazo[2,1-b]thiazole Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Data Source |
| Series A: Anticancer Agents | |||
| Compound 3c | PC-3 (Prostate) | <0.01 | [9] |
| Compound 6d | A549 (Lung) | 1.08 | |
| Compound 9i | MDA-MB-231 (Breast) | 1.65 | [9][10] |
| Compound 9m | MDA-MB-231 (Breast) | 1.12 | [9][10] |
| Series B: FAK Inhibitors | |||
| Compound with 3-oxo-1-tiya-4-azaspiro[4.5]decane moiety | C6 (Glioma) | Comparable to Cisplatin | [8][11] |
| Alternative Scaffolds | |||
| Benzimidazole-conjugate | A549 (Lung) | >10 |
IC₅₀ values represent the concentration of a compound that is required for 50% inhibition of cell growth.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of ADME-Tox data. Below are protocols for key in vitro assays.
Caco-2 Permeability Assay
This assay is widely used to predict intestinal drug absorption.
1. Cell Culture and Monolayer Formation:
-
Caco-2 cells are cultured in a suitable medium, typically Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
2. Permeability Assay:
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (A) side (donor compartment) of the Transwell insert, and fresh buffer is added to the basolateral (B) side (receiver compartment) to assess A-to-B permeability (absorptive flux).
-
To assess B-to-A permeability (efflux), the compound is added to the basolateral side and samples are taken from the apical side.
-
Samples are collected from the receiver compartment at various time points and the concentration of the compound is quantified by LC-MS/MS.
3. Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport
-
A is the surface area of the membrane
-
C₀ is the initial concentration of the drug in the donor compartment.
-
-
The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 suggests the involvement of active efflux transporters.
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
1. Incubation:
-
The test compound (typically at 1 µM) is incubated with pooled human liver microsomes in a phosphate buffer (pH 7.4) at 37°C.
-
The reaction is initiated by the addition of a NADPH-regenerating system.
-
Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes).
2. Sample Processing:
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate proteins.
3. Analysis:
-
The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
4. Data Analysis:
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The in vitro half-life (t½) is calculated from the slope of the linear regression.
-
The intrinsic clearance (CLint) can also be determined.
MTT Cytotoxicity Assay
This colorimetric assay measures cell viability and is commonly used to assess the cytotoxic potential of compounds.
1. Cell Seeding:
-
Cells of the desired cancer cell line are seeded in a 96-well plate and allowed to attach overnight.
2. Compound Treatment:
-
The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 3-4 hours. Viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate.
4. Solubilization and Absorbance Measurement:
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes in ADME-Tox profiling.
Caption: Workflow for in vitro ADME-Tox profiling of lead compounds.
References
- 1. A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. khu.elsevierpure.com [khu.elsevierpure.com]
- 8. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative docking analysis of Imidazo[2,1-b]thiazole analogs
A Comparative Docking Analysis of Imidazo[2,1-b]thiazole Analogs as Potential Therapeutic Agents
Imidazo[2,1-b]thiazole represents a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. This guide provides a comparative analysis of molecular docking studies performed on various Imidazo[2,1-b]thiazole analogs, offering insights into their potential as inhibitors for diverse protein targets. The data presented is compiled from multiple research efforts, highlighting key interactions and binding affinities that underpin their therapeutic potential.
Quantitative Docking Data Summary
The following table summarizes the quantitative results from several molecular docking studies on Imidazo[2,1-b]thiazole derivatives against various protein targets. The docking scores, typically reported in kcal/mol, indicate the binding affinity of the ligand to the protein, with more negative values suggesting a stronger interaction.
| Compound/Analog | Target Protein | PDB Code | Docking Score (kcal/mol) | RMSD (Å) | Reference |
| ITC-1 | Thymidylate kinase | 3UWO | -7.085 | 0.808 | [1] |
| ITC-2 | Thymidylate kinase | 3UWO | -6.458 | 1.954 | [1] |
| ITC-3 | Thymidylate kinase | 3UWO | -7.177 | 1.051 | [1] |
| 6a1 | Pantothenate synthetase | - | -9.7 | - | [2] |
| 6d1 | Pantothenate synthetase | - | -9.7 | - | [2] |
| 6a1 | Glycylpeptide N-tetradecanoyl transferase | - | -10.4 | - | [2] |
| 6d1 | Glycylpeptide N-tetradecanoyl transferase | - | -10.8 | - | [2] |
| Derivative 12 | Glypican-3 (GPC-3) | - | -10.30 | - | [3] |
| Various Derivatives | Glypican-3 (GPC-3) | - | -6.90 to -10.30 | - | [3] |
| RUS-06 | HIV-1 Protease | - | -117.0 (dock score) | - | [4] |
| RUS-05 | HIV-1 Protease | - | -116.20 (dock score) | - | [4] |
| RUS-02 | HIV-1 Protease | - | -114.23 (dock score) | - | [4] |
| RUS-01 | HIV-1 Protease | - | -111.16 (dock score) | - | [4] |
Experimental Protocols
The methodologies cited in the analyzed studies for molecular docking are summarized below. While specific parameters may vary between studies, the general workflow remains consistent.
General Molecular Docking Protocol:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein structure.
-
Ligand Preparation: The 2D structures of the Imidazo[2,1-b]thiazole analogs are drawn using chemical drawing software and then converted to 3D structures. Energy minimization of the ligand structures is performed using appropriate force fields.
-
Active Site Prediction: The binding pocket of the protein is identified, often based on the location of the co-crystallized ligand in the crystal structure or through computational prediction algorithms.
-
Molecular Docking: Docking simulations are performed using software such as AutoDock, Schrödinger, or MOE. The prepared ligands are docked into the defined active site of the target protein. The docking process involves sampling a large number of possible conformations and orientations of the ligand within the active site and scoring them based on a scoring function.
-
Analysis of Results: The results are analyzed to identify the best-docked poses based on the docking scores and binding interactions. The interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein are visualized and examined. For instance, in the study against Glypican-3, it was observed that all strong interactions of the compounds occurred through hydrogen and/or non-covalent bonds like pi-stacking.[3]
Visualized Workflows and Pathways
To illustrate the process of computational drug discovery and the role of molecular docking, the following diagrams are provided.
Caption: A generalized workflow for computational drug discovery involving molecular docking.
The Imidazo[2,1-b]thiazole scaffold has been investigated as an inhibitor of various protein kinases involved in cancer signaling pathways.
Caption: Inhibition of the RAF kinase signaling pathway by Imidazo[2,1-b]thiazole analogs.
References
Safety Operating Guide
Safe Disposal of Imidazo[2,1-b]thiazole-6-carboxylic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Imidazo[2,1-b]thiazole-6-carboxylic acid, ensuring compliance with standard safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on data for similar compounds, this substance should be considered potentially hazardous.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Respiratory | Use in a well-ventilated area or with a fume hood. |
| Protective Clothing | Laboratory coat |
In case of exposure, follow these first-aid measures immediately:
-
After inhalation: Move the person to fresh air.
-
After skin contact: Wash the affected area with plenty of soap and water.
-
After eye contact: Rinse cautiously with water for several minutes.[2][3]
-
After ingestion: Rinse mouth with water and seek medical attention.[1][2][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical in the regular trash or down the drain.[4][5][6]
Step 1: Waste Collection and Storage
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must be in good condition, free of rust or leaks.[4][7][8]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[4][5][7] Ensure the label is legible and securely attached.
-
Segregation: Store the waste container separately from incompatible materials. As a carboxylic acid, it should be stored away from bases.
-
Storage Location: Keep the waste container in a designated satellite accumulation area within the laboratory.[5] The container must be kept closed except when adding waste.[4][6]
Step 2: Preparing for Disposal
-
Do Not Mix: Avoid mixing this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect the solid powder directly into the designated hazardous waste container.
-
Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, or pipette tips, should also be placed in the same hazardous waste container.[7]
-
Solutions: If the compound is in a solvent, collect it in a designated liquid hazardous waste container, ensuring the solvent is also listed on the label.
-
Step 3: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) or equivalent office to schedule a hazardous waste pickup.[4][5]
-
Documentation: Complete any required waste disposal forms or manifests as per your institution's procedures.
Disposal of Empty Containers
Empty containers that held this compound must also be disposed of properly.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., water or another appropriate solvent).[5][8]
-
Rinsate Collection: The first rinseate is considered hazardous and must be collected and disposed of as hazardous waste.[4][8] Subsequent rinses may also need to be collected depending on local regulations.
-
Container Disposal: After triple rinsing and air-drying, deface or remove the original label.[5][6] The clean container can then typically be disposed of in the regular trash or recycling, as per your institution's guidelines.[5]
Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Logical Relationship of Safety and Disposal Steps
References
- 1. aksci.com [aksci.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. carlroth.com [carlroth.com]
- 4. policies.dartmouth.edu [policies.dartmouth.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling Imidazo[2,1-b]thiazole-6-carboxylic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Imidazo[2,1-b]thiazole-6-carboxylic acid. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound presents several potential hazards.[1][2] It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the following PPE guidelines is mandatory to minimize exposure risks.
| Protection Type | Required PPE | Specifications and Standards |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles. | Must comply with AS/NZS 1337.1, EN166, or equivalent national standards. Contact lenses can pose a special hazard and their use should be based on a workplace risk assessment. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). | For prolonged or repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a protection class of 3 or higher (> 60 minutes) is suitable. |
| Protective clothing. | A lab coat or other protective clothing should be worn to prevent skin contact.[1] | |
| Respiratory Protection | Dust respirator. | Use in a well-ventilated area.[1] If dust generation is unavoidable or ventilation is inadequate, a NIOSH-approved dust respirator should be used. |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following procedures is essential for the safe handling of this compound.
-
Preparation and Engineering Controls :
-
Handling the Compound :
-
Avoid breathing dust or fumes.[1]
-
Prevent all personal contact, including inhalation and contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly with soap and water after handling.[1]
-
Contaminated work clothes should be laundered separately before reuse.[1]
-
-
In Case of a Spill :
-
Immediately evacuate the area if necessary.
-
Clean up all spills promptly.
-
Wear the prescribed PPE, including a dust respirator, during cleanup.
-
Use dry clean-up procedures; avoid generating dust.
-
Sweep or vacuum the spilled material into a labeled container for disposal.[1]
-
Wash the spill area with large amounts of water and prevent runoff from entering drains.
-
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with fresh running water for at least 15 minutes, holding eyelids open.[1] Seek immediate medical attention.[1] |
| Skin Contact | Flush skin and hair with running water and soap.[1] Remove contaminated clothing and wash before reuse.[1] Seek medical attention if irritation occurs. |
| Inhalation | Remove the individual from the contaminated area to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1] |
| Ingestion | Immediately give a glass of water. Do NOT induce vomiting.[1] Contact a Poisons Information Centre or a doctor for advice. |
Disposal Plan
All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection :
-
Collect waste material in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless explicitly permitted.
-
-
Disposal Route :
-
Dispose of the contents and container at an approved waste disposal plant.[1]
-
Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
-
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
